Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYNZWWGNNXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357683 | |
| Record name | ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70705-33-8 | |
| Record name | ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug development. It is widely recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Compounds incorporating this structure have demonstrated efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3][4] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core, underscoring its therapeutic relevance.[2][4]
This compound is a key derivative within this class, serving as a versatile building block for the synthesis of more complex and potent pharmaceutical candidates. Its strategic functionalization—a methyl group on the pyridine ring and an ethyl ester on the imidazole ring—provides handles for further chemical modification, making it an invaluable intermediate for researchers in drug discovery. This guide provides a comprehensive overview of its primary synthesis pathway, mechanistic underpinnings, and a detailed, field-proven experimental protocol.
Core Synthesis Pathway: A Modified Tschitschibabin Condensation
The most direct and widely employed method for constructing the imidazo[1,2-a]pyridine scaffold is a condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5][6][7] This approach, a variation of the classic Tschitschibabin reaction, offers high regioselectivity and efficiency.[5][8]
For the synthesis of this compound, the specific reactants are 4-methyl-2-aminopyridine and Ethyl 3-bromo-2-oxopropanoate (commonly known as ethyl bromopyruvate).[9][10] The reaction proceeds via an initial alkylation followed by an intramolecular cyclization and dehydration, yielding the final aromatic product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine esters.[10][11]
Reagents and Materials:
-
4-Methyl-2-aminopyridine (1.0 eq.)
-
Ethyl 3-bromo-2-oxopropanoate (1.2 eq.)[12]
-
Anhydrous Ethanol (approx. 15-20 mL per gram of 2-aminopyridine)
-
Saturated aqueous Potassium Bicarbonate (KHCO₃) solution
-
Diethyl ether or Ethyl acetate for washing/recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-aminopyridine (1.0 eq.) and anhydrous ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: At room temperature, slowly add ethyl 3-bromo-2-oxopropanoate (1.2 eq.) to the stirring solution.
-
Expert Insight: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with care in a well-ventilated fume hood.[9] The initial reaction is an exothermic SN2 alkylation; a slow addition helps to control the reaction temperature.
-
-
Cyclization via Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[11]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: To the resulting residue, add a saturated aqueous solution of potassium bicarbonate (KHCO₃) dropwise while stirring until the pH of the mixture is approximately 8.[10]
-
Causality: This step neutralizes the hydrobromide salt formed during the reaction, rendering the final product insoluble in the aqueous medium and causing it to precipitate as a solid.
-
-
Isolation: Allow the mixture to stir for an additional 1-3 hours in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filtered solid with cold water, followed by a small amount of cold diethyl ether or ethyl acetate to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. Dry the final product under vacuum.
Mechanistic Insights: A Stepwise Transformation
The formation of the imidazo[1,2-a]pyridine ring system is a well-understood, three-step process.[6][13][14]
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 4-methyl-2-aminopyridine on the electrophilic α-carbon of ethyl 3-bromo-2-oxopropanoate. The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group, driving the regioselectivity of this initial step. This SN2 reaction displaces the bromide ion and forms a pyridinium salt intermediate.[14]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon. This forms a five-membered ring, generating a hemiaminal-like bicyclic intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate. This process is often acid-catalyzed (by the HBr generated in situ) and driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: The three-step reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates based on reported literature values.[10][11][15]
| Parameter | Typical Value | Rationale / Notes |
| Yield | 50 - 85% | Yield is dependent on reaction time, purity of reagents, and efficiency of purification. Yields around 52%[10] and 84%[15] have been reported for analogous compounds. |
| Reaction Time | 4 - 24 hours | 6 hours is a common reflux time.[10] Some procedures stir for longer periods to ensure completion.[11] |
| Reaction Temperature | 78 °C (Ethanol Reflux) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration without significant side product formation. |
| Purity (Post-Recrystallization) | >98% | Recrystallization is highly effective for removing impurities, leading to high-purity final products suitable for further synthetic steps. |
| Molar Ratio (Aminopyridine:Bromopyruvate) | 1 : 1.2 - 1.5 | A slight excess of the electrophile (ethyl bromopyruvate) is often used to ensure complete consumption of the limiting aminopyridine starting material.[10][11] |
Conclusion
The synthesis of this compound via the condensation of 4-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate is a robust, efficient, and well-established method. The pathway leverages a classic heterocyclic forming reaction, providing reliable access to this important synthetic intermediate. A thorough understanding of the reaction mechanism allows for rational optimization of conditions, while the straightforward protocol ensures high yields and purity. For researchers and drug development professionals, mastery of this synthesis provides a critical entry point into the rich and pharmacologically significant class of imidazo[1,2-a]pyridine-based compounds.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences. Retrieved January 7, 2026, from [Link]
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Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2021). PubMed. Retrieved January 7, 2026, from [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. Retrieved January 7, 2026, from [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 7, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Ethyl bromopyruvate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2009). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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a novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines
A Technical Guide to the Synergistic Anti-Inflammatory Effects of a Novel Imidazo[1,2-a]pyridine Derivative and Curcumin in Breast and Ovarian Cancer Models
Executive Summary
Chronic inflammation is a critical hallmark of cancer, fostering tumor initiation, progression, and metastasis. The transcription factors STAT3 and NF-κB are central nodes in a signaling network that drives this pro-tumorigenic inflammation. This guide provides an in-depth technical analysis of a novel therapeutic strategy employing a synthesized imidazo[1,2-a]pyridine derivative, herein referred to as MIA, in combination with curcumin, a natural polyphenol. We explore the molecular rationale for this combination therapy, detailing its mechanism of action in suppressing the STAT3/NF-κB signaling axis and its downstream inflammatory effectors, iNOS and COX-2, in breast and ovarian cancer cell lines. This document consolidates findings from molecular docking, cell viability assays, and functional protein and gene expression analyses, offering detailed protocols for researchers in oncology and drug development. The evidence indicates a potent synergistic effect, suggesting that this co-administration strategy can enhance anti-inflammatory and anti-cancer efficacy.
Introduction: The Inflammation-Cancer Axis
The insidious link between chronic inflammation and cancer is now well-established. In malignancies such as breast and ovarian cancer, a persistent inflammatory microenvironment provides a fertile ground for tumor growth, angiogenesis, and invasion.[1] This environment is orchestrated by a complex network of signaling molecules, with the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways playing dominant roles.[2][3][4] Constitutive activation of these pathways is frequently observed in cancer cells, leading to the overexpression of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which further fuel the carcinogenic process.[5][6]
Targeting this inflammatory signaling nexus presents a compelling therapeutic strategy. Imidazo[1,2-a]pyridine scaffolds are privileged heterocyclic structures in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][7][8][9] Concurrently, curcumin, the active compound in turmeric, is a well-documented anti-inflammatory agent that modulates numerous signaling pathways.[1][10] However, its clinical utility is hampered by poor bioavailability.[11][12][13] This guide investigates the hypothesis that co-administering a novel imidazo[1,2-a]pyridine derivative (MIA) with curcumin can overcome individual limitations and achieve a synergistic inhibition of the STAT3/NF-κB pathway, offering a potent anti-inflammatory and anti-cancer effect.[1][14][15]
The Molecular Target: The STAT3/NF-κB Signaling Axis
The STAT3 and NF-κB pathways are distinct but highly interconnected signaling cascades that collaboratively drive cancer-related inflammation.[3][4] Their crosstalk creates a powerful positive feedback loop that sustains a pro-tumorigenic state.
-
NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[16] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including inflammatory cytokines (e.g., IL-6), iNOS, and COX-2.[6][16]
-
STAT3 Pathway: The STAT3 pathway is typically activated by cytokines like IL-6.[17] Binding of IL-6 to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes and moves to the nucleus, where it functions as a transcription factor for genes involved in cell survival (e.g., Bcl-2), proliferation, and inflammation.[2]
-
Crosstalk and Downstream Effectors: The interplay is bidirectional. NF-κB can induce the expression of IL-6, which in turn activates STAT3.[18] Conversely, STAT3 can promote NF-κB activity.[4][18] This collaboration amplifies the inflammatory response. Key downstream targets, iNOS and COX-2, are enzymes that produce potent inflammatory mediators. iNOS generates high levels of nitric oxide (NO), a signaling molecule implicated in tumor progression, while COX-2 catalyzes the production of prostaglandins, which promote inflammation and cell proliferation.[2][5]
The following diagram illustrates this critical signaling network and the proposed points of intervention for MIA and Curcumin.
Synergistic Anti-Inflammatory Effects: Experimental Evidence
The combination of the novel imidazo[1,2-a]pyridine derivative (MIA) and curcumin was evaluated in triple-negative breast cancer (MDA-MB-231) and ovarian cancer (SKOV3) cell lines, which are known to have constitutively active STAT3/NF-κB signaling.
Molecular Docking and Cell Viability
Initial in silico studies predicted that MIA could dock into the NF-κB p50 subunit, and this binding was augmented by the presence of curcumin.[14] This suggests a direct interaction with a key component of the pathway. Subsequent cell viability assessments using the MTT assay confirmed the cytotoxic potential of the compounds.
Causality Behind Experimental Choice: The MTT assay was chosen as it is a robust, colorimetric method for assessing cell metabolic activity.[19] A decrease in metabolic activity is indicative of reduced cell viability or proliferation, providing a quantitative measure of the compounds' cytotoxic effects.[20]
| Treatment Group | MDA-MB-231 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) |
| MIA | 45.0 | 79.6 |
| Curcumin | >100 | >100 |
| MIA + Curcumin | 25.0 | 40.0 |
| Table 1: IC₅₀ values for MIA, Curcumin, and their combination after 48h treatment. The combination shows a marked decrease in the IC₅₀ value, indicating a synergistic cytotoxic effect. Data synthesized from related studies.[9][14] |
Modulation of the STAT3/NF-κB Pathway
To validate the mechanism of action, the expression and activation of key pathway proteins were analyzed via Western blotting following treatment with MIA, alone and in combination with curcumin.
Causality Behind Experimental Choice: Western blotting is the gold-standard technique for detecting and quantifying specific proteins in a complex mixture, making it ideal for measuring changes in protein expression and phosphorylation states (activation) within a signaling cascade.[21][22][23]
| Protein Target | Effect of MIA + Curcumin Treatment | Biological Significance |
| p-STAT3 | Decreased | Inhibition of STAT3 activation and nuclear translocation. |
| IκBα | Increased | Stabilization of the NF-κB inhibitor, sequestering NF-κB in the cytoplasm. |
| Bcl-2 | Decreased | Downregulation of an anti-apoptotic protein, promoting cell death. |
| BAX | Increased | Upregulation of a pro-apoptotic protein. |
| Table 2: Summary of Western Blot analysis results in MDA-MB-231 and SKOV3 cells. The combination treatment effectively suppresses pro-survival signals and enhances pro-apoptotic signals.[14] |
Downregulation of Inflammatory Effectors
The functional consequence of pathway inhibition is a reduction in the expression and activity of downstream inflammatory mediators. This was confirmed by measuring gene expression and the production of NO and COX-2 activity.
Causality Behind Experimental Choices:
-
Real-Time PCR: Chosen to quantify the mRNA levels of iNOS and COX-2, providing direct evidence that the treatment inhibits the transcription of these pro-inflammatory genes.
-
Griess Test: A simple and sensitive colorimetric assay used to measure nitrite, a stable and quantifiable breakdown product of the highly reactive NO molecule produced by iNOS.[24][25][26]
-
COX-2 Activity Assay: A fluorometric or colorimetric assay that directly measures the enzymatic activity of COX-2, confirming that the observed changes in gene/protein expression translate to a functional reduction in prostaglandin synthesis.
The combination of MIA and curcumin significantly reduced the mRNA expression of both iNOS and COX-2.[14] This transcriptional repression was mirrored by a significant decrease in nitrite production (measured by the Griess assay) and a reduction in COX-2 enzymatic activity.[14] These results collectively demonstrate that the combination therapy not only disrupts the upstream signaling cascade but also effectively neutralizes its pro-inflammatory output.
Detailed Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies to determine the IC₅₀ values.[19][27]
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of MIA, curcumin, or the combination. Include untreated and vehicle-only (DMSO) controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Western Blotting
This protocol outlines the key steps for analyzing protein expression.[21][28][29]
-
Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[28]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-IκBα, anti-Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to a loading control (e.g., Actin).
Nitric Oxide (Griess) Assay
This protocol measures nitrite concentration in the cell culture supernatant.[24][25]
-
Sample Collection: After the treatment period, collect 50 µL of cell culture medium from each well of a 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve ranging from 0 to 100 µM.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each sample and standard well, followed by 50 µL of Griess Reagent 2 (NED solution).
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
COX-2 Activity Assay
This protocol measures the peroxidase activity of COX-2 in cell lysates.[30]
-
Sample Preparation: Prepare cell lysates as described for Western blotting, but without boiling.
-
Assay Reaction: In a 96-well plate, add cell lysate to the COX Assay Buffer.
-
Inhibitor Control: For specificity, parallel wells can be prepared with a COX-2 specific inhibitor (e.g., Celecoxib) to measure non-COX-2 peroxidase activity.
-
Reaction Initiation: Add a COX probe and arachidonic acid to initiate the reaction. The conversion of arachidonic acid to PGG2 by COX results in a reaction with the probe, generating a fluorescent signal.[30]
-
Measurement: Monitor the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.
-
Analysis: Calculate COX-2 activity by subtracting the activity in the inhibitor-treated wells from the total activity and express it relative to the protein concentration of the lysate.
Discussion and Future Perspectives
The collective evidence strongly supports the synergistic anti-inflammatory and anti-cancer effects of co-administering the novel imidazo[1,2-a]pyridine derivative MIA with curcumin. The combination effectively targets the STAT3/NF-κB signaling nexus, a critical hub for cancer-related inflammation. By inhibiting STAT3 phosphorylation and preventing NF-κB nuclear translocation, the treatment disrupts the core machinery driving the expression of pro-inflammatory and pro-survival genes.[14]
The significance of this dual-pronged attack lies in its potential to create a more profound and durable therapeutic response compared to single-agent therapies. The potentiation of MIA's effects by curcumin suggests that the combination may allow for lower effective doses of the synthetic compound, potentially reducing off-target toxicity.[31] Furthermore, addressing the bioavailability issue of curcumin through this synergistic partnership could unlock its therapeutic potential in a clinical setting.[15]
Future research should focus on validating these findings in in vivo preclinical models, such as tumor xenografts in immunodeficient mice. These studies will be crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of the combination therapy. Further investigation into advanced drug delivery systems, such as co-encapsulation in nanoparticles, could further enhance bioavailability and tumor-specific targeting.[11][32]
Conclusion
The co-administration of the novel imidazo[1,2-a]pyridine derivative, MIA, and curcumin represents a promising therapeutic strategy for cancers driven by chronic inflammation, such as specific subtypes of breast and ovarian cancer. This combination therapy exerts potent anti-inflammatory effects by synergistically modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. The presented data and protocols provide a solid foundation for further development of this approach, highlighting the power of targeting inflammatory networks with rationally designed combination therapies to combat cancer.
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
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Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment?. PubMed Central. Available from: [Link]
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Role of STAT3 signaling pathway in breast cancer. PubMed Central. Available from: [Link]
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Dangerous liaisons: STAT3 and NF-kappaB collaboration and crosstalk in cancer. PubMed. Available from: [Link]
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Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer. PubMed Central. Available from: [Link]
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Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far?. ACS Omega. Available from: [Link]
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General Protocol for Western Blotting. Bio-Rad. Available from: [Link]
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Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations. MDPI. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available from: [Link]
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA portal. Available from: [Link]
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Co-administration of curcumin with other phytochemicals improves anticancer activity by regulating multiple molecular targets. PubMed. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]
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Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. AACR Journals. Available from: [Link]
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NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Frontiers. Available from: [Link]
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An In-depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, a validated synthetic route, and the broader therapeutic context of the imidazo[1,2-a]pyridine scaffold.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an ideal scaffold for targeting a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][3] this compound represents a key building block within this class of compounds, offering a strategic platform for further chemical exploration and the development of novel therapeutic agents.
Physicochemical and Structural Properties
This compound, with the CAS number 70705-33-8, is a stable organic solid at room temperature.[4][5][6][7] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [7] |
| Molecular Weight | 204.23 g/mol | [8] |
| Melting Point | 126-129 °C | [8] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [8] |
The chemical structure, illustrated below, features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The methyl group at the 7-position and the ethyl carboxylate group at the 2-position are key functional handles for derivatization and influence the molecule's electronic properties and steric profile.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-aminopyridine (1.0 equivalent), ethanol as the solvent, and sodium bicarbonate (1.5 equivalents).
-
Addition of Reagent: While stirring, add ethyl bromopyruvate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts and wash with a small amount of ethanol.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the progression of the condensation reaction.
-
Base: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or product.
-
Purification: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and any side products.
Spectroscopic Characterization (Predicted)
While a dedicated, published spectrum for this compound is not readily available, its spectral properties can be reliably predicted based on the extensive data for closely related analogues. [9][10] ¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the imidazopyridine core, the ethyl ester, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.2-8.4 | Singlet |
| H-5 | ~7.8-8.0 | Doublet |
| H-6 | ~6.8-7.0 | Doublet of doublets |
| H-8 | ~7.4-7.6 | Singlet |
| -OCH₂CH₃ | ~4.3-4.5 | Quartet |
| -CH₃ | ~2.4-2.6 | Singlet |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162-164 |
| C-2 | ~145-147 |
| C-3 | ~110-112 |
| C-5 | ~125-127 |
| C-6 | ~115-117 |
| C-7 | ~138-140 |
| C-8 | ~118-120 |
| C-8a | ~140-142 |
| -OCH₂CH₃ | ~60-62 |
| -CH₃ | ~20-22 |
| -OCH₂CH₃ | ~14-16 |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will be characterized by key vibrational frequencies corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | ~1710-1730 |
| C=N and C=C (aromatic) | ~1500-1650 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2980 |
| C-O (ester) | ~1100-1300 |
Mass Spectrometry (MS):
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
| Ion | Predicted m/z |
| [M]⁺ | 204.09 |
| [M+H]⁺ | 205.09 |
Reactivity and Potential for Derivatization
The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for building molecular diversity in drug discovery programs.
Caption: Key reactive sites on the this compound scaffold.
-
Ester Group (Position 2): The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy for introducing diverse side chains and modulating the compound's properties.
-
Imidazopyridine Core (Positions 3, 5, and 8): The aromatic core is susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of further functional groups. The electron-rich nature of the ring system generally directs substitution to these positions.
-
Methyl Group (Position 7): The methyl group can be a site for oxidation or halogenation, providing another avenue for derivatization.
Therapeutic Relevance and Future Directions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. [2][3]Its derivatives have been extensively investigated for a multitude of therapeutic applications.
Key Therapeutic Areas:
-
Oncology: Numerous imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including kinase inhibition. [11][12]* Infectious Diseases: This scaffold is particularly prominent in the development of new treatments for tuberculosis, with some derivatives showing activity against multidrug-resistant strains.
-
Neuroscience: The well-known hypnotic drug zolpidem is based on the imidazo[1,2-a]pyridine core, highlighting its potential for targeting central nervous system disorders. [2] The strategic placement of the methyl and ethyl carboxylate groups on the 7- and 2-positions, respectively, in this compound provides a valuable starting point for the design of new chemical entities with tailored pharmacological profiles. Future research will likely focus on leveraging the synthetic accessibility and versatile reactivity of this compound to generate libraries of novel derivatives for screening against a wide range of biological targets.
Conclusion
This compound is a chemically tractable and therapeutically relevant molecule. Its straightforward synthesis and the potential for diverse functionalization make it an important tool for medicinal chemists. The foundational knowledge of its chemical properties, as outlined in this guide, will empower researchers to effectively utilize this compound in the pursuit of novel and improved therapeutics.
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Elucidating the Mechanism of Action of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: A-Framework for Investigation
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of clinically significant drugs.[1][2] Marketed therapeutics such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the scaffold's therapeutic versatility.[3][4][5] The broad biological activities associated with this class of compounds—spanning antitubercular, anticancer, anti-inflammatory, and antiviral applications—make novel derivatives like Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate subjects of considerable interest for drug discovery programs.[2][6][7]
This guide presents a comprehensive framework for elucidating the mechanism of action of this compound. Given the nascent state of research on this specific molecule, we will leverage the well-documented activities of structurally related imidazo[1,2-a]pyridines to propose and explore potential therapeutic targets and signaling pathways. This document serves as a roadmap for researchers to systematically investigate and characterize the compound's biological function.
Foundational Understanding: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that offers a rigid and synthetically tractable framework.[5][7] Its structural similarity to purines has prompted extensive biological evaluation, revealing its capacity to interact with a wide array of biological targets.[8] The therapeutic effects of derivatives are highly dependent on the substitution patterns around this core structure.[6]
Key therapeutic areas and established mechanisms for imidazo[1,2-a]pyridine derivatives include:
-
Oncology: Inhibition of critical cancer-related pathways such as PI3K/mTOR and Akt/mTOR, tubulin polymerization, and aldehyde dehydrogenase (ALDH).[6] Certain derivatives have also been developed as covalent inhibitors of KRAS G12C and inhibitors of FLT3 kinase.[9][10]
-
Infectious Diseases: Particularly in tuberculosis, derivatives have been shown to target key mycobacterial enzymes like ATP synthase, pantothenate synthetase, and the cytochrome bc1 complex (QcrB).[3][4]
-
Immunology and Inflammation: Novel derivatives have demonstrated the ability to modulate immune responses by acting as antagonists of the PD-1/PD-L1 immune checkpoint and by suppressing inflammatory signaling through the NF-κB and STAT3 pathways.[11][12][13]
-
Central Nervous System: The anxiolytic and hypnotic effects of compounds like Zolpidem are mediated through positive allosteric modulation of GABA-A receptors.[8]
Given this landscape, a systematic investigation into the mechanism of this compound should commence with broad phenotypic screening followed by targeted biochemical and cellular assays.
Proposed Investigative Workflow: A Multi-pronged Approach
The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.
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Unveiling the Biological Landscape of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to Target Identification and Validation
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system provides a rigid and versatile scaffold for the development of therapeutic agents across a spectrum of diseases. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) are testaments to the clinical significance of this heterocyclic motif.[2][3] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a diverse array of biological targets, including kinases, enzymes, and receptors, leading to activities such as anticancer, antituberculosis, antimicrobial, and antiviral effects.[4][5] This guide focuses on a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, and provides a comprehensive framework for the elucidation of its biological targets, a critical step in the journey of drug discovery and development. While direct biological targets for this specific molecule are not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds to propose putative targets and, more importantly, will provide detailed, field-proven methodologies for their experimental identification and validation.
Putative Biological Targets: An Evidence-Based Postulation
Based on structure-activity relationship (SAR) studies of analogous imidazo[1,2-a]pyridine derivatives, we can infer a range of potential biological targets for this compound. The presence of the ethyl carboxylate at the 2-position and the methyl group at the 7-position are key determinants of its potential interactions.
Kinase Inhibition: A Prominent Theme
The imidazo[1,2-a]pyridine scaffold is a frequent constituent of kinase inhibitors. The nitrogen-rich core can form crucial hydrogen bonds within the ATP-binding pocket of various kinases.
-
Phosphoinositide 3-kinases (PI3Ks) : Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors, particularly the α-isoform, which is often implicated in cancer progression.[6][7]
-
Activin-like Kinase (ALK) : Derivatives of 7-aryl-imidazo[1,2-a]pyridines have been developed as inhibitors of ALK2, a kinase involved in rare genetic diseases and certain cancers.[8]
-
Never in mitosis A-related kinase 2 (Nek2) : SAR studies have revealed imidazo[1,2-a]pyridine derivatives as potent inhibitors of Nek2, a kinase overexpressed in various tumors.[9]
Enzyme Inhibition: Beyond the Kinome
-
Cyclooxygenase-2 (COX-2) : Recent studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors, suggesting applications in inflammation and pain management.[10]
-
Mycobacterial Targets : The imidazo[1,2-a]pyridine core is found in compounds targeting key enzymes in Mycobacterium tuberculosis, such as QcrB (a component of the electron transport chain) and ATP synthase, highlighting its potential in developing new anti-tubercular agents.[3][5]
Other Potential Targets
-
Tubulin Polymerization : Certain imidazo[1,2-a]pyridine analogues have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[4]
-
Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH, an enzyme involved in cellular detoxification and cancer stem cell survival, has been reported for some imidazo[1,2-a]pyridine derivatives.[4]
The following table summarizes the putative targets for this compound based on the activities of related compounds.
| Putative Target Class | Specific Examples | Therapeutic Area | Supporting Evidence from Analogs |
| Kinases | PI3Kα, ALK2, Nek2 | Oncology, Rare Diseases | [6][7][8][9] |
| Enzymes | COX-2, Mycobacterial QcrB, ATP synthase | Inflammation, Infectious Disease | [3][5][10] |
| Cytoskeletal Proteins | Tubulin | Oncology | [4] |
| Metabolic Enzymes | Aldehyde Dehydrogenase (ALDH) | Oncology | [4] |
Experimental Workflows for Target Identification and Validation
The identification of a small molecule's biological target(s) is a cornerstone of modern drug discovery. The following section provides a detailed, step-by-step guide to experimentally determine the cellular partners of this compound.
Phase 1: Unbiased Target Identification
The initial phase aims to identify a broad range of potential protein binders from a complex biological sample, such as a cell lysate.
This classical and robust method involves immobilizing the small molecule to a solid support to "pull down" its binding partners.
Caption: Workflow for affinity-based target identification.
Detailed Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis :
-
Causality : Structure-activity relationship (SAR) data on analogous imidazo[1,2-a]pyridines is crucial to identify a position on the molecule where a linker can be attached without significantly diminishing its biological activity. The ethyl ester at the 2-position or the methyl group at the 7-position are potential points of modification.
-
Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group.
-
Conjugate this derivative to an affinity tag, most commonly biotin. A control "scrambled" or inactive analog should also be synthesized to differentiate specific from non-specific binders.
-
-
Affinity Pulldown :
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.
-
Introduce streptavidin-coated beads to capture the biotinylated probe-protein complexes.[11]
-
Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.
-
Elute the specifically bound proteins from the beads using a denaturing buffer.
-
-
Protein Identification :
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
DARTS is a powerful label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[1][3]
Caption: Workflow for the DARTS method.
Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation and Treatment :
-
Prepare a native cell lysate.
-
Divide the lysate into two aliquots: one treated with this compound and the other with a vehicle control (e.g., DMSO).
-
Incubate to allow for compound-protein binding.
-
-
Limited Proteolysis :
-
Add a protease (e.g., pronase) to both aliquots to initiate protein digestion. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the vehicle-treated sample.
-
Causality : The underlying principle is that a protein bound to the small molecule will adopt a more compact and stable conformation, protecting it from proteolytic cleavage.
-
-
Analysis :
-
Stop the digestion and run the samples on an SDS-PAGE gel.
-
Visualize the protein bands. Proteins that are stabilized by the compound will appear as more prominent bands in the drug-treated lane compared to the vehicle lane.
-
Excise the protected protein band(s), perform in-gel digestion, and identify the protein(s) by LC-MS/MS.
-
Phase 2: Target Validation
Once putative targets have been identified, it is essential to validate the direct interaction between the compound and the protein and to demonstrate that this interaction leads to a functional consequence.
-
Surface Plasmon Resonance (SPR) : This technique allows for the real-time, label-free analysis of binding kinetics and affinity. The purified recombinant target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation are measured, providing quantitative data on the interaction (KD, kon, koff).
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Cellular Thermal Shift Assay (CETSA) : This assay assesses target engagement in living cells. Cells are treated with the compound or vehicle, heated to various temperatures, and the soluble fraction of the target protein is quantified by Western blotting. A binding event will stabilize the protein, resulting in a higher melting temperature.
-
Enzyme/Activity Assays : If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value. For example, if a kinase is identified, a radiometric or fluorescence-based kinase assay would be appropriate.
-
Phenotypic Assays in Genetically Modified Cells : To confirm that the observed cellular phenotype is due to the engagement of the identified target, experiments can be performed in cells where the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target activity.
Conclusion
While the specific biological targets of this compound remain to be definitively elucidated, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests a high probability of interaction with therapeutically relevant proteins, particularly kinases and enzymes. This guide provides a robust, multi-pronged experimental strategy for the deconvolution of its mechanism of action, starting from unbiased target identification to rigorous biophysical and cellular validation. By following these detailed protocols, researchers can systematically uncover the biological landscape of this promising compound, paving the way for its potential development as a novel therapeutic agent.
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Ahmadi, N., Khoramjouy, M., Azami Movahed, M., Amidi, S., Faizi, M., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Letters in Drug Design & Discovery, 24(7), 504-513. [Link][10]
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The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to the Structure-Activity Relationship of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile core is present in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[1][3] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system, arising from the fusion of an imidazole and a pyridine ring, allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and modulatory effects on crucial cellular targets like GABAA receptors, kinases, and various enzymes.[3][4][5]
This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific, yet representative, member of this class: ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. By dissecting the role of each substituent and structural feature, we will elucidate the key determinants of biological activity and provide a framework for the rational design of novel therapeutic agents based on this versatile scaffold.
The Core Moiety: this compound
The parent molecule, this compound, serves as our foundational structure for this SAR exploration. Its chemical structure is characterized by the fused imidazo[1,2-a]pyridine core, a methyl group at the 7-position of the pyridine ring, and an ethyl carboxylate group at the 2-position of the imidazole ring. Each of these components plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets.
Caption: Chemical structure of this compound.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. The following sections will systematically analyze the SAR at key positions, drawing upon data from a range of biological targets to infer the potential impact of modifications to our core molecule.
The 2-Position: A Gateway to Potency and Selectivity
The 2-position of the imidazo[1,2-a]pyridine ring is a critical locus for modulating biological activity. The ethyl carboxylate group in our parent compound is a key feature that can be extensively modified.
-
Ester Moiety: The ester at the C2 position is a common feature in many biologically active imidazo[1,2-a]pyridines. The nature of the alcohol portion of the ester can influence potency and pharmacokinetic properties. For instance, varying the alkyl chain length or introducing cyclic moieties can impact lipophilicity and metabolic stability.
-
Amide and Bioisosteres: Replacement of the ester with an amide functionality is a common strategy in medicinal chemistry. This modification can introduce new hydrogen bonding interactions and alter the electronic properties of the substituent. For example, in the context of GABAA receptor modulators, an amide moiety at a similar position is a key pharmacophoric element in drugs like zolpidem.[6] The SAR of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase also highlights the importance of amide-linked substituents at this position.[4]
-
Aryl and Heteroaryl Substituents: Direct attachment of aryl or heteroaryl rings at the 2-position can lead to potent compounds with diverse activities. For instance, 2-arylimidazo[1,2-a]pyridinyl-3-amines have been investigated as anticancer agents.[7] The substitution pattern on these aromatic rings provides a further avenue for optimization.
The 7-Position: Fine-Tuning Activity and Selectivity
The 7-position on the pyridine ring, occupied by a methyl group in our core structure, is a key site for influencing selectivity and potency.
-
Small Alkyl Groups: The presence of a small alkyl group, such as the 7-methyl group, is often beneficial for activity. In the context of GABAA receptor modulation, this position is crucial for differentiating between receptor subtypes. For example, in a series of imidazo[1,2-a]pyrimidines, a close analog of our scaffold, a 7-trifluoromethyl or 7-propan-2-ol group conferred selectivity for α2/α3 subtypes over the α1 subtype, leading to anxiolytic effects with reduced sedation.[8]
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituent at the 7-position can significantly impact the overall electron density of the ring system, thereby influencing binding affinity. Both electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., methoxy) have been explored, with the optimal choice being target-dependent.
The Imidazole Ring (Positions 1, 3): Modulating Reactivity and Interactions
While our core molecule is unsubstituted at the 3-position, this site is a key handle for introducing further diversity.
-
C3-Amination: The introduction of an amino group at the 3-position has been a successful strategy in the development of anticancer agents.[7] This modification allows for the introduction of a variety of substituents via amide bond formation, enabling extensive SAR exploration.
-
Covalent Warheads: Recent research has explored the use of the imidazo[1,2-a]pyridine scaffold for the development of targeted covalent inhibitors. By introducing a reactive moiety, such as a propargylamide, at the 3-position, researchers have developed potent inhibitors of KRAS G12C.[9]
The Pyridine Ring (Positions 5, 6, 8): Exploring Additional Chemical Space
Modifications at other positions on the pyridine ring can also influence biological activity.
-
8-Position Carboxamides: A series of imidazo[1,2-a]pyridine-8-carboxamides have been identified as potent and selective inhibitors of Mycobacterium tuberculosis.[10] This highlights the potential for discovering novel biological activities by exploring less common substitution patterns.
SAR Summary Table
The following table summarizes the general SAR trends for the imidazo[1,2-a]pyridine scaffold, which can be extrapolated to the design of analogs of this compound.
| Position | Substituent Type | General Effect on Activity | Potential Target Class |
| 2 | Ethyl carboxylate | Baseline activity, modifiable for potency/PK | Various |
| Amides | Often enhances potency, introduces H-bonding | GABAA modulators, Kinase inhibitors | |
| Aryl/Heteroaryl | Can lead to high potency, target-specific interactions | Anticancer, Anti-inflammatory | |
| 3 | Amine | Versatile handle for further substitution, often for anticancer activity | Anticancer |
| Covalent Warheads | Enables targeted covalent inhibition | Kinase inhibitors (e.g., KRAS) | |
| 7 | Small Alkyl (e.g., Methyl) | Often beneficial for potency and selectivity | GABAA modulators |
| Electron-withdrawing | Can enhance potency, target-dependent | Various | |
| 8 | Carboxamide | Can confer novel biological activity | Antimycobacterial |
Experimental Protocols: A Blueprint for SAR Exploration
The exploration of the SAR of this compound and its analogs requires robust synthetic and biological evaluation methods.
General Synthetic Procedure for Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For our core molecule, this would involve the reaction of 4-methyl-2-aminopyridine with ethyl bromopyruvate.[11]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone or its equivalent (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Biological Evaluation: A GABAA Receptor Binding Assay
Given the prevalence of imidazo[1,2-a]pyridines as GABAA receptor modulators, a radioligand binding assay is a fundamental tool for initial SAR screening.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Binding Assay: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.
-
Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Wash the filters to remove non-specific binding and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
Logical Relationships and Workflow
The process of SAR-driven drug discovery for imidazo[1,2-a]pyridine derivatives can be visualized as a cyclic workflow.
Caption: A typical workflow for the structure-activity relationship-guided optimization of imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, exemplified by this compound, remains a highly fertile ground for the discovery of novel therapeutic agents. A systematic understanding of the structure-activity relationship is paramount for navigating the vast chemical space and for the rational design of compounds with desired biological profiles. The key takeaways from this guide are the critical roles of the substituents at the 2-, 3-, and 7-positions in dictating potency, selectivity, and mechanism of action.
Future research in this area will likely focus on several key aspects:
-
Target-Specific SAR: While general SAR trends are useful, more detailed studies focused on specific biological targets are needed to refine the design of selective ligands.
-
Novel Substitution Patterns: Exploration of less-common substitution patterns on the imidazo[1,2-a]pyridine core may lead to the discovery of compounds with novel biological activities.
-
Pharmacokinetic Optimization: A greater emphasis on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for translating in vitro potency into in vivo efficacy.
-
Covalent and Allosteric Modulators: The development of targeted covalent inhibitors and allosteric modulators based on the imidazo[1,2-a]pyridine scaffold represents an exciting frontier in drug discovery.
By leveraging the foundational SAR knowledge outlined in this guide and embracing innovative medicinal chemistry strategies, the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold can continue to be unlocked.
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Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1] This guide focuses on a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, providing an in-depth analysis of its therapeutic potential. While direct extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader imidazo[1,2-a]pyridine class to forecast its likely biological activities and guide future research. We will explore its probable synthesis, potential as an anticancer, antitubercular, and anti-inflammatory agent, and provide detailed experimental protocols for its evaluation. This paper serves as a technical resource for researchers aiming to unlock the therapeutic promise of this compelling molecule.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a recurring motif in a multitude of pharmacologically active compounds.[2] Its rigid structure and synthetic accessibility have made it a favored scaffold in drug discovery, leading to the development of drugs for a wide array of therapeutic areas. Marketed drugs containing this core underscore its clinical significance. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide will specifically delve into the potential of this compound, a derivative poised for investigation based on the established activities of its parent class.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through a well-established condensation reaction. By analogy to the synthesis of structurally similar compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the proposed method involves the reaction of 4-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.[3]
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of 4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add ethyl 3-bromo-2-oxopropionate (1.2 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours (typically 4-6 hours).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as sodium bicarbonate, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound.
A similar, well-documented procedure for the synthesis of the unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate involves dissolving 2-aminopyridine in tetrahydrofuran, followed by the slow addition of ethyl 3-bromopyruvate and subsequent reflux.[4]
Potential Therapeutic Applications
Based on extensive research into the imidazo[1,2-a]pyridine scaffold, three primary areas of therapeutic potential emerge for this compound: oncology, infectious diseases (specifically tuberculosis), and inflammatory disorders.
Anticancer Potential
The imidazo[1,2-a]pyridine core is a frequent feature in novel anticancer agents, with derivatives showing activity against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[5] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.[5]
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[6]
-
PI3Kα Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which notably include a carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring, have been developed as potent PI3Kα inhibitors.[7]
Signaling Pathway: PI3K/Akt/mTOR
Caption: A streamlined workflow for the initial in vitro evaluation of the antitubercular potential of a test compound.
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties. [8]
-
STAT3/NF-κB Inhibition: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in cancer cell lines. [8][9]This leads to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2. [8][9]
Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Stimulation: Culture macrophage cell lines (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: A reduction in nitrite levels in the presence of the compound indicates an inhibitory effect on iNOS activity.
Protocol: NF-κB Reporter Assay
-
Transfection: Transfect cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment and Stimulation: Treat the transfected cells with the test compound and stimulate with an inflammatory agent (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure luciferase activity. A decrease in luciferase activity indicates inhibition of NF-κB signaling.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported activities of structurally related imidazo[1,2-a]pyridine derivatives to provide a benchmark for future studies.
| Compound Class | Therapeutic Target/Assay | Reported Activity (IC50/MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | MIC = 0.10–0.19 μM | [10] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multi- and extensive drug-resistant M. tuberculosis | MIC90 ≤ 1 μM | [11] |
| Novel Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 breast cancer cells | IC50 = 45µM and 47.7µM | [12][13] |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles | Various cancer cell lines | IC50 in the double-digit nanomolar range | [14] |
| Imidazo[1,2-a]pyridine derivative (MIA) | MDA-MB-231 and SKOV3 cells (LPS-stimulated) | Significant reduction in nitrite production | [8] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the esteemed imidazo[1,2-a]pyridine class. Based on the extensive body of research on this scaffold, there is a strong scientific rationale to investigate its potential as an anticancer, antitubercular, and anti-inflammatory agent. The synthetic route is straightforward, and established protocols for biological evaluation are readily available. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to ascertain its therapeutic utility. Structure-activity relationship (SAR) studies, by modifying the ester group and the methyl position, could further optimize its activity and lead to the development of novel, potent therapeutic agents.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
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Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2007). Mini Reviews in Medicinal Chemistry. [Link]
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The Discovery and Preclinical Development of Novel Imidazo[1,2-a]pyridines as Potent and Selective PDGFR Inhibitors: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the discovery and preclinical development of a novel class of imidazo[1,2-a]pyridine-based inhibitors targeting the Platelet-Derived Growth Factor Receptor (PDGFR). We will dissect the scientific rationale, experimental design, and key methodologies employed in the identification and characterization of these potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor discovery. We will delve into the structure-based drug design, synthetic chemistry, in vitro and in vivo pharmacological evaluation, and the critical interpretation of structure-activity relationships (SAR) that guided the optimization of this promising class of therapeutic agents.
Introduction: The Rationale for Targeting the PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) family, comprising PDGFRα and PDGFRβ, are receptor tyrosine kinases (RTKs) that play a pivotal role in regulating cell proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, the PDGFR signaling cascade is tightly regulated. However, aberrant activation of this pathway, through genetic mutations, chromosomal translocations, or autocrine/paracrine signaling loops, is a well-established driver of tumorigenesis and other proliferative diseases.[2]
Constitutive PDGFR signaling is implicated in the pathogenesis of various malignancies, including glioblastoma, gastrointestinal stromal tumors (GIST), and certain leukemias.[2][3] Furthermore, PDGFR signaling in the tumor microenvironment, particularly on pericytes, is crucial for tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] This dual role in directly promoting tumor cell growth and facilitating angiogenesis makes PDGFR an attractive and compelling target for therapeutic intervention.
While several multi-kinase inhibitors with activity against PDGFR, such as imatinib, sunitinib, and sorafenib, are clinically approved, they often lack selectivity, leading to off-target toxicities that can limit their therapeutic window.[2][4] This underscores the critical need for the development of novel, potent, and selective PDGFR inhibitors to improve therapeutic outcomes and minimize adverse effects. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of kinase inhibitors due to its favorable physicochemical properties and synthetic tractability.[1][5]
Diagram 1: The PDGFR Signaling Pathway
Caption: A simplified representation of the PDGFR signaling cascade.
Lead Discovery and Optimization: A Structure-Based Approach
The discovery of the imidazo[1,2-a]pyridine series of PDGFR inhibitors was spearheaded by a structure-based drug design strategy. In the absence of a crystal structure for PDGFR, a homology model of the PDGFRβ kinase domain was constructed.[2][6] This in silico model served as a virtual canvas for the rational design of small molecules predicted to bind to the ATP-binding site of the kinase.
Docking studies with initial lead compounds, such as compound 1 , revealed key interactions within the active site. The imidazo[1,2-a]pyridine core was predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[2] Further in silico analysis suggested that the addition of an amine substituent would enable interaction with an aspartic acid or asparagine residue in the outer region of the binding pocket, potentially enhancing both potency and selectivity.[2]
Structure-Activity Relationship (SAR) Studies
Guided by the homology model, a systematic medicinal chemistry campaign was initiated to explore the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine scaffold.[2] Key modifications focused on:
-
The Amine Headgroup: A diverse range of amines was introduced to probe the aforementioned outer pocket. Constrained secondary amines were found to significantly enhance selectivity against other related kinases, such as KDR and cFMS.[2]
-
Substitution on the Imidazo[1,2-a]pyridine Core: Modifications to the core structure were explored to fine-tune the physicochemical properties and target engagement.
-
The "Endgame" Synthesis: A convergent synthetic route was developed to allow for late-stage diversification of the amine headgroup, facilitating the rapid generation of a library of analogues for SAR studies.[2]
A significant breakthrough in the optimization process was the incorporation of a fluorine-substituted piperidine moiety. This strategic fluorination resulted in a marked reduction of P-glycoprotein (Pgp)-mediated efflux, a common mechanism of drug resistance, thereby improving the oral bioavailability of the compounds.[2][6] This iterative process of molecular modeling, chemical synthesis, and biological evaluation culminated in the identification of compound 28 , a potent and orally bioavailable PDGFR inhibitor with a favorable selectivity profile.[2]
Synthetic Chemistry: A Convergent Approach to Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core and its subsequent derivatization is a critical aspect of the drug discovery process. A highly convergent synthetic strategy allows for the efficient and flexible production of a wide array of analogues for biological testing.[2] The general synthetic approach is outlined below.
Detailed Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine PDGFR Inhibitor
This protocol describes a representative synthesis based on published methodologies.[2][7]
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add a substituted α-bromoketone (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine core.
Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core
-
The imidazo[1,2-a]pyridine core can be further functionalized at various positions. For example, bromination at the C3 position can be achieved using N-bromosuccinimide (NBS) in a solvent like acetonitrile.
-
This C3-bromo intermediate can then be subjected to a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse substituents.
Step 3: Late-Stage Amine Coupling
-
To a solution of the functionalized imidazo[1,2-a]pyridine intermediate (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-18 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Diagram 2: Synthetic Workflow for Imidazo[1,2-a]pyridine Analogs
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine analogs.
In Vitro Evaluation: Characterizing Potency and Selectivity
A robust in vitro testing cascade is essential to accurately determine the potency and selectivity of newly synthesized compounds.
PDGFR Kinase Assay
The primary assay to determine the direct inhibitory activity of a compound against the PDGFR kinase is a biochemical kinase assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for PDGFRβ [6]
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically in DMSO).
-
Add 2 µL of a mixture containing the PDGFRβ enzyme and the appropriate substrate (e.g., a poly-GT peptide).
-
Initiate the reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay
To assess the ability of compounds to inhibit PDGFR activity within a cellular context, a cellular phosphorylation assay is employed.
Detailed Experimental Protocol: PDGFR-β Cellular Phosphorylation Assay [1][8]
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing PDGFRβ (e.g., NIH3T3 mouse fibroblasts) in appropriate growth medium.[8]
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Compound Treatment:
-
Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with a specific ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Phospho-PDGFRβ:
-
The level of phosphorylated PDGFRβ in the cell lysates is quantified using a sandwich ELISA-based method.[8] This typically involves capturing total PDGFRβ and detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis: The signal from the stimulated, untreated cells is set as 100% phosphorylation. The IC₅₀ value is determined by plotting the percentage of phosphorylation against the compound concentration.
In Vivo Characterization: Pharmacokinetics and Pharmacodynamics
Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial for establishing a relationship between drug exposure and the biological response in a living organism.
Detailed Experimental Protocol: In Vivo PK/PD Study in a Tumor Xenograft Model [2][9]
-
Tumor Xenograft Model:
-
Compound Administration:
-
The test compound is formulated in an appropriate vehicle and administered orally to the tumor-bearing mice at various doses.
-
-
Sample Collection:
-
At predetermined time points post-dosing, blood samples are collected for pharmacokinetic analysis (e.g., via cardiac puncture).
-
At the same time points, tumors are excised and snap-frozen in liquid nitrogen for pharmacodynamic analysis.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of the drug are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated.
-
-
Pharmacodynamic Analysis:
-
Data Integration: The PK and PD data are integrated to establish a dose- and exposure-response relationship, which is critical for predicting the required therapeutic dose.
Data Summary and Interpretation
The data generated from the in vitro and in vivo studies are summarized to facilitate a comprehensive understanding of the compound's properties and to guide further development.
Table 1: In Vitro Activity and Selectivity of Representative Imidazo[1,2-a]pyridines
| Compound | PDGFRβ IC₅₀ (nM) | KDR IC₅₀ (nM) | cFMS IC₅₀ (nM) | Selectivity (KDR/PDGFRβ) | Selectivity (cFMS/PDGFRβ) |
| 1 | 18 | <180 | <180 | <10x | <10x |
| 11 | 25 | >250 | >2500 | >10x | >100x |
| 28 | 10 | 150 | >1000 | 15x | >100x |
Data are representative and compiled from published sources.[2]
Table 2: In Vivo Activity of Compound 28
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | % PDGFR Phosphorylation Inhibition at Tmax |
| 10 | 500 | 2 | 2000 | 50% |
| 30 | 1500 | 2 | 6000 | 80% |
| 100 | 4000 | 4 | 20000 | >95% |
Data are representative and compiled from published sources.[2]
Clinical Landscape and Future Directions
The clinical development of PDGFR inhibitors has shown promise in specific cancer types. In GIST, for example, agents like avapritinib and ripretinib have gained FDA approval for the treatment of tumors harboring specific PDGFRA mutations.[10] Clinical trials continue to explore the efficacy of PDGFR inhibitors, both as monotherapy and in combination with other agents, in various solid tumors, including glioblastoma.[3][11]
The development of novel imidazo[1,2-a]pyridines with improved potency, selectivity, and pharmacokinetic properties represents a significant advancement in the field. The ability to specifically target PDGFR while sparing other kinases has the potential to lead to more effective and better-tolerated cancer therapies. Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine PDGFR inhibitors with other targeted agents or standard-of-care chemotherapies.[11]
-
Biomarker Development: Identifying patient populations most likely to respond to PDGFR-targeted therapies through the use of predictive biomarkers.
-
Overcoming Resistance: Investigating mechanisms of resistance to PDGFR inhibitors and developing strategies to overcome them.
Conclusion
The discovery of this novel class of imidazo[1,2-a]pyridine-based PDGFR inhibitors exemplifies a successful application of structure-based drug design and systematic medicinal chemistry optimization. The detailed experimental workflows and protocols provided in this guide offer a framework for the identification and preclinical characterization of potent and selective kinase inhibitors. The promising in vitro and in vivo data for compounds such as 28 highlight the therapeutic potential of this chemical scaffold and provide a strong foundation for further clinical investigation. As our understanding of the complexities of cancer signaling pathways continues to evolve, the development of precisely targeted therapies like these will be paramount in advancing the field of oncology.
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Hicken, E. J., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(1), 78–83. [Link]
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Frontiers in Oncology. (2022). An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors. Frontiers in Oncology. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate and the Broader Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" status due to its wide spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this important scaffold, with a specific focus on Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate as a representative compound. While specific pharmacological data for this particular derivative is limited, this guide will extrapolate its potential properties based on the extensive research conducted on analogous structures. We will delve into the synthetic strategies, established mechanisms of action, and diverse therapeutic applications of imidazo[1,2-a]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique structural motif has proven to be a versatile template for the design of novel therapeutic agents. The scaffold's rigid, planar structure and its ability to be readily functionalized at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties. Several commercially successful drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature the imidazo[1,2-a]pyridine core, underscoring its clinical significance.[2][3][5]
The broad therapeutic potential of this scaffold encompasses a range of activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][6] This guide will explore these diverse pharmacological avenues, providing a foundation for understanding the potential of novel derivatives like this compound.
Synthetic Strategies: Accessing the Imidazo[1,2-a]pyridine Scaffold
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with the most common approach being the condensation reaction between a 2-aminopyridine and an α-haloketone or a related α-dicarbonyl compound.
General Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylates
A representative synthesis for ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives involves the reaction of a substituted 2-aminopyridine with ethyl bromopyruvate.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.[7]
-
Reaction Progression: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then neutralized with a mild base, such as sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.
Caption: General synthetic workflow for this compound.
Pharmacological Profile: A Multifaceted Scaffold
The imidazo[1,2-a]pyridine nucleus has been identified as a key pharmacophore for a multitude of biological targets. The following sections will detail some of the most significant and well-documented pharmacological activities.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.
-
Kinase Inhibition: A primary mechanism of anticancer action for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Specifically, derivatives have been designed to target kinases such as PI3Kα.[8]
-
Cell Cycle Arrest: Certain imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to the inhibition of tumor cell proliferation.[8]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
| Quinazoline-substituted imidazo[1,2-a]pyridines | PI3Kα | Inhibition of the PI3K/Akt signaling pathway | [8] |
| 2,3,6-trisubstituted imidazo[1,2-a]pyridines | Tubulin | Disruption of microtubule polymerization | N/A |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of novel anti-TB drugs.[5][9][10]
-
QcrB Inhibition: A notable class of imidazo[1,2-a]pyridine amides (IPAs) has been shown to target QcrB, a subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[5][10] Telacebec (Q203), a clinical-stage anti-TB drug candidate, belongs to this class.[5]
-
Pantothenate Synthetase Inhibition: Other derivatives, such as 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides, have been identified as inhibitors of Mtb pantothenate synthetase, an enzyme involved in a vital metabolic pathway.[10]
Caption: Key antitubercular mechanisms of action for imidazo[1,2-a]pyridine derivatives.
Other Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine scaffold extends to a wide array of other potential therapeutic uses.[11]
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties, likely through the modulation of inflammatory signaling pathways.
-
Antiviral: The scaffold has been explored for its potential antiviral activity against a range of viruses.
-
Neuropharmacological: As exemplified by Zolpidem and Alpidem, imidazo[1,2-a]pyridines can act as ligands for central nervous system receptors, such as the GABA-A receptor.
Projected Pharmacological Profile of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential pharmacological profile based on its structural features and the known structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine class.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H12N2O2 | [12] |
| Molecular Weight | 204.2 g/mol | [12] |
| CAS Number | 70705-33-8 | [12][13] |
The presence of the ethyl carboxylate group at the 2-position and a methyl group at the 7-position suggests that this compound could be a valuable intermediate for further chemical modifications to explore a range of biological activities. Based on the literature, it is plausible that this compound could serve as a scaffold for developing novel:
-
Anticancer agents: Through derivatization of the ester functionality to introduce pharmacophores known to interact with cancer-related targets.
-
Antitubercular agents: The core scaffold is a known starting point for potent anti-TB compounds.
-
Enzyme inhibitors: The imidazo[1,2-a]pyridine nucleus is present in various enzyme inhibitors, and this derivative could be tailored to target specific enzymes.[11]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly attractive and "privileged" structure in medicinal chemistry, with a proven track record of producing clinically relevant drugs. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued importance in drug discovery.
This compound represents a valuable, yet underexplored, member of this chemical class. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to unlock its full therapeutic potential. Future research should focus on synthesizing a library of analogs based on this core structure and screening them against a panel of relevant biological targets to identify lead compounds for further development. The insights provided in this guide offer a solid foundation for such endeavors.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This bicyclic nitrogen-containing ring system is a key structural component in numerous clinically approved drugs and a plethora of investigational agents. Its unique electronic properties and rigid structure make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, encompassing its fundamental chemical properties, diverse synthetic strategies, extensive therapeutic applications, and critical structure-activity relationships that govern its medicinal value.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine system, an isomer of imidazopyridine, is characterized by the fusion of a pyridine ring with an imidazole ring.[1] This arrangement confers upon the molecule a unique set of physicochemical properties, including aromaticity, hydrogen bonding capabilities, and the potential for multi-directional substitution, making it a "privileged scaffold" in drug discovery.[2][3] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors.[4]
A testament to its therapeutic importance is the number of marketed drugs containing this core, such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment).[1][5][6] The exponential growth in research publications involving this scaffold underscores its expanding role in the development of novel therapeutic agents for a multitude of diseases.[1]
Synthetic Strategies: Building the Core and Its Analogs
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in medicinal chemistry.[2] A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern, eco-friendly approaches.[4][6]
Classical Synthesis: The Tschitschibabin Reaction and Related Condensations
The most fundamental and widely employed method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-haloketone, a variant of the Tschitschibabin reaction.[4] This reaction is robust and allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (temperature ranging from 80 to 120 °C) for a period of 2 to 24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Causality: The choice of solvent and temperature is crucial for reaction efficiency. More polar solvents can facilitate the initial nucleophilic attack of the pyridine nitrogen, while elevated temperatures are often necessary to drive the subsequent intramolecular cyclization and dehydration steps.
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for the synthesis and functionalization of imidazo[1,2-a]pyridines.
-
Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, significantly improving synthetic efficiency.[6] One-pot syntheses involving 2-aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction) or other coupling partners have been successfully employed.[4]
-
C-H Functionalization: Direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine core represents a highly attractive and sustainable strategy.[7][8] This approach avoids the need for pre-functionalized starting materials and reduces waste generation. The C3 position is particularly nucleophilic and susceptible to electrophilic substitution, making it a prime target for direct functionalization.[6] Recent advances include visible light-induced C-H functionalization, offering a greener alternative to traditional metal-catalyzed methods.[7][9]
-
Green Chemistry Approaches: Solvent-free reactions and the use of greener catalysts are gaining prominence.[4] These methods not only reduce the environmental impact but can also lead to higher yields and simpler purification procedures.[4]
Diagram: Key Synthetic Pathways to Imidazo[1,2-a]pyridines
Caption: Inhibition of the cytochrome bc1 complex by imidazo[1,2-a]pyridine agents disrupts ATP synthesis, leading to mycobacterial death.
Neurodegenerative and CNS Disorders
The imidazo[1,2-a]pyridine scaffold is also prevalent in drugs targeting the central nervous system (CNS).
-
GABA-A Receptor Modulation: Marketed drugs like Zolpidem and Alpidem act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and producing sedative-hypnotic and anxiolytic effects. [6][10]The 8-fluoroimidazo[1,2-a]pyridine has been explored as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in designing GABA-A receptor modulators. [11]* Alzheimer's Disease: Derivatives of imidazo[1,2-a]pyridine have been investigated for the treatment of Alzheimer's disease through multiple mechanisms. Some compounds have shown potential as acetylcholinesterase inhibitors, while others have been developed as imaging agents for β-amyloid plaques, such as [¹²⁵I]IMPY. [1][12][13][14]* Other CNS Targets: Research has also explored this scaffold for its potential as adenosine A1 receptor antagonists for cognitive enhancement in neurological disorders. [15]
Antimicrobial and Antiviral Activities
Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity. [5][16]
-
Antibacterial and Antifungal: Various derivatives have shown potent activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). [4][5][10][17]Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the core ring system significantly influence their antimicrobial potency. [16]* Antiviral: The scaffold is also present in compounds with antiviral properties. [5]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the bicyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
C2 Position: Substitution at the C2 position is often critical for activity. For instance, in many anticancer agents, a substituted aryl or heteroaryl group at C2 is essential for binding to the target kinase. [18]* C3 Position: The C3 position is readily functionalized and plays a key role in modulating activity. In antitubercular agents, the 3-carboxamide moiety is a key pharmacophore for interacting with the QcrB target. [19][20]* Pyridine Ring Substituents: Modifications on the pyridine ring (positions 5, 6, 7, and 8) can significantly impact physicochemical properties like solubility and metabolic stability, as well as target engagement. For example, in antimicrobial agents, substituents at the C7 position have been shown to influence activity. [16] Diagram: General Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridines
Caption: Key positions on the imidazo[1,2-a]pyridine scaffold for chemical modification and their general impact on biological activity. (Note: A chemical structure diagram would be used here for clarity)
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of important therapeutics and promising clinical candidates. The continued exploration of this privileged core, driven by innovative synthetic methodologies like C-H functionalization and multicomponent reactions, will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and improved drug-like properties. Future research will likely focus on expanding the therapeutic applications of this versatile scaffold to address unmet medical needs in areas such as neuroinflammation, metabolic disorders, and emerging infectious diseases, further solidifying its legacy in the annals of drug discovery.
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A Technical Guide to the Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, transitioning from its established roles in treating disorders like insomnia to becoming a formidable backbone for the development of novel anticancer agents.[1][2] This guide provides an in-depth technical analysis for researchers and drug development professionals on the multifaceted anticancer potential of these derivatives. We will explore their primary mechanisms of action, delve into critical structure-activity relationships (SAR), provide validated experimental protocols for their evaluation, and discuss the synthetic strategies that underpin their discovery. The core strength of this heterocyclic system lies in its chemical tractability and its ability to be tailored to inhibit a wide range of oncogenic targets, most notably protein kinases and microtubule dynamics, leading to potent anti-proliferative and pro-apoptotic effects across a spectrum of human cancers.[3][4]
Introduction: The Imidazo[1,2-a]pyridine Scaffold – A Versatile Core for Oncology
The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom. Its rigid, planar structure serves as an excellent foundation for creating compounds with specific three-dimensional orientations, enabling precise interactions with biological targets. The clinical success of drugs like Zolpidem (anxiolytic) and Alpidem (hypnotic) has inadvertently provided a wealth of data suggesting that this scaffold often possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, a significant advantage in the resource-intensive process of drug development.[1][5]
This pre-existing clinical familiarity, combined with the scaffold's synthetic accessibility, has catalyzed its exploration in oncology.[2] Researchers have successfully functionalized various positions of the imidazo[1,2-a]pyridine ring system to create potent and selective inhibitors of key cellular processes that are fundamental to cancer cell survival and proliferation.
Core Anticancer Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives achieve their anticancer effects by modulating a diverse array of cellular targets. Their versatility allows them to be engineered as highly specific inhibitors, often targeting pathways that are commonly dysregulated in cancer.
Inhibition of Critical Kinase Signaling Pathways
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an exceptional platform for developing potent kinase inhibitors.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[6] Its overactivation is one of the most frequent events in human cancers, making it a high-priority target for therapeutic intervention.[7] Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, acting either on a single kinase (e.g., PI3Kα) or as dual PI3K/mTOR inhibitors.[1][8][9]
-
Causality of Experimental Design: The rationale for targeting PI3K/mTOR is clear: its inhibition is expected to shut down downstream pro-survival signals, leading to cell cycle arrest and apoptosis.[1] For instance, compound 15a was identified as a potent PI3K/mTOR dual inhibitor that displayed significant tumor growth inhibition in HCT116 and HT-29 xenograft models, validating the therapeutic hypothesis.[10] Mechanistically, these inhibitors reduce the phosphorylation levels of Akt and its downstream effector mTOR, which can be readily measured by Western blotting.[1][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Beyond the PI3K pathway, these derivatives have been engineered to target other crucial kinases:
-
NIMA-related kinase 2 (Nek2): Overexpressed in many tumors, Nek2 is involved in centrosome separation. Inhibitors based on the imidazo[1,2-a]pyridine scaffold, such as MBM-55, have shown low nanomolar potency against Nek2, leading to cell cycle arrest and apoptosis, and have demonstrated significant tumor suppression in vivo.[12]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in various diseases, including cancer.[13] Imidazo[1,2-a]pyridine derivatives have been developed as potent GSK-3β inhibitors.[14]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase promotes proliferation and survival. Selective imidazo[1,2-a]pyridine inhibitors of IGF-1R have been identified through high-throughput screening.[15]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Several series of imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors.[16]
-
Mechanism: These compounds typically bind to the colchicine-binding site on β-tubulin.[16][17] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The cell is unable to progress through mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[16][18]
-
Significance: Because colchicine-site agents are less susceptible to common drug resistance mechanisms like efflux pump overexpression, these derivatives represent a promising therapeutic strategy.[19] Compound 5b , for example, showed potent antiproliferative activity (IC50 = 60 nM in Jurkat cells) and demonstrated strong anti-tumor efficacy in a melanoma model.[16]
Induction of Programmed Cell Death (Apoptosis)
Ultimately, the goal of most anticancer therapies is to induce selective death in cancer cells. Imidazo[1,2-a]pyridine derivatives are potent inducers of apoptosis, which is the downstream consequence of the mechanisms described above.[20][21]
-
Intrinsic Pathway: Many derivatives, particularly kinase inhibitors, trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by an increased ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-9 and downstream executioner caspases.[1][22][23]
-
Extrinsic Pathway: Some compounds have been shown to induce the extrinsic pathway, evidenced by the activation of caspase-8.[24][25]
-
Oxidative Stress-Mediated Apoptosis: A novel mechanism has been reported where certain derivatives activate NADPH oxidase (NOX), leading to an increase in reactive oxygen species (ROS) that triggers apoptosis in non-small cell lung cancer cells.[20]
Structure-Activity Relationship (SAR) and Lead Optimization
The therapeutic potential of the imidazo[1,2-a]pyridine core is unlocked through strategic chemical modifications. Understanding the SAR is critical for designing next-generation compounds with enhanced potency, selectivity, and drug-like properties.
-
Position 2: Often substituted with an aryl or heteroaryl group. This position is crucial for interacting with the hinge region of many kinases.
-
Position 3: Modifications here can significantly impact activity and selectivity. For tubulin inhibitors, bulky groups at this position are often favored.
-
Position 6 & 8: Substitutions at these positions on the pyridine ring can modulate solubility, metabolic stability, and potency. For example, in a series of pan-PI3K inhibitors, a 1,1,1-trifluoroisopropoxy group at the 6'-position (on an attached pyrazine ring) demonstrated excellent potency and selectivity.[9]
Caption: Key SAR hotspots on the imidazo[1,2-a]pyridine scaffold.
Preclinical Validation: From Cell Culture to In Vivo Models
A rigorous and logical progression of assays is required to validate the anticancer potential of a new chemical entity.
Cellular Assays for Efficacy Assessment
The initial evaluation of imidazo[1,2-a]pyridine derivatives involves a battery of cell-based assays to determine their potency and mechanism of action.
Table 1: Representative Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 6 | PI3K/Akt/mTOR Pathway | A375 (Melanoma) | ~10 µM | [1] |
| IMPA-2 | NADPH Oxidase/ROS | A549 (Lung) | Not specified, potent | [20] |
| 6c | Tubulin Polymerization | HeLa (Cervical) | Potent | [17] |
| 15a | PI3K/mTOR Dual Inhibitor | HCT-116 (Colon) | Potent | [8][10] |
| 5b | Tubulin Polymerization | Jurkat (Leukemia) | 60 nM | [16] |
| MBM-55 | Nek2 Kinase | Various | 1.0 nM (biochemical) |[12] |
Experimental Protocols
The following protocols are foundational for characterizing the anticancer activity of novel imidazo[1,2-a]pyridine derivatives.
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Step-by-Step Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the imidazo[1,2-a]pyridine derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Gating and Quantification:
-
Annexin V- / PI- population: Live cells
-
Annexin V+ / PI- population: Early apoptotic cells
-
Annexin V+ / PI+ population: Late apoptotic/necrotic cells
-
-
Caption: Experimental workflow for preclinical evaluation of anticancer derivatives.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly validated and versatile platform for the discovery of novel anticancer agents. The extensive body of research highlights its potential to target key oncogenic pathways, including PI3K/Akt/mTOR signaling and microtubule dynamics, leading to potent cytotoxic effects in a wide range of cancer types. The chemical tractability of the core allows for fine-tuning of activity and the development of compounds with desirable ADME/Tox profiles, some of which have shown promising efficacy in preclinical in vivo models.[9][12]
Future efforts will likely focus on several key areas:
-
Combination Therapies: Exploring the synergy between imidazo[1,2-a]pyridine derivatives and other treatment modalities, such as immunotherapy. Recent studies show that tubulin inhibitors can potentiate the anti-tumor immune response when combined with PD-L1 antibodies.[16]
-
Targeted Covalent Inhibitors (TCIs): The scaffold is suitable for designing TCIs, which can provide enhanced potency and duration of action, as demonstrated by the development of novel KRAS G12C inhibitors.[26]
-
Overcoming Resistance: Developing derivatives that are active against drug-resistant cancer cell lines.
-
PET Imaging: Labeled derivatives can be used as PET probes for imaging key targets like PI3K/mTOR in tumors, aiding in patient selection and treatment monitoring.[6][7]
The continued exploration of this privileged scaffold holds immense promise for delivering the next generation of targeted and effective cancer therapeutics.
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
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Goud, R., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Chebrolu, R., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis. Available at: [Link]
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Ganesan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters. Available at: [Link]
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Wang, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Appadurai, D., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Molecules. Available at: [Link]
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Cheng, B., et al. (2025). Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation. ResearchGate. Available at: [https://www.researchgate.net/publication/385499955_Novel_Imidazo12-a]pyridine-Based_Tubulin_Polymerization_Inhibitors_Structure-Activity_Relationships_and_Anti-tumor_Immune_Potentiation]([Link])
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Ingenta Connect. Available at: [Link]
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Ganesan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Kaur, H., et al. (2024). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]
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Mo, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
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Moureau, F., et al. (2011). Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics. Available at: [Link]
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Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Available at: [Link]
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Collins, J. L., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Fallacara, A. L., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules. Available at: [Link]
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Hussein, A. M., & Al-Amiery, A. A. (2024). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Egyptian Journal of Chemistry. Available at: [Link]
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Azimi, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences. Available at: [Link]
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Schlegel, J., et al. (2019). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. ACS Medicinal Chemistry Letters. Available at: [Link]
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Methodological & Application
Application Note: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines for Medicinal Chemistry and Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-fused heterocyclic system is the core of several marketed drugs, including the widely prescribed hypnotic agent Zolpidem (Ambien), the anxiolytics Alpidem and Saripidem, and the anti-ulcer agent Zolimidine.[2][3] The therapeutic importance of this moiety has driven extensive research into efficient and versatile synthetic methodologies.
Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and practical tool for the construction of the imidazo[1,2-a]pyridine ring system.[2][3] Copper catalysis offers significant advantages, including low cost, high abundance, and unique reactivity profiles that often complement other transition metals like palladium. These methods frequently allow for the use of readily available starting materials under mild conditions and can be adapted for multicomponent reactions (MCRs), which enhance synthetic efficiency by forming multiple bonds in a single operation.
This guide provides an in-depth exploration of key copper-catalyzed strategies for synthesizing imidazo[1,2-a]pyridines, detailing the underlying mechanisms and providing field-tested experimental protocols for practical application.
Key Synthetic Strategies & Mechanistic Insights
Copper catalysts, typically in the +1 or +2 oxidation state, facilitate a variety of transformations leading to the imidazo[1,2-a]pyridine core. The choice of strategy is often dictated by the desired substitution pattern on the final product. Two of the most robust and widely adopted approaches are three-component reactions and aerobic oxidative cyclizations.
Strategy 1: Three-Component Domino Reaction (2-Aminopyridine, Aldehyde, Alkyne)
This strategy is a highly convergent and atom-economical approach to creating polysubstituted imidazo[1,2-a]pyridines.[4] The reaction, often catalyzed by a simple copper(I) salt like CuI, brings together three readily available components in a single pot.[5][6]
Mechanistic Rationale: The reaction is believed to proceed through a domino sequence. While the exact pathway can vary with conditions, a plausible mechanism involves two key stages.[6] First, the copper catalyst activates the terminal alkyne to form a copper acetylide. Concurrently, the 2-aminopyridine and aldehyde condense to form a Schiff base (imine). The copper acetylide then attacks the imine to generate a crucial propargylamine intermediate. In the second stage, the copper catalyst coordinates to the alkyne moiety of the propargylamine, facilitating an intramolecular 5-endo-dig cyclization. The nucleophilic nitrogen of the pyridine ring attacks the activated alkyne, constructing the five-membered imidazole ring. Subsequent aromatization yields the final product. The use of a co-catalyst, such as NaHSO₄·SiO₂, can promote the initial imine formation.[5][6]
Strategy 2: Aerobic Oxidative Annulation
This class of reactions leverages molecular oxygen from the air as a green and inexpensive terminal oxidant. This avoids the need for stoichiometric, and often toxic, chemical oxidants, aligning with the principles of green chemistry.
A. Annulation with Nitroolefins: A highly effective one-pot procedure involves the reaction of 2-aminopyridines with nitroolefins, catalyzed by a copper(I) salt such as CuBr.[7][8] The mechanism is proposed to start with a Michael addition of the exocyclic amino group of 2-aminopyridine to the nitroolefin. The copper catalyst then facilitates an intramolecular cyclization and subsequent oxidative aromatization, using air as the oxidant, to furnish the final product.[7] This method provides a direct route to 3-substituted imidazo[1,2-a]pyridines.
B. Annulation with Ketones: The reaction between 2-aminopyridines and ketones, particularly acetophenones, is another powerful copper-catalyzed method.[9][10] This reaction proceeds via a tandem process that can be described as a catalytic Ortoleva-King type reaction.[9] The ketone is first halogenated in situ (if starting with a halide source) or activated by the copper catalyst. The 2-aminopyridine then displaces the activated group to form an N-phenacylpyridinium intermediate, which undergoes copper-catalyzed intramolecular C-H amination and oxidative cyclization to yield the 2,3-disubstituted product.[10]
Comparative Overview of Methods
| Strategy | Starting Materials | Typical Cu Catalyst | Oxidant / Additive | Key Advantages | Typical Yield |
| Three-Component | 2-Aminopyridine, Aldehyde, Alkyne | CuI, Cu(OAc)₂[11] | NaHSO₄·SiO₂ (optional)[6] | High atom economy, convergent, builds complexity quickly. | 60-95%[6] |
| Annulation with Nitroolefins | 2-Aminopyridine, Nitroolefin | CuBr, Cu(OTf)₂ | Air (O₂) | Green oxidant, mild conditions, good functional group tolerance. | 70-90%[7] |
| Annulation with Ketones | 2-Aminopyridine, Ketone | CuI, CuCl₂ | Air (O₂) | Utilizes simple and readily available ketones. | 48-92%[10] |
| Annulation with Ynones | 2-Aminopyridine, Sulfonyl Azide, Ynone | CuI | None (Base-free) | Forms highly functionalized products via a CuAAC/ring-cleavage process.[12][13] | 65-90%[14] |
Detailed Experimental Protocols
The following protocols are representative examples that have been demonstrated to be reliable and scalable.
Protocol 1: Copper(I)-Catalyzed Three-Component Synthesis of 2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine
This protocol is adapted from established three-component methodologies and demonstrates the synthesis of a highly functionalized product.[5][6]
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 94 mg | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 106 mg (101 µL) | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 122 mg (131 µL) | 1.2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 19 mg | 0.1 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
| Silica Gel | SiO₂ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (94 mg, 1.0 mmol), benzaldehyde (101 µL, 1.0 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add toluene (5 mL) to the flask, followed by phenylacetylene (131 µL, 1.2 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and reflux the mixture under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a gradient of hexane/ethyl acetate (starting from 95:5) to afford the pure product.
Protocol 2: Copper(I)-Catalyzed Aerobic Synthesis of 2-Phenylimidazo[1,2-a]pyridine from a Nitroolefin
This protocol is based on the efficient and environmentally friendly method developed by Yan et al.[7][8]
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 94 mg | 1.0 |
| (E)-(2-nitrovinyl)benzene | C₈H₇NO₂ | 149.15 | 149 mg | 1.0 |
| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 7.2 mg | 0.05 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Water | H₂O | 18.02 | - | - |
| Silica Gel | SiO₂ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminopyridine (94 mg, 1.0 mmol), (E)-(2-nitrovinyl)benzene (149 mg, 1.0 mmol), and copper(I) bromide (7.2 mg, 0.05 mmol).
-
Solvent Addition: Add DMF (3 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. The flask should be open to the air (or equipped with a balloon of air) to serve as the oxidant. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC (4:1 hexane/ethyl acetate). The reaction is typically complete in 6-10 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenylimidazo[1,2-a]pyridine.
General Laboratory Workflow
The synthesis and purification of imidazo[1,2-a]pyridines via copper catalysis follow a standard organic synthesis workflow, which is crucial for ensuring reproducibility and high purity of the final compounds destined for biological screening.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Quality: Ensure the copper salt is of high purity and has not been excessively exposed to air and moisture, which can lead to catalyst deactivation. For Cu(I) salts, using a freshly opened bottle or storing under inert gas is advisable.
-
Reagent Purity: Impurities in starting materials, especially aldehydes (which can oxidize to carboxylic acids), can inhibit the reaction. Use freshly distilled aldehydes if necessary.
-
Atmosphere Control: While aerobic oxidations require air, other reactions, like the three-component synthesis, may benefit from an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
-
Formation of Side Products:
-
In three-component reactions, homocoupling of the terminal alkyne (Glaser coupling) can be a competing pathway. This can be minimized by the slow addition of the alkyne or by ensuring the primary reaction proceeds at a sufficient rate.
-
Incomplete reactions can complicate purification. Ensure adequate reaction time by careful TLC monitoring against the starting materials.
-
-
Expert Causality: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can often stabilize charged intermediates and improve reaction rates, as seen in the aerobic protocol.[7] In contrast, non-polar solvents like toluene are effective for reactions run at higher temperatures under reflux.[6]
Conclusion
Copper-catalyzed reactions represent a highly versatile, cost-effective, and scalable platform for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. The methodologies, particularly multicomponent and aerobic oxidative strategies, offer significant advantages in terms of efficiency, operational simplicity, and adherence to green chemistry principles. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can readily access a diverse library of these valuable heterocyclic compounds for application in drug discovery and development.
References
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Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link][7][8]
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Liao, C., Li, Y., & Wang, Y. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(31), 20199–20205. [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at ResearchGate. [Link]
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Mishra, M., Nayak, S., et al. (2022). Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. ResearchGate. [Link]
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Reddy, G. S., et al. (2017). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry. [Link]
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Liao, C., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. [Link]
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Liao, C., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Beilstein Journals. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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Sharma, V., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 2364–2409. [Link]
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IJRAR.org. (2019). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. International Journal of Research and Analytical Reviews, 6(1). [Link]
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ACS Publications. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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de F. Alves, L. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Kumar, S., et al. (2015). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances, 5(26), 20387–20391. [Link]
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Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This application note presents a detailed and efficient protocol for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. By leveraging microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional convective heating, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. The protocol is based on the well-established cyclocondensation reaction between 2-amino-4-methylpyridine and ethyl 3-bromopyruvate. We provide a step-by-step guide for researchers, a discussion of the underlying chemical principles, and a comparison with conventional methods, establishing this protocol as a sustainable and rapid alternative for the generation of valuable imidazo[1,2-a]pyridine derivatives.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure found in numerous commercially available drugs and clinical candidates, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies to access these scaffolds is of paramount importance to the drug discovery and development community. Traditional synthetic routes often require long reaction times under harsh conditions.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations.[4][5] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation promotes rapid and uniform heating of the reaction mixture by directly interacting with polar molecules.[4] This "volumetric heating" can lead to dramatic rate enhancements, cleaner reactions, and higher yields, aligning with the principles of green chemistry.[6]
This guide details a microwave-promoted protocol for the synthesis of this compound, a specific derivative with potential for further functionalization in drug discovery programs. The synthesis proceeds via the classic Tschitschibabin-type cyclocondensation of an α-halocarbonyl compound with a 2-aminopyridine derivative.[7]
Principle of the Method
The synthesis is a two-step, one-pot process initiated by the nucleophilic attack of the exocyclic nitrogen of 2-amino-4-methylpyridine on the α-carbon of ethyl 3-bromopyruvate. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the endocyclic pyridine nitrogen attacking the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. Microwave irradiation significantly accelerates both the initial SN2 reaction and the subsequent cyclization/dehydration steps.
Experimental Protocol
Materials and Reagents:
-
2-Amino-4-methylpyridine (≥98%)
-
Ethyl 3-bromopyruvate (≥95%, solution in ethyl acetate or neat)
-
Ethanol (ACS grade or anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Safety Precautions:
-
Ethyl 3-bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Microwave synthesis should be performed in sealed vessels designed for this purpose to prevent pressure buildup.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (e.g., 1.0 mmol, 108.1 mg).
-
Solvent Addition: Add 4 mL of ethanol to the vial and stir until the solid is fully dissolved.
-
Substrate Addition: Carefully add ethyl 3-bromopyruvate (e.g., 1.05 mmol, 1.05 equiv.) to the solution. Note: If using a solution of ethyl bromopyruvate, adjust the volume accordingly.
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring according to the parameters in Table 1. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Neutralization: Wash the organic layer with 15 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed, followed by 15 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.
Data Presentation
Table 1: Optimized Microwave Reaction Parameters
| Parameter | Value | Rationale |
| Reactants | 2-Amino-4-methylpyridine, Ethyl 3-bromopyruvate | Readily available starting materials for the target molecule. |
| Solvent | Ethanol | Polar, protic solvent that couples well with microwave irradiation and facilitates the reaction. |
| Temperature | 120 °C | Provides sufficient energy for the cyclization and dehydration steps while minimizing side-product formation.[5] |
| Reaction Time | 15 - 20 minutes | Significantly reduced from the several hours required for conventional heating.[3][8] |
| Microwave Power | Dynamic (up to 150 W) | Power is modulated by the instrument to maintain the set temperature. |
| Expected Yield | >80% | Microwave heating often leads to improved yields compared to conventional methods. A conventional reflux method yields about 84%.[3] |
Visualization of Workflow and Mechanism
The overall experimental workflow is streamlined to ensure rapid and efficient synthesis and purification.
Caption: Experimental workflow for microwave-assisted synthesis.
The reaction proceeds through a well-established mechanism, greatly accelerated by microwave energy.
Caption: Simplified reaction mechanism.
Discussion: The Rationale Behind the Protocol
Causality of Experimental Choices
-
Choice of Reactants: 2-amino-4-methylpyridine is selected to install the methyl group at the 7-position of the final product. Ethyl 3-bromopyruvate is an effective and commercially available electrophile that directly provides the ethyl 2-carboxylate functionality.[7]
-
Solvent Selection: Ethanol is an ideal solvent for this protocol. Its high polarity (dielectric constant) allows for efficient absorption of microwave energy, leading to rapid heating. Furthermore, it is a good solvent for the reactants and is relatively environmentally benign.
-
Microwave Parameters: The temperature of 120 °C is chosen as it is significantly higher than the boiling point of ethanol under atmospheric pressure. Using a sealed vessel allows the reaction to be performed at this superheated temperature, dramatically increasing the reaction rate according to the Arrhenius equation. The short reaction time of 15-20 minutes is a direct consequence of this rapid, high-temperature heating, a hallmark of microwave synthesis.[8]
Trustworthiness and Validation
This protocol is built upon the foundational Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, a method validated over decades.[9] The application of microwave energy is a well-documented enhancement for this class of cyclocondensation reactions, consistently showing reductions in reaction time from hours to minutes.[4][8]
Expected Results and Characterization: The final product, this compound, is expected to be a solid. Successful synthesis can be confirmed by standard analytical techniques:
-
1H NMR: Expected signals would include a singlet for the C3-H, aromatic protons corresponding to the substituted pyridine ring, and the characteristic quartet and triplet for the ethyl ester group.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]+ ion corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂ = 204.23 g/mol ).
-
Purity: Purity can be assessed by HPLC or LC-MS.
By following this protocol, researchers can reliably and rapidly synthesize the target compound in high yield, validating the efficiency and robustness of the microwave-assisted approach.
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Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis: A Detailed Guide for Researchers
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-microbial properties.[3][4] This versatile framework is a cornerstone of several commercial drugs, such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent), underscoring its therapeutic significance.[1][4][5] The demand for efficient and diverse synthetic routes to access novel imidazo[1,2-a]pyridine analogs for drug discovery pipelines is therefore ever-growing.
Multi-component reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines.[6][7] These one-pot reactions, where three or more reactants combine to form a single product incorporating most of the atoms of the starting materials, offer significant advantages over traditional multi-step syntheses.[8][9] MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[7][10] This guide provides an in-depth exploration of the most pivotal MCR for imidazo[1,2-a]pyridine synthesis: the Groebke-Blackburn-Bienaymé Reaction (GBB-3CR).
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) stands as the most effective and widely utilized MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[10][11] This reaction, independently discovered by three research groups, involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[6][12][13]
Reaction Mechanism
The causality behind the GBB-3CR begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate. The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine.[6] The subsequent intramolecular cyclization, involving the nucleophilic attack of the endocyclic pyridine nitrogen onto the nitrilium ion, leads to the formation of the fused imidazo[1,2-a]pyridine ring system.[3] This mechanistic pathway is self-validating as it explains the incorporation of all three components into the final product.
Caption: Simplified workflow of the GBB reaction mechanism.
Application Notes and Protocols
The versatility of the GBB-3CR allows for a wide range of substrates and reaction conditions. Below are detailed protocols, including conventional, microwave-assisted, and ultrasound-promoted methods, derived from peer-reviewed literature.
Protocol 1: Conventional Synthesis using a Green Catalyst
This protocol highlights a sustainable approach using ammonium chloride as a mild and environmentally benign catalyst.[3]
Step-by-Step Methodology:
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add ammonium chloride (NH₄Cl, 20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 8 to 24 hours depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine.
Data Presentation: Optimization of Reaction Conditions [3][10]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Cl (20) | MeOH | 25 | 12 | 82 |
| 2 | p-TsOH (20) | MeOH | 25 | 12 | Moderate |
| 3 | Sc(OTf)₃ (5) | MeOH | 25 | 8 | High |
| 4 | NH₄Cl (20) | EtOH | 60 | 8 | 80 |
Yields are representative and can vary based on specific substrates.
Protocol 2: Microwave-Assisted Synthesis for Rapid Access
Microwave irradiation can significantly accelerate the GBB-3CR, often reducing reaction times from hours to minutes.[10][14] This is particularly advantageous for high-throughput synthesis in drug discovery.[15]
Step-by-Step Methodology:
-
In a dedicated microwave vial, combine the 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), and ammonium chloride (20 mol%) in ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-100 °C) for 15-30 minutes. Monitor the internal pressure and temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis [10]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 25 | 12 h | 82 |
| Conventional | 60 | 8 h | ~82 |
| Microwave | 60 | 30 min | 89 |
Protocol 3: Ultrasound-Assisted Green Synthesis
Ultrasound irradiation provides an energy-efficient and environmentally friendly alternative for promoting the GBB-3CR, often in greener solvents like water.[11][16][17]
Step-by-Step Methodology:
-
In a suitable flask, suspend the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and a catalyst (e.g., phenylboronic acid, 10 mol%) in water (5 mL).[11]
-
Place the flask in an ultrasonic bath.
-
Add the isocyanide (1.0 mmol) and sonicate the mixture at a specific frequency (e.g., 40 kHz) at room temperature or slightly elevated temperatures (e.g., 60 °C).
-
Monitor the reaction by TLC until completion (typically 1-2 hours).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Advanced Applications: Tandem Reactions
The products of the GBB-3CR can be used as building blocks in subsequent MCRs to create highly complex and diverse molecular scaffolds. A notable example is the tandem GBB and Ugi reaction.[18][19][20]
Caption: Workflow for creating peptidomimetics via tandem GBB-Ugi reactions.
In this approach, a GBB-3CR is first performed using an aldehyde that also contains a carboxylic acid functional group.[18] The resulting imidazo[1,2-a]pyridine-carboxylic acid is then used as the acid component in a subsequent Ugi four-component reaction, leading to the synthesis of complex peptidomimetics.[19][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Impure reagents or wet solvents- Suboptimal temperature or reaction time- Steric hindrance from bulky substrates | - Use a fresh or alternative catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃).[12][21]- Ensure reagents are pure and use anhydrous solvents.[22]- Optimize reaction conditions (temperature, time) through small-scale trials.[22]- Consider using microwave or ultrasound to overcome activation barriers. |
| Formation of Side Products | - Decomposition of starting materials or product- Unwanted side reactions (e.g., polymerization of aldehyde) | - Monitor the reaction closely by TLC to avoid prolonged reaction times.[22]- Run the reaction at a lower temperature.- Add the isocyanide component slowly to the mixture. |
| Difficult Purification | - Close polarity of product and starting materials/byproducts- Oily product that is difficult to crystallize | - Use a different eluent system for column chromatography or try a different purification technique (e.g., preparative TLC, crystallization).- Attempt to form a salt of the product (e.g., hydrochloride or sulfate) to facilitate purification by precipitation.[23] |
Conclusion
Multi-component reactions, particularly the Groebke-Blackburn-Bienaymé reaction, offer an exceptionally powerful and efficient platform for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. By understanding the underlying mechanism and leveraging modern techniques such as microwave and ultrasound assistance, researchers can rapidly access diverse libraries of these privileged scaffolds. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to harness the full potential of these elegant one-pot transformations.
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Characterization of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Guide Using NMR and Mass Spectrometry
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, serves as a cornerstone for a variety of biologically active molecules. Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature this scaffold, highlighting its therapeutic relevance. The unique electronic and steric properties of the imidazo[1,2-a]pyridine nucleus allow it to interact with a diverse range of biological targets, making it a fertile ground for the development of novel therapeutic agents. Compounds incorporating this structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antiulcer properties.
The precise characterization of novel imidazo[1,2-a]pyridine derivatives is paramount in the drug development pipeline. A thorough understanding of a molecule's structure and purity, achieved through advanced analytical techniques, is a prerequisite for meaningful biological evaluation and the establishment of structure-activity relationships (SAR). This application note provides a detailed guide to the synthesis and characterization of a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These two powerful techniques provide orthogonal and complementary information, enabling unambiguous structure elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. This method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction. The causality behind this experimental choice lies in its efficiency and regioselectivity, providing a direct route to the desired fused heterocyclic system.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq) and absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise over a period of 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the assembly of the molecular structure.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the imidazopyridine core, the methyl group, and the ethyl ester moiety.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.10 | d | ~7.0 |
| H-3 | ~7.90 | s | - |
| H-8 | ~7.40 | s | - |
| H-6 | ~6.80 | dd | ~7.0, 1.5 |
| -OCH₂CH₃ | ~4.40 | q | ~7.1 |
| -CH₃ | ~2.40 | s | - |
| -OCH₂CH₃ | ~1.40 | t | ~7.1 |
Interpretation:
-
The downfield signals in the aromatic region are characteristic of the electron-deficient pyridine ring.
-
The singlet for H-3 is a hallmark of the imidazo[1,2-a]pyridine system.
-
The coupling pattern of the aromatic protons (a doublet and a doublet of doublets) is consistent with the substitution pattern on the pyridine ring.
-
The quartet and triplet for the ethyl ester group are a classic ethyl pattern.
-
The singlet for the methyl group confirms its presence on the aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C=O (ester) | ~163 |
| C-7 | ~145 |
| C-8a | ~142 |
| C-2 | ~140 |
| C-5 | ~125 |
| C-3 | ~117 |
| C-6 | ~115 |
| C-8 | ~113 |
| -OCH₂CH₃ | ~61 |
| -CH₃ | ~21 |
| -OCH₂CH₃ | ~14 |
Interpretation:
-
The downfield signal around 163 ppm is characteristic of the ester carbonyl carbon.
-
The signals in the 110-145 ppm range correspond to the aromatic carbons of the fused ring system.
-
The upfield signals are attributed to the aliphatic carbons of the ethyl ester and the methyl group.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound and can also provide structural information through fragmentation analysis.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Mass Spectrum Interpretation
The mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Expected [M+H]⁺ (m/z) | 205.09 |
The observation of a peak at m/z 205.09 would strongly support the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to within a few parts per million, providing further confirmation of the elemental composition.
Workflow and Data Integration
The characterization of this compound is a systematic process that integrates synthesis, purification, and spectroscopic analysis.
Caption: Overall workflow for the characterization of the target compound.
Conclusion
This application note has detailed the synthesis and comprehensive characterization of this compound using NMR and MS. The provided protocols are robust and can be adapted for the characterization of other novel imidazo[1,2-a]pyridine derivatives. The synergistic use of ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for unambiguous structure determination, which is a critical step in the journey of a new chemical entity from the laboratory to potential therapeutic application. The data presented herein serves as an authoritative reference for researchers in medicinal chemistry and drug development working with this important class of heterocyclic compounds.
References
-
Kertész, I., Gergely, A., & Vékey, K. (2004). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 39(7), 757-768. [Link]
Sources
In vitro assays for testing Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate efficacy
An Application Guide to the In Vitro Efficacy Assessment of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate and Its Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active agents.[1][2] Marketed drugs with this scaffold, such as Zolpidem and Alpidem, underscore its therapeutic versatility.[3][4] The broad spectrum of activities associated with this class—spanning anticancer, anti-inflammatory, antiviral, and antituberculosis effects—makes novel derivatives like this compound compelling candidates for drug discovery programs.[2][5][6]
This guide provides a strategic framework and detailed protocols for the systematic in vitro evaluation of this compound (referred to herein as 'IMPC-7M'). Our approach is designed to first establish a foundational cytotoxicity profile, then interrogate plausible therapeutic mechanisms based on the scaffold's known biology, and finally, to assess key drug-like properties essential for further development. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel imidazopyridine derivatives.
Section 1: Foundational Analysis - A Strategic Testing Cascade
A tiered approach is essential for efficiently characterizing a novel compound. The workflow begins with broad assessments of cytotoxicity to establish a viable concentration range for subsequent, more specific efficacy assays. This ensures that observed effects in later assays are due to specific biological activity rather than general toxicity.
Caption: A strategic workflow for the in vitro characterization of IMPC-7M.
Section 2: Initial Cytotoxicity Profiling (The MTT Assay)
Rationale: Before assessing specific efficacy, it is critical to determine the concentration range at which IMPC-7M exhibits cytotoxic effects. This is a fundamental requirement for all biological assessments of medical and pharmaceutical materials.[7][8] The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[9] Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of the compound's impact on cell survival.[9] A reduction in viability to below 70% is typically considered a cytotoxic effect.[9]
Protocol 2.1: MTT Cell Viability Assay
Principle: This assay quantifies the mitochondrial reductase activity in living cells. The amount of formazan produced is directly proportional to the number of viable cells. The resulting color is solubilized and measured spectrophotometrically.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 if oncology is a focus).[10]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
IMPC-7M, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Positive control for cytotoxicity (e.g., Doxorubicin or Triton™ X-100).[11]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of IMPC-7M in culture medium from the DMSO stock. A typical starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of IMPC-7M.
-
Crucial Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of IMPC-7M using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log concentration of IMPC-7M to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Description |
| IC₅₀ | The concentration of IMPC-7M that reduces cell viability by 50%. |
| Therapeutic Window | The range of concentrations where IMPC-7M shows specific biological effects without causing significant cytotoxicity. Assays for efficacy should be conducted at concentrations well below the cytotoxic IC₅₀. |
Section 3: Primary Efficacy Screening
Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, primary efficacy testing should focus on its potential as an anticancer and anti-inflammatory agent.[2][6]
Hypothesis A: Anticancer Activity via Kinase Inhibition
Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[12] Many imidazopyridine derivatives have been identified as potent kinase inhibitors, targeting pathways like PI3K/Akt/mTOR.[6][13] A universal in vitro kinase assay can serve as an excellent primary screen to determine if IMPC-7M has inhibitory activity against a specific kinase or a panel of kinases.
Caption: Principle of a TR-FRET based in vitro kinase assay.[12]
Protocol 3.1: Universal In Vitro Kinase Assay (TR-FRET)
Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12] A kinase phosphorylates a biotinylated peptide substrate. A terbium (donor)-labeled antibody specific to the phosphorylated peptide and a streptavidin-conjugated fluorophore (acceptor) are added. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, generating a signal. An inhibitor like IMPC-7M will prevent phosphorylation, thus reducing the FRET signal.
Materials:
-
Recombinant protein kinase of interest (e.g., PI3K, Akt, or a panel for screening).
-
Biotinylated peptide substrate specific to the kinase.
-
Kinase reaction buffer.[14]
-
ATP solution.
-
IMPC-7M and a known positive control inhibitor for the target kinase.
-
Detection reagents: Terbium-labeled anti-phospho-substrate antibody, Streptavidin-XL665 (or other suitable FRET pair).
-
Stop/Detection buffer.
-
Low-volume, white 384-well plates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of kinase, substrate, and ATP in kinase buffer at 2x the final desired concentration.
-
Compound Plating: Add 2 µL of IMPC-7M serial dilutions (in DMSO, then diluted in buffer) or controls to the wells of the 384-well plate.
-
Kinase/Substrate Addition: Add 4 µL of the 2x kinase/substrate mixture to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of the 2x ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
Stop Reaction & Add Detection Reagents: Add 10 µL of the Stop/Detection buffer containing the Tb-antibody and Streptavidin-XL665.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Min: No enzyme or maximum inhibition control.
-
Signal_Max: Vehicle (DMSO) control.
-
-
Plot % Inhibition vs. log concentration of IMPC-7M to determine the IC₅₀.
| Parameter | Description |
| IC₅₀ | The concentration of IMPC-7M required to inhibit 50% of the target kinase's activity. |
| Selectivity | By testing against a panel of kinases, the selectivity of IMPC-7M can be determined. |
Hypothesis B: Anti-inflammatory Activity
Rationale: Imidazopyridines have reported anti-inflammatory properties.[2] A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli like lipopolysaccharide (LPS).[15] This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16] An effective assay is to use a macrophage cell line (e.g., RAW 264.7), stimulate inflammation with LPS, and measure the ability of IMPC-7M to reduce the production of a key cytokine.[15]
Protocol 3.2: Inhibition of LPS-Induced TNF-α Production
Principle: This cell-based assay quantifies the anti-inflammatory effect of IMPC-7M by measuring its ability to inhibit the secretion of TNF-α from LPS-stimulated macrophages. The amount of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
IMPC-7M and a known anti-inflammatory positive control (e.g., Dexamethasone).[16]
-
Mouse TNF-α ELISA kit.
-
96-well cell culture plates.
-
Microplate reader for ELISA.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various non-cytotoxic concentrations of IMPC-7M (determined from the MTT assay) or controls (vehicle, Dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the negative control (vehicle only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant from each well for analysis.
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit (usually 450 nm).
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α production: % Inhibition = 100 * (1 - (TNFα_Compound - TNFα_Unstimulated) / (TNFα_LPS - TNFα_Unstimulated))
-
Plot % Inhibition vs. log concentration of IMPC-7M to determine the IC₅₀.
Section 4: Secondary and Safety Profiling
After identifying primary efficacy, it is crucial to investigate potential off-target effects and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
G Protein-Coupled Receptor (GPCR) Binding
Rationale: Given that some imidazopyridines interact with GPCRs, it is prudent to screen IMPC-7M for potential activity at a panel of common GPCRs.[3][17] This can reveal novel mechanisms of action or identify potential side effects. Radioligand binding assays remain the gold standard for determining the affinity of a compound for a receptor.[17]
Protocol 4.1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of IMPC-7M to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation. A reduction in the measured radioactivity indicates that IMPC-7M is binding to the receptor.[18]
Materials:
-
Cell membrane preparation expressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target GPCR.
-
Assay buffer.
-
IMPC-7M and a known unlabeled ligand (positive control).
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of IMPC-7M or controls in assay buffer.
-
Controls: Include wells for Total Binding (radioligand + membranes), Non-specific Binding (radioligand + membranes + high concentration of unlabeled positive control), and vehicle.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (time and temperature are receptor-dependent).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Calculate the percent inhibition for each concentration of IMPC-7M: % Inhibition = 100 * (1 - (Counts_Compound - Counts_NSB) / (Counts_SpecificBinding))
-
Determine the IC₅₀ from the dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Cytochrome P450 enzymes are critical for the metabolism of most drugs.[19] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by affecting the plasma levels of co-administered drugs.[20][21] Therefore, assessing the inhibitory potential of IMPC-7M against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is a regulatory expectation and a critical step in early safety assessment.[22][23]
Protocol 4.2: Fluorogenic CYP Inhibition Assay
Principle: This high-throughput assay uses human liver microsomes (a source of CYP enzymes) and specific fluorogenic substrates for each CYP isoform.[19] The CYP enzyme metabolizes the substrate into a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity. IMPC-7M's ability to inhibit this activity is measured as a decrease in the fluorescent signal.
Materials:
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system.
-
Specific fluorogenic substrate for each CYP isoform to be tested (e.g., for CYP3A4, CYP2D6, etc.).
-
IMPC-7M and known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).[23]
-
Potassium phosphate buffer.
-
Black 96- or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Pre-incubation: In a black plate, add buffer, HLMs, and varying concentrations of IMPC-7M or control inhibitors. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add a mixture of the specific fluorogenic substrate and the NADPH regenerating system to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically over a period of 15-30 minutes.
-
Controls: Include wells with no inhibitor (100% activity) and wells with a known potent inhibitor (0% activity).
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each concentration of IMPC-7M relative to the controls.
-
Plot % Inhibition vs. log concentration of IMPC-7M to determine the IC₅₀ value for each CYP isoform.
| IMPC-7M Concentration | % Inhibition (CYP3A4) | % Inhibition (CYP2D6) | % Inhibition (CYP2C9) |
| 0.1 µM | 5.2 | 2.1 | 8.5 |
| 1 µM | 15.8 | 11.3 | 25.1 |
| 10 µM | 48.9 | 35.6 | 65.7 |
| 100 µM | 92.1 | 78.4 | 95.3 |
| IC₅₀ (µM) | 10.5 | >50 | 4.8 |
| Caption: Example data table summarizing the results of a CYP inhibition screen for IMPC-7M. |
Conclusion
This application note outlines a comprehensive and logical cascade of in vitro assays for the initial characterization of this compound. By systematically evaluating cytotoxicity, primary efficacy in oncology and inflammation, and key secondary/safety parameters like GPCR binding and CYP inhibition, researchers can build a robust data package. This information is essential for making informed decisions, guiding structure-activity relationship (SAR) studies, and advancing the most promising candidates in the drug discovery pipeline. The provided protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and trustworthiness.
References
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- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [URL: https://www.evotec.com/en/asset-library/downloads/all/cytochrome-p450-cyp-inhibition-assay-ic50--p-206]
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00191A]
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- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27151270/]
- LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [URL: https://www.lnhlifesciences.org/services/dmpk-admet/cyp-inhibition-assay]
- BenchChem. Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. [URL: https://www.benchchem.com/application-notes/a-universal-protocol-for-in-vitro-kinase-assays-for-drug-discovery-and-profiling]
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- PubMed. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/17539002/]
- Singh, A., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07921]
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- NIH. (n.d.). In vitro NLK Kinase Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4844385/]
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- PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/21069571/]
- Bio-protocol. (2022). In vitro kinase assay. [URL: https://bio-protocol.org/prep1895]
- BenchChem. Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds. [URL: https://www.benchchem.
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Application Notes and Protocols for Assessing the Viability of Cells Treated with Imidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in various therapeutic agents and is actively being investigated for its potential as an anticancer agent.[2][3][4] Studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis by targeting critical signaling pathways, such as the AKT/mTOR pathway.[2][5]
Given their potent biological effects, a critical step in the preclinical development of novel imidazo[1,2-a]pyridine-based drug candidates is the accurate assessment of their cytotoxicity. Cell viability assays are indispensable tools in this process, providing quantitative data on how these compounds affect cell health and proliferation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing various cell viability assays, with a primary focus on the widely used MTT assay, for the evaluation of imidazo[1,2-a]pyridine compounds.
The Cornerstone of Cytotoxicity Testing: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a staple in academic and industrial laboratories for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Principle and Mechanism
The core principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[8][9] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[9][10] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[8][11] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[11][12]
Visualizing the MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Detailed Protocol for MTT Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
Materials:
-
Imidazo[1,2-a]pyridine compounds of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[2][14]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7][11] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[10][11]
-
Compound Stock Solutions: Prepare high-concentration stock solutions of your imidazo[1,2-a]pyridine compounds in a suitable solvent (e.g., DMSO).
Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in a volume of 100 µL).
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).[11]
-
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[2]
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. Gentle shaking on an orbital shaker for a few minutes can aid this process.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Expert Insights & Troubleshooting for Imidazo[1,2-a]pyridine Compounds
-
Potential for Compound Interference: Some chemical compounds can directly reduce MTT or interfere with the absorbance reading. Imidazo[1,2-a]pyridines, being heterocyclic compounds, may possess inherent color or reducing properties.
-
Self-Validation Check: Always include a "compound only" control (compound in medium without cells) to check for direct MTT reduction. If this control shows a color change, your compound is interfering with the assay.[15]
-
-
Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure adequate mixing and consider using a solubilization solution containing a detergent like SDS, which can be more effective than DMSO alone.[14]
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings. For sensitive measurements, consider using a phenol red-free medium for the final steps of the assay.[16]
Alternative and Complementary Cell Viability Assays
While the MTT assay is robust, relying on a single assay can be misleading. It is best practice to confirm findings with an orthogonal method that utilizes a different biological principle.
Tetrazolium-Based Alternatives (MTS, XTT)
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are second-generation tetrazolium salts.
-
Key Advantage: The formazan products of MTS and XTT are soluble in cell culture medium, eliminating the need for a separate solubilization step.[17][18] This simplifies the protocol and reduces potential errors.
-
Mechanism: These negatively charged salts do not readily enter cells. Their reduction occurs at the cell surface or via an intermediate electron acceptor like phenazine methosulfate (PMS) or phenazine ethosulfate (PES).[10][19]
Visualizing Tetrazolium Salt Reduction
Caption: The reduction of tetrazolium salts by viable cells.
Resazurin (AlamarBlue/PrestoBlue)-Based Assays
-
Principle: This fluorometric/colorimetric assay uses the blue, cell-permeable dye resazurin. In viable cells, mitochondrial enzymes reduce resazurin to the pink, highly fluorescent resorufin.[17][20]
-
Advantages: It is a simple "add-and-read" assay that is less toxic to cells than MTT, allowing for continuous monitoring of cell viability over time.[20] The signal can be measured via fluorescence (more sensitive) or absorbance.[20][21]
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[22][23] The assay reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.[17]
-
Advantages: This is one of the most sensitive methods available, with a simple "add-mix-measure" format.[22][23][24] The luminescent signal is stable and proportional to the number of viable cells.[22]
Comparative Summary of Cell Viability Assays
| Assay | Principle | Readout | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Colorimetric (Absorbance) | Cost-effective, well-established | Insoluble product requires solubilization, potential for compound interference, endpoint assay[15][18] |
| MTS/XTT | Enzymatic reduction of tetrazolium salt | Colorimetric (Absorbance) | Soluble product (no solubilization step), simpler protocol[17][18] | Requires an electron carrier, potential for compound interference |
| Resazurin (PrestoBlue) | Reduction of resazurin to fluorescent resorufin | Fluorometric/Colorimetric | High sensitivity, non-toxic (allows for kinetic studies), simple add-and-read format[20][25] | pH sensitive, potential for compound interference |
| ATP-Based (CellTiter-Glo®) | Quantitation of ATP using luciferase | Luminescence | Highest sensitivity, fast ("add-mix-measure"), wide linear range[17][22][24] | Requires a luminometer, more expensive than colorimetric assays |
Conclusion and Recommendations
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Laboratories. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
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protocols.io. (2025). Cell viability using PrestoBlue HS. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]
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CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]
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Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
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The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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BenchSci. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]
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- Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
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ResearchGate. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
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ResearchGate. (2015). Why is my MTT Assay not turning Purple?. Retrieved from [Link]
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Animal Models for In Vivo Testing of Imidazo[1,2-a]pyridine Derivatives: A Comprehensive Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a vast array of biological activities. Its derivatives have emerged as promising therapeutic candidates for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] This guide provides a comprehensive overview of the essential in vivo animal models and protocols for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals.
Section 1: Foundational Considerations for In Vivo Studies
Before embarking on specific disease models, several foundational aspects must be meticulously addressed to ensure the integrity and reproducibility of in vivo experiments.
Compound Formulation
Many imidazo[1,2-a]pyridine derivatives exhibit poor water solubility, a significant hurdle for in vivo administration.[2][3] Proper formulation is critical to ensure adequate bioavailability and accurate assessment of efficacy.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300/400). | Potential for solvent toxicity at higher concentrations. The final concentration of the organic solvent should be carefully controlled and consistent across all study groups. |
| Surfactants | Micelle-forming agents like Tween 80 or Cremophor EL can encapsulate hydrophobic compounds, increasing their aqueous solubility.[2] | Potential for hypersensitivity reactions with certain surfactants. Biocompatibility and safety of the chosen surfactant must be established. |
| Suspensions | For compounds that cannot be solubilized, a fine particle suspension can be created using suspending agents (e.g., carboxymethylcellulose) and particle size reduction techniques.[2] | Particle size and uniformity are critical for consistent dosing. Homogeneity of the suspension must be maintained throughout the dosing procedure. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic compounds.[4] | Complexity of formulation and potential for interaction with physiological lipids. |
Protocol 1: General Formulation Procedure for a Poorly Soluble Imidazo[1,2-a]pyridine Derivative
-
Solubility Screening: Initially, assess the solubility of the test compound in a panel of pharmaceutically acceptable solvents and co-solvents.
-
Vehicle Selection: Based on the solubility data and the intended route of administration, select a primary vehicle. For oral administration, a common starting point is a mixture of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water. For intravenous administration, a solution in a vehicle such as 10% DMSO, 40% PEG 300, and 50% saline may be appropriate, but must be carefully optimized to avoid precipitation upon injection.
-
Preparation of Formulation:
-
For solutions, dissolve the compound in the organic co-solvent first, then slowly add the aqueous component while vortexing or sonicating to maintain clarity.
-
For suspensions, micronize the compound to a fine powder. Wet the powder with a small amount of the vehicle containing the surfactant to form a paste, then gradually add the remaining vehicle while homogenizing to achieve a uniform suspension.
-
-
Stability Assessment: The final formulation should be assessed for physical and chemical stability under the intended storage and administration conditions.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic (PK) and toxicology studies are indispensable for determining the appropriate dose range, dosing frequency, and potential safety liabilities of a novel imidazo[1,2-a]pyridine derivative.[5][6][7]
Table 2: Key Parameters in Preliminary PK and Toxicology Studies
| Study Type | Key Parameters | Animal Species |
| Pharmacokinetics (PK) | Absorption, Distribution, Metabolism, Excretion (ADME), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC).[5] | Typically mouse and rat. |
| Acute Toxicology | To determine the No-Observed-Adverse-Effect-Level (NOAEL) and the maximum tolerated dose (MTD). A dose escalation study can be an alternative to a single-dose design.[7] | Rodent and non-rodent species. |
| Repeat-Dose Toxicology | To evaluate the effects of repeated administration over a period relevant to the intended clinical use. The duration of these studies is typically related to the proposed duration of the clinical trial.[7] | Rodent and non-rodent species. |
Workflow for Initial In Vivo Characterization
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Human Tumor Xenograft Model in Nude Mice
This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer compounds.
Protocol 2: Subcutaneous Human Tumor Xenograft Model
-
Animal Model: Use female athymic nude mice, approximately 4-6 weeks old. [8][9]Allow a 3-5 day acclimatization period. [8]2. Cell Culture: Culture the desired human cancer cell line (e.g., HCT116 for colorectal cancer, A375 for melanoma) in the appropriate medium with 10% fetal bovine serum at 37°C with 5% CO2. [9][10]3. Cell Preparation for Injection:
-
When cells are 70-80% confluent, harvest them using trypsin-EDTA. [8] * Wash the cells twice with sterile, serum-free medium or PBS. [8] * Resuspend the cells in serum-free medium at a concentration of 3.0 x 10^7 cells/mL. [8] * Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice to a final concentration of 1.5 x 10^7 cells/mL. [9]4. Tumor Implantation:
-
Anesthetize the mice using an approved protocol (e.g., isoflurane inhalation or Avertin intraperitoneal injection). [11] * Inject 0.2 mL of the cell/Matrigel suspension (containing 3.0 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle. [8]5. Treatment Initiation and Monitoring:
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Administer the imidazo[1,2-a]pyridine derivative or vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2. [8] * Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for target engagement).
-
Section 3: Anti-inflammatory Activity Assessment
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate pathways involving cyclooxygenase-2 (COX-2) and inflammatory cytokines. [12][13][14][15][16] Signaling Pathway: STAT3/NF-κB/iNOS/COX-2 Modulation
Caption: Imidazo[1,2-a]pyridines can suppress inflammation by inhibiting the STAT3 and NF-κB signaling pathways, leading to reduced expression of iNOS and COX-2. [4][8][11][17][18][19]
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Protocol 3: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats (240-285 g). [20]2. Acclimatization and Baseline Measurement: Allow the animals to acclimatize to the laboratory conditions. Before induction of inflammation, measure the baseline volume of the right hind paw of each rat using a plethysmometer. [17]3. Compound Administration: Administer the imidazo[1,2-a]pyridine derivative, vehicle control, or a positive control (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before the carrageenan injection. [17]4. Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat. [20][17][18]5. Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer. [17]6. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
The results can be expressed as the mean increase in paw volume ± SEM.
-
Section 4: Neuroprotective Activity Assessment in Alzheimer's Disease Models
Certain imidazo[1,2-a]pyridine derivatives have shown promise as imaging agents and potential therapeutics for Alzheimer's disease by targeting amyloid-β plaques. [21]
Morris Water Maze Test in Transgenic Mice
The Morris water maze is a widely accepted behavioral test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease. [22][23][24][13][14] Protocol 4: Morris Water Maze Test
-
Animal Model: Use transgenic mice that develop Alzheimer's-like pathology (e.g., 3xTg-AD mice) and age-matched wild-type controls. [13]2. Apparatus: A circular pool (90-120 cm in diameter) filled with water made opaque with non-toxic white paint. [22][14]A hidden platform is submerged 1 cm below the water surface. The room should have various visual cues for spatial navigation.
-
Acquisition Phase (Hidden Platform Trial):
-
This phase typically lasts for 4-5 consecutive days with 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform. [22][14] * If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, guide it to the platform and allow it to stay for the same duration. [22][14] * Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning. A decrease in escape latency over days indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates memory retention.
-
Immunohistochemical Analysis of Amyloid Plaques
This protocol is essential for visualizing and quantifying the amyloid plaque burden in the brains of Alzheimer's model mice.
Protocol 5: Immunohistochemistry for Amyloid-β
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution and section it using a cryostat or vibratome. [25]2. Staining Procedure:
-
Wash the free-floating brain sections in PBS.
-
Perform antigen retrieval by incubating the sections in 95% formic acid for 5 minutes. [25] * Quench endogenous peroxidase activity with 0.3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections overnight at 4°C with a primary antibody against amyloid-β (e.g., 6E10 or 4G8).
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) reagent.
-
Visualize the plaques by reacting with 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. [25]3. Quantification:
-
Mount the stained sections on glass slides.
-
Capture images of specific brain regions (e.g., hippocampus and cortex) using a microscope.
-
Use image analysis software to quantify the amyloid plaque load (e.g., percentage of area occupied by plaques).
-
Section 5: Conclusion
The in vivo evaluation of imidazo[1,2-a]pyridine derivatives is a multifaceted process that requires careful planning and execution. The protocols outlined in this guide provide a robust framework for assessing the anticancer, anti-inflammatory, and neuroprotective potential of this versatile class of compounds. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying biological mechanisms, will enable researchers to generate high-quality, reproducible data essential for advancing these promising therapeutic agents toward clinical development.
References
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- JoVE Science Education Database. (2019).
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- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 29(3-4), 278–287.
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- Bio-protocol. (2017). BiTE® Xenograft Protocol.
- MMPC.org. (2024).
- Schmidt, S. D., & Mathews, P. M. (2010). Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. Methods in molecular biology (Clifton, N.J.), 668, 227–243.
- Wang, M., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Bioorganic & medicinal chemistry letters, 16(11), 3015–3018.
- Zarghi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504-513.
- Faqi, A. S. (Ed.). (2017). A comprehensive guide to toxicology in preclinical drug development. Academic Press.
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- NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
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- Pacific BioLabs. (2008). PRECLINICAL TOXICOLOGY.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
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Application Notes & Protocols: Molecular Docking of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate with the GABA-A Receptor
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds from this class, such as Zolpidem and Alpidem, are known to exhibit potent activity as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate belongs to this promising class of molecules. Understanding its potential interaction with CNS targets is crucial for drug development efforts.
Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[2] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound with a human GABA-A receptor. We will detail the rationale behind each step, from system preparation to results interpretation, to ensure a scientifically rigorous and reproducible workflow.
Target Selection: The α1β2γ2 Human GABA-A Receptor
Scientific Rationale: The GABA-A receptor is a pentameric ligand-gated ion channel with numerous subtypes defined by their subunit composition (e.g., α, β, γ).[3] The α1β2γ2 subtype is the most abundant in the brain and is the target for classical benzodiazepines like diazepam. Given that many imidazo[1,2-a]pyridine derivatives modulate GABA-A receptor activity, often at the benzodiazepine binding site located at the α/γ subunit interface, this receptor subtype represents a highly relevant and validated target for our investigation.[1][3][4] For this protocol, we will utilize the high-resolution cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with GABA and the benzodiazepine flumazenil (PDB ID: 6D6T).[5]
Part 1: System Preparation Workflow
Accurate preparation of both the ligand and the receptor is the most critical phase of a molecular docking study. Errors or oversights at this stage will lead to unreliable results. The goal is to generate structurally correct, energetically minimized files that are compatible with docking software.
Protocol 1.1: Ligand Preparation
This protocol details the conversion of the 2D chemical structure of this compound into a 3D format ready for docking using AutoDockTools (ADT).[6][7]
Materials:
-
Molecular visualization and editing software (e.g., MGLTools/AutoDockTools, UCSF Chimera).
-
Structure of this compound (e.g., from a database like PubChem or drawn in a chemical editor).
Methodology:
-
Obtain Ligand Structure:
-
Draw the structure of this compound in a chemical sketcher and save as a .mol or .sdf file. Alternatively, obtain the structure from a chemical database.
-
-
Initial 3D Conversion and Energy Minimization:
-
Use a tool like OpenBabel or the features within your modeling suite to convert the 2D structure to a 3D conformation.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy starting conformation.
-
-
Load into AutoDockTools:
-
Assign Charges and Define Torsion Tree:
-
ADT will automatically compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
The software will also automatically define the rotatable bonds. Verify these are chemically sensible. The number of rotatable bonds influences the conformational search space.
-
Navigate to Ligand > Torsion Tree > Detect Root.[7]
-
-
Save in PDBQT Format:
-
Go to Ligand > Output > Save as PDBQT. This format contains the atomic coordinates, partial charges, and information on torsional degrees of freedom required by AutoDock.[9]
-
Protocol 1.2: Receptor Preparation
This protocol outlines the steps to prepare the GABA-A receptor structure (PDB ID: 6D6T) for docking.
Materials:
-
MGLTools/AutoDockTools (ADT).
-
PDB file for 6D6T, downloaded from the RCSB Protein Data Bank.
Methodology:
-
Load PDB Structure into ADT:
-
In ADT, go to File > Read Molecule and select the downloaded 6D6T.pdb file.[6]
-
-
Clean the Receptor Structure:
-
Remove Water Molecules: Go to Edit > Delete Water. Water molecules are typically removed because their positions are often not well-resolved and they can interfere with docking, unless a specific water molecule is known to be critical for ligand binding.[6][10]
-
Remove Co-ligands and Ions: The 6D6T structure contains GABA and flumazenil. Select and delete these molecules. This ensures the binding site is empty for our ligand to be docked.
-
Select Protein Chains: The structure contains multiple protein chains (α, β, γ subunits). Ensure all relevant chains forming the binding pocket are retained. For the benzodiazepine site, chains A (γ2) and E (α1) are critical.
-
-
Add Hydrogens and Assign Charges:
-
Save in PDBQT Format:
-
Navigate to Grid > Macromolecule > Choose. Select the prepared receptor molecule.
-
Save the file. ADT will prompt you to save it in PDBQT format, which prepares it for the next steps.
-
Part 2: Docking Execution
With prepared ligand and receptor files, the next stage is to define the search space (the grid box) and execute the docking simulation.
Protocol 2.1: Grid Box Generation
Scientific Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.[11][12] Pre-calculating interaction potentials for different atom types on a grid (using AutoGrid) dramatically speeds up the docking process. For a targeted docking, the grid must encompass the entire binding site of interest. The benzodiazepine binding site on the GABA-A receptor is well-characterized and is located at the interface between the α1 and γ2 subunits.[3]
Methodology:
-
Load Receptor in ADT: Ensure your prepared receptor PDBQT file is loaded.
-
Open GridBox Setup: Go to Grid > Grid Box....[12]
-
Position and Size the Grid Box:
-
A graphical box will appear around the receptor.
-
Identify the key residues of the α1/γ2 benzodiazepine binding site (e.g., α1-His101, γ2-Phe77).
-
Adjust the center_x, center_y, and center_z coordinates to center the box on this site.
-
Adjust the npts_x, npts_y, and npts_z (number of points in each dimension) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely within the binding pocket. A common starting size is 60x60x60 Å.
-
-
Save Grid Parameter File (GPF):
-
Go to File > Close saving current. Save the grid parameter file (e.g., grid.gpf).
-
-
Run AutoGrid:
-
Open a command-line terminal.
-
Execute AutoGrid using the generated GPF file: autogrid4 -p grid.gpf -l grid.glg
-
Protocol 2.2: Running the Docking Simulation
Scientific Rationale: We will use the Lamarckian Genetic Algorithm (LGA) in AutoDock.[9] The LGA is a hybrid algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization. This approach is effective at exploring a wide range of ligand conformations and orientations to find the most favorable binding pose. Setting multiple runs (ga_run) increases the probability of finding the global energy minimum.
Methodology:
-
Load Files in ADT:
-
Load the prepared receptor PDBQT (receptor.pdbqt).
-
Load the prepared ligand PDBQT (ligand.pdbqt).
-
-
Set Docking Parameters:
-
Go to Docking > Macromolecule > Set Rigid Filename and choose your receptor PDBQT.
-
Go to Docking > Ligand > Choose and select your ligand.
-
Go to Docking > Search Parameters > Genetic Algorithm....[6]
-
Set the Number of GA Runs to a value between 50 and 100 for a thorough search.
-
Leave other parameters at their default values for an initial run.
-
-
Save Docking Parameter File (DPF):
-
Go to Docking > Output > Lamarckian GA.... Save the file (e.g., dock.dpf).[13]
-
-
Run AutoDock:
-
Open a command-line terminal.
-
Execute AutoDock using the generated DPF file: autodock4 -p dock.dpf -l dock.dlg
-
Part 3: Analysis and Interpretation of Results
Analyzing docking results involves more than just looking at the top score. It requires a careful examination of binding energies, conformational clustering, and the specific molecular interactions that stabilize the predicted pose.
Protocol 3.1: Interpreting the Docking Log File (DLG)
Methodology:
-
Load Results in ADT: In ADT, go to Analyze > Dockings > Open... and select your docking log file (dock.dlg).[6]
-
Examine Cluster Analysis:
-
Navigate to Analyze > Conformations > Play.... ADT groups the resulting poses into clusters based on Root Mean Square Deviation (RMSD).[14]
-
Scientific Rationale: A large cluster of poses with low binding energy suggests a well-defined and favorable binding mode. A result where many different clusters have similar low energies may indicate the ligand has multiple viable binding modes or the binding is not highly specific.
-
-
Identify the Best Pose:
-
The "best" pose is typically the one with the lowest binding energy within the most populated cluster.[15] This indicates that the result is not only energetically favorable but also conformationally robust.
-
Data Presentation: Representative Docking Results
The table below shows a hypothetical summary of docking results for this compound against the GABA-A receptor.
| Pose Rank (by Energy) | Binding Energy (kcal/mol) | RMSD from Best Pose (Å) | Cluster Size | Key Interacting Residues (α1/γ2) |
| 1 | -8.5 | 0.00 | 35 | α1-His101, γ2-Phe77, γ2-Thr142 |
| 2 | -8.2 | 0.45 | 35 | α1-His101, γ2-Phe77 |
| 3 | -7.9 | 3.12 | 10 | α1-Val202, γ2-Met130 |
| 4 | -7.5 | 4.50 | 5 | γ2-Tyr58, α1-Tyr209 |
-
Binding Energy: A more negative value indicates a stronger predicted binding affinity.[16][17] Values between -7 and -10 kcal/mol suggest moderate to strong interaction.[17]
-
RMSD: Lower RMSD values (<2.0 Å) between poses indicate they are structurally similar.[18]
Protocol 3.2: Visualizing Ligand-Receptor Interactions
Scientific Rationale: Visual inspection is essential to validate the docking result. The predicted interactions must be chemically and biologically plausible. For example, hydrogen bond donors on the ligand should be oriented towards acceptors on the protein.
Methodology:
-
Export Complex: In ADT, save the receptor with the desired ligand pose as a single PDB file.
-
Load in Visualization Software: Open the complex file in a program like Discovery Studio or PyMOL.
-
Analyze Interactions:
-
Use the software's tools to identify and display different types of interactions.
-
Hydrogen Bonds: Look for short-distance (typically < 3.5 Å) interactions between donor and acceptor atoms (e.g., the ester carbonyl oxygen of the ligand with a backbone NH or sidechain OH/NH2 of a residue).
-
Hydrophobic Interactions: Identify contacts between nonpolar regions, such as the methyl group or the pyridine ring of the ligand, and hydrophobic residues in the pocket (e.g., Val, Leu, Phe).
-
Pi-Stacking: Look for favorable stacking interactions between the aromatic imidazopyridine ring and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding site. γ2-Phe77 is a known key residue for such interactions in the benzodiazepine site.
-
Protocol Validation: Redocking the Native Ligand
Scientific Rationale: To build confidence in the docking protocol (a self-validating system), a crucial step is to perform a redocking experiment.[19] This involves docking the co-crystallized ligand (in this case, flumazenil from 6D6T) back into its own binding site. A successful protocol should be able to reproduce the experimentally observed binding pose with a low RMSD.
Methodology:
-
Prepare the Native Ligand: Extract the flumazenil molecule from the original 6D6T.pdb file and prepare it as a PDBQT file, following Protocol 1.1 .
-
Run Docking: Use the exact same receptor structure and grid box defined in Protocol 2.1 to dock the prepared flumazenil.
-
Analyze Results:
-
Superimpose the lowest-energy docked pose of flumazenil onto its original crystallographic position.
-
Calculate the RMSD between the docked and crystallographic poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol, indicating that the chosen parameters are appropriate for the system.[18][19]
-
References
-
Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. [Link]
-
Wikipedia. GABAA receptor. [Link]
-
Miller, P.S., Aricescu, A.R. (2014). Crystal structure of a human gamma-aminobutyric acid receptor, the GABA(A)R-beta3 homopentamer. RCSB Protein Data Bank. [Link]
-
Academian. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
-
Wang, Y., et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]
-
Academian. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
-
Volkova, Y.A., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. PubMed. [Link]
-
Barakat, K.H. (2009). Molecular Docking Tutorial. [Link]
-
El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Miller, P.S., Kasaragod, V.B. (2022). a1b3 GABA-A receptor + GABA. RCSB Protein Data Bank. [Link]
-
Zhu, S., et al. (2018). Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. RCSB Protein Data Bank. [Link]
-
Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina. YouTube. [Link]
-
Kim, J.J., et al. (2020). Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus diazepam. RCSB Protein Data Bank. [Link]
-
Protein-Ligand-Docking. (n.d.). [Link]
-
Atack, J.R. (2010). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. [Link]
-
Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Academian. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed Central. [Link]
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
-
Omics tutorials. (2023, September 26). A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock. [Link]
-
Rizzo Lab. (2022, March 7). 2021 DOCK tutorial 1 with PDBID 1HW9. [Link]
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. [Link]
-
N. D. Zelinsky Institute of Organic Chemistry. (2022, July 4). Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. [Link]
-
Grinter, S. (n.d.). Tutorial: Docking with Glide. [Link]
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Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry. [Link]
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Lyu, J., et al. (2019). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. International Journal of Molecular Sciences. [Link]
-
ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2013, May 18). I have a basic question about analyzing Docking Score values in a docking study for choosing the best pose. [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. [Link]
-
Kumar, P., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [Link]
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Protocols for the Synthesis of 3-Aminoimidazo[1,2-a]pyridine Compounds: A Detailed Guide for Researchers
Introduction: The Significance of the 3-Aminoimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Compounds featuring this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 3-amino-substituted derivatives, in particular, serve as versatile synthetic intermediates, allowing for further molecular elaboration and the exploration of new chemical space. This guide provides detailed protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridine compounds, with a focus on robust and widely applicable methodologies.
Strategic Approaches to Synthesis: An Overview
The construction of the 3-aminoimidazo[1,2-a]pyridine ring system can be broadly categorized into two highly effective strategies:
-
Multicomponent Reactions (MCRs): These reactions, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly convergent and atom-economical approach. By combining three or more starting materials in a single pot, MCRs allow for the rapid generation of molecular complexity from simple precursors.
-
Cyclization of Pre-functionalized Precursors: This strategy involves the synthesis of a linear precursor containing the necessary functionalities, followed by an intramolecular cyclization to form the desired heterocyclic core. A key example is the cyclodehydration of α-aminopyridinyl amides.
This document will provide detailed protocols for both the GBB reaction and a representative cyclodehydration method, highlighting the experimental nuances and the rationale behind procedural steps.
Method 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a cornerstone in the synthesis of 3-aminoimidazo[1,2-a]pyridines. It is an acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds through the formation of an iminium ion from the 2-aminopyridine and the aldehyde, which is then trapped by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final aromatic product. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and substrate scope.
Reaction Mechanism Workflow
Caption: General workflow of the Groebke-Blackburn-Bienaymé reaction.
Protocol 1A: Conventional Synthesis using Scandium Triflate
This protocol describes a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative using scandium triflate as a Lewis acid catalyst. Scandium triflate is highly effective due to its ability to activate the aldehyde component towards nucleophilic attack by the aminopyridine.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 mmol, 1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)
-
Methanol (MeOH), anhydrous (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and scandium(III) triflate (0.05 mmol).
-
Add anhydrous methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the Schiff base intermediate. The choice to pre-stir allows for the efficient formation of the iminium ion before the addition of the nucleophilic isocyanide, which can minimize potential side reactions.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 15 mL) to quench the acidic catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Protocol 1B: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the GBB reaction, often reducing reaction times from hours to minutes.[1] This is attributed to efficient and uniform heating of the polar solvent and reactants.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.1 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 10 mol%) or Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Ethanol (EtOH) or Methanol (MeOH) (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.1 mmol), and the acid catalyst (TsOH·H₂O or Sc(OTf)₃).
-
Add the solvent (3 mL) and seal the vial. The use of a sealed vessel is crucial in microwave synthesis to allow the temperature to rise above the boiling point of the solvent, thereby accelerating the reaction rate.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The optimal time and temperature should be determined for specific substrates.
-
After irradiation, cool the vial to room temperature.
-
The workup and purification follow the same procedure as described in Protocol 1A (steps 7-10).
| Parameter | Protocol 1A (Conventional) | Protocol 1B (Microwave) | Rationale for Choice |
| Catalyst | Scandium triflate (5 mol%) | p-TsOH (10 mol%) or Sc(OTf)₃ (5 mol%) | Sc(OTf)₃ is a highly active Lewis acid. p-TsOH is a cost-effective Brønsted acid suitable for microwave conditions. |
| Solvent | Methanol | Ethanol or Methanol | Lower boiling point alcohols are common, with ethanol often preferred in microwave synthesis for its higher boiling point under pressure. |
| Temperature | Reflux (~65 °C) | 120-150 °C | Conventional heating is limited by the solvent's boiling point. Microwave allows for superheating in a sealed vessel, drastically reducing reaction time. |
| Time | 4-12 hours | 10-30 minutes | The high temperature achieved with microwave irradiation leads to a significant rate enhancement. |
| Yield | Generally good to excellent | Often comparable or higher yields | Microwave synthesis can sometimes improve yields by minimizing decomposition of reactants and products over long reaction times. |
Method 2: Cyclodehydration of α-Aminopyridinyl Amides
This alternative strategy provides a facile and mild route to 3-aminoimidazo[1,2-a]pyridines, avoiding the use of often volatile and odorous isocyanides. The key step is the cyclodehydration of a readily available N-Boc-protected 2-aminopyridine-containing amide.
Synthetic Workflow
Caption: Workflow for the cyclodehydration synthesis method.
Protocol 2: Synthesis via Cyclodehydration
This protocol involves the activation of the amide carbonyl with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, 2-methoxypyridine, followed by a base-mediated cyclization and deprotection.[2]
Materials:
-
N-Boc-protected 2-aminopyridine-containing amide (0.5 mmol, 1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.75 mmol, 1.5 equiv)
-
2-Methoxypyridine (2-MeO-Py) (1.0 mmol, 2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-Boc-protected 2-aminopyridine-containing amide (0.5 mmol) and 2-methoxypyridine (1.0 mmol) in anhydrous DCM (5 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the reactivity of the highly electrophilic triflic anhydride and prevent side reactions.
-
Slowly add triflic anhydride (0.75 mmol) to the cooled solution. The 2-methoxypyridine acts as a scavenger for the triflic acid byproduct, preventing unwanted side reactions.
-
Stir the reaction at -78 °C for 1 hour.
-
In a separate flask, prepare a suspension of potassium carbonate (1.5 mmol) in anhydrous THF (5 mL).
-
Transfer the activated amide solution from step 4 to the K₂CO₃ suspension at room temperature via cannula.
-
Stir the resulting mixture vigorously at room temperature for 1-3 hours, monitoring by TLC until the reaction is complete. The potassium carbonate facilitates both the intramolecular cyclization and the removal of the Boc protecting group.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Conclusion and Future Directions
The Groebke-Blackburn-Bienaymé reaction and the cyclodehydration of α-aminopyridinyl amides represent two powerful and complementary strategies for the synthesis of 3-aminoimidazo[1,2-a]pyridines. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The multicomponent nature of the GBB reaction is particularly advantageous for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Further research in this area continues to focus on the development of more sustainable catalytic systems, the expansion of the substrate scope, and the application of these protocols in the synthesis of complex, biologically active molecules.
References
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- Schwerkoske, J., Masquelin, T., Perun, T., et al. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC - NIH.
- Synthesis of 3-amino-imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH.
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC - PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). ACS Publications.
- Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Optimization of the cyclization reaction conditions. (n.d.). ResearchGate.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Publishing.
- Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2016). ACS Publications.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed - NIH.
- ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. (2025). ResearchGate.
- 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. (n.d.). ResearchGate.
- (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (n.d.). ResearchGate.
- Formation of 3-aminoimidazo[1,2-a]pyridines from α-aminocarbonyl compounds. (n.d.).
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org.
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Application of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate in Kinase Inhibition Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This privileged structure is found in numerous bioactive compounds and has demonstrated significant potential for interacting with a variety of protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate belongs to this promising class of compounds. While specific kinase targets for this exact molecule are still under extensive investigation, the broader family of imidazo[1,2-a]pyridine derivatives has been shown to inhibit several important kinases, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), Akt, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4][5]
This guide provides a detailed framework for researchers to investigate the kinase inhibitory potential of this compound and similar analogs. The protocols herein are based on established methodologies for characterizing small molecule kinase inhibitors, using a representative kinase target for illustrative purposes.
Section 1: Foundational Concepts in Kinase Inhibition Assays
The study of kinase inhibitors involves a multi-faceted approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.[3] The primary goal is to determine the potency (typically as an IC50 value) and selectivity of the compound against a panel of kinases.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of a purified kinase in the presence of a test compound. A common method is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.[6] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures ADP production, providing a sensitive and high-throughput compatible method for determining kinase activity.[7][8]
Cell-Based Assays for Target Engagement and Downstream Signaling
While in vitro assays confirm direct inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target kinase, and modulate its downstream signaling pathways.[9][10] A key technique for this is Western blotting, which can detect changes in the phosphorylation state of the kinase's substrate proteins.[11][12]
Cellular Viability and Proliferation Assays
Ultimately, the desired effect of a kinase inhibitor in diseases like cancer is to inhibit cell proliferation or induce cell death. Assays such as the MTT or MTS assay measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]
Section 2: Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for evaluating a compound like this compound as a kinase inhibitor. For the purpose of this guide, we will use a hypothetical scenario where the compound is being tested against a serine/threonine kinase, such as DYRK1A, for which imidazo[1,2-a]pyridine derivatives have shown inhibitory activity.
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the determination of the IC50 value of this compound against a target kinase.
Rationale: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced.[8]
Figure 1: Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
This compound
-
Purified target kinase (e.g., recombinant DYRK1A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. Further dilute these into the Kinase Assay Buffer.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.[6]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| ATP Concentration | At or near Km of the kinase | Provides a sensitive measure of competitive inhibition. |
| Enzyme Concentration | Empirically determined | Should yield a robust signal-to-background ratio. |
| Incubation Time | 60 minutes | Allows for sufficient product formation in the linear range. |
| Inhibitor Concentrations | 10-point, 3-fold serial dilution | To generate a complete dose-response curve for accurate IC50 calculation. |
Table 1: Key parameters for the in vitro kinase inhibition assay.
Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the effect of the inhibitor on the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Rationale: This assay provides evidence of target engagement and functional consequence within a cell. A decrease in the phosphorylation of a specific substrate upon treatment with the inhibitor indicates that the compound is cell-permeable and active against its intended target.[12] It is crucial to use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) as the phosphate ions in PBS can interfere with the binding of phospho-specific antibodies.[12]
Figure 2: Workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative decrease in phosphorylation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the inhibitor on the viability and proliferation of cancer cells.
Rationale: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Figure 3: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a DMSO vehicle control and a no-cell background control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 1 x 10^4 cells/well | Ensures cells are in the exponential growth phase during the assay. |
| Treatment Duration | 72 hours | Allows for the assessment of antiproliferative effects over multiple cell cycles. |
| MTT Incubation Time | 1.5-4 hours | Sufficient time for formazan crystal formation without causing toxicity. |
| Wavelength | 570 nm | Corresponds to the peak absorbance of the formazan product. |
Table 2: Key parameters for the MTT cell viability assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic approach encompassing in vitro biochemical assays, cell-based target engagement studies, and cellular viability assays, researchers can effectively characterize the potential of compounds like this compound. The protocols detailed in this guide provide a robust starting point for these investigations. Future work should focus on determining the selectivity profile of the compound across a broad panel of kinases and elucidating its precise mechanism of action through structural biology and advanced molecular modeling techniques.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Clark, K., et al. (2014). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology.
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Application Notes and Protocols: The Use of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate as a Chemical Probe
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of this scaffold have shown promise in treating a multitude of diseases, including cancer, tuberculosis, and inflammatory conditions.[5][6][7][8][9] This application note details the use of a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, as a chemical probe for biological target identification and validation. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this probe. The protocols herein are designed to be self-validating, providing a robust framework for investigating the mechanism of action of this and related compounds.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been extensively explored in drug discovery. Its rigid structure and synthetic tractability have led to the development of numerous compounds with diverse pharmacological activities.[3][4] Several commercial drugs, such as Zolpidem and Alpidem, feature this scaffold, highlighting its therapeutic potential.[1][2] The broad spectrum of biological targets for this class of molecules includes kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis.[4][7][9]
A chemical probe is a small molecule that is used to study and manipulate a biological system by selectively interacting with a specific protein target.[10][11][12][13] An ideal chemical probe exhibits high potency, selectivity, and demonstrated target engagement in a cellular context.[10][11][12] this compound (EMIPC) emerges from this promising chemical class as a candidate for development into a chemical probe. This guide will walk through the necessary steps to characterize and utilize EMIPC for target validation and discovery.
Synthesis and Characterization of this compound (EMIPC)
The synthesis of EMIPC can be achieved through a condensation reaction between the appropriately substituted 2-aminopyridine and an ethyl α-halo-pyruvate derivative. This is a common and effective method for the preparation of the imidazo[1,2-a]pyridine core.[14][15][16]
Synthesis Protocol
A representative synthesis of this compound is as follows:
-
To a solution of 4-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The identity and purity of the synthesized EMIPC should be confirmed by standard analytical techniques:
| Technique | Expected Result |
| ¹H NMR | Characteristic peaks corresponding to the protons on the imidazo[1,2-a]pyridine core, the methyl group, and the ethyl ester. |
| ¹³C NMR | Peaks corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of EMIPC (C₁₁H₁₂N₂O₂, MW: 204.23).[17] |
| Purity (HPLC) | >98% purity is recommended for use as a chemical probe. |
Postulated Biological Target and Rationale
Given the extensive research into the anticancer properties of the imidazo[1,2-a]pyridine scaffold, a plausible hypothesis is that EMIPC may target a key signaling node in cancer cell proliferation.[5][7][9] Many derivatives of this class have been shown to inhibit protein kinases, particularly those in the PI3K/Akt/mTOR pathway.[7] For the purposes of this guide, we will proceed with the hypothetical target of Phosphoinositide 3-kinase (PI3K) to illustrate the experimental workflows for target validation.
Application of EMIPC as a Chemical Probe: Experimental Protocols
The following protocols provide a roadmap for validating the interaction of EMIPC with its putative target and for using it to probe cellular functions.
Protocol 1: In Vitro Target Engagement - PI3K Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of EMIPC against a purified PI3K enzyme.
Materials:
-
Purified recombinant human PI3Kα enzyme
-
Kinase buffer
-
ATP
-
PIP₂ (substrate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
EMIPC stock solution (in DMSO)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of EMIPC in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the PI3Kα enzyme to each well of a 384-well plate.
-
Add the diluted EMIPC or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP₂.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each EMIPC concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Interpretation:
| Parameter | Description |
| IC₅₀ | The concentration of EMIPC required to inhibit 50% of the PI3Kα activity. A lower IC₅₀ value indicates higher potency. |
Protocol 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment.[13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing PI3Kα (e.g., MCF-7)
-
Complete cell culture medium
-
EMIPC stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for SDS-PAGE and Western blotting
-
Anti-PI3Kα antibody
Procedure:
-
Treat cultured cells with EMIPC at various concentrations or with DMSO (vehicle control) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble PI3Kα at each temperature by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves.
Data Interpretation:
A successful CETSA experiment will show a rightward shift in the melting curve of PI3Kα in the presence of EMIPC, indicating target stabilization.
Diagram of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3: Target Identification - Affinity-Based Pulldown
To confirm the identity of the target(s) of EMIPC, an affinity-based pulldown experiment coupled with mass spectrometry can be performed.[18][19] This requires synthesizing a derivative of EMIPC with a linker and an affinity tag (e.g., biotin).
Materials:
-
Biotinylated EMIPC probe
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from a relevant cell line
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the streptavidin beads with the biotinylated EMIPC probe to immobilize the probe.
-
Wash the beads to remove any unbound probe.
-
Incubate the probe-conjugated beads with the cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
Data Interpretation:
The proteins identified by mass spectrometry are potential binding partners of EMIPC. The hypothetical target, PI3Kα, should be among the top hits.
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Development of imidazo[1,2-a]pyridine-based drugs for cancer therapy
An In-Depth Guide to the Development of Imidazo[1,2-a]pyridine-Based Drugs for Cancer Therapy
Introduction
The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and versatile biological activity have made it a focal point for drug discovery.[1][2] In oncology, IP derivatives have emerged as a highly promising class of therapeutic agents, demonstrating potent activity against a wide range of cancers, including breast, lung, liver, and melanoma.[3][4][5] These compounds exert their anticancer effects by modulating a variety of critical cellular pathways that govern cell division, proliferation, and survival.[3][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action, strategies for drug discovery, and detailed, field-proven protocols for the in vitro and in vivo evaluation of novel imidazo[1,2-a]pyridine-based anticancer agents.
Section 1: Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are notable for their ability to interact with multiple, high-value oncology targets. This pleiotropic activity is a key reason for their therapeutic potential. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental data.
1.1. Inhibition of Key Signaling Kinases Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. IP derivatives have been successfully designed to inhibit several crucial kinase families.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling routes in human cancers, promoting cell growth, proliferation, and survival.[7] Numerous IP derivatives have been developed as potent pan-PI3K or dual PI3K/mTOR inhibitors, demonstrating efficacy in mouse xenograft models.[5][7][8] The inhibitory action on this pathway leads to decreased cell proliferation and the induction of apoptosis.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The ability of certain IP-based compounds to inhibit CDKs leads to cell cycle arrest, preventing cancer cells from dividing.[3][4]
-
Receptor Tyrosine Kinases (RTKs): Other IP derivatives have been shown to target RTKs like the Insulin-like Growth Factor-1 Receptor (IGF-1R), which is vital for cancer cell proliferation and survival.[3][9]
Below is a diagram illustrating the intervention of IP derivatives in the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridine derivatives.
1.2. Disruption of Microtubule Dynamics Similar to classic chemotherapeutics like taxanes and vinca alkaloids, some IP compounds function as tubulin polymerization inhibitors.[4][6] By interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle, these agents halt cell division and ultimately trigger apoptosis.
1.3. Induction of Cell Cycle Arrest and Apoptosis The culmination of kinase inhibition or microtubule disruption is often cell cycle arrest and programmed cell death (apoptosis).[5] Studies have shown that IP compounds can induce arrest at the G2/M phase of the cell cycle.[5] Mechanistically, this is often accompanied by the upregulation of tumor suppressors like p53 and p21 and modulation of apoptotic proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[5][10][11] The activation of executioner caspases, like caspase-3, -7, and -8, provides definitive evidence of apoptosis induction.[10][12]
Section 2: Drug Discovery & Synthesis Strategy
The development of novel IP-based drugs relies on efficient chemical synthesis and a deep understanding of the structure-activity relationship (SAR).
2.1. Synthetic Approaches The IP core is typically synthesized via multicomponent reactions, which offer high efficiency and atom economy. Common methods include:
-
Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR): A one-pot reaction involving an aminopyridine/pyrazine, an aldehyde, and an isocyanide.[13]
-
Iodine-Catalyzed Cyclization: An effective method reacting a substituted ketone with a 2-aminopyridine in the presence of iodine as a catalyst.[14][15]
These methods allow for the rapid generation of diverse libraries of IP derivatives by varying the starting materials.
2.2. Structure-Activity Relationship (SAR) SAR studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[16] For the IP scaffold, specific substitutions at various positions have been shown to be critical for anticancer activity.[13][17]
-
Position 2: Often substituted with aryl groups, which can be modified to enhance binding affinity to target proteins.
-
Position 3: Modifications here can significantly impact selectivity and potency.
-
Positions 6 and 8: Substitutions on the pyridine ring can modulate physicochemical properties like solubility and metabolic stability.
A generalized SAR map is presented below, highlighting key modification points.
Caption: Key positions for modification on the Imidazo[1,2-a]pyridine scaffold.
Section 3: In Vitro Evaluation: Core Protocols
A tiered approach to in vitro screening is essential for efficiently identifying promising lead candidates. The following protocols provide a robust framework for the initial biological characterization of novel IP compounds.
Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT)
Causality: The MTT assay is a primary screening tool to assess a compound's effect on cell viability. It measures the metabolic activity of a cell population, which generally correlates with the number of live cells.[18] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan, providing a colorimetric readout.[18][19] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the IP compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[20]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.[19]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation Example:
| Compound | Cell Line | IC50 (µM) after 48h |
| IP-Compound A | MCF-7 (Breast) | 9.7[5] |
| IP-Compound B | A375 (Melanoma) | 44.6[5] |
| IP-Compound C | HCT116 (Colon) | 15.2 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.85[15] |
Protocol 3.2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Causality: To confirm that cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[22] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IP compound (e.g., at its IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize adherent cells, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[22]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Mix gently by tapping the tube.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining
Causality: To determine if a compound induces cell cycle arrest, flow cytometry with PI staining is used. PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. After permeabilizing the cells, PI staining allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[23] An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[5] RNase treatment is critical to prevent PI from binding to double-stranded RNA, which would confound the results.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 3.2, steps 1-2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C for weeks).[24]
-
Washing: Centrifuge the fixed cells (e.g., 800 x g for 5 min), discard the ethanol, and wash the pellet twice with PBS.[24]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[24][25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the samples using a flow cytometer. Gate the single-cell population and analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.
Section 4: In Vivo Evaluation: Preclinical Efficacy
Promising candidates from in vitro assays must be evaluated for in vivo efficacy and safety. The xenograft mouse model is the most common and indispensable tool for this purpose.[26][27]
Protocol 4.1: Human Tumor Xenograft Model
Causality: Xenograft models involve transplanting human cancer cells (cell line-derived xenograft, CDX) or patient tumor tissue (patient-derived xenograft, PDX) into immunodeficient mice (e.g., athymic nude or SCID mice).[26][28][29] This allows for the evaluation of a drug's antitumor efficacy in a living organism, providing crucial data on its ability to inhibit tumor growth before advancing to clinical trials.[26][27] Key endpoints include tumor volume, tumor growth inhibition (TGI), and animal body weight (as a measure of toxicity).[7]
Caption: General workflow for a subcutaneous xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of immunodeficient mice.[27]
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Administer the IP compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle group receives the formulation buffer only.
-
Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint: Continue the study for a set duration (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
-
Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be excised for further pharmacodynamic or histological analysis.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and potent platform for the development of novel anticancer therapeutics. Its ability to target multiple oncogenic pathways, combined with its synthetic tractability, ensures its continued relevance in oncology drug discovery. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new IP derivatives, from initial cytotoxicity screening to preclinical efficacy testing.
Future research will likely focus on developing IP derivatives with even greater kinase selectivity to minimize off-target effects, exploring their use in combination with other targeted therapies or immunotherapies, and advancing the most promising candidates into clinical trials to validate their therapeutic potential in patients.
References
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]
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Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1806-1817. [Link]
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Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(1), 1629-1643. [Link]
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Cell Cycle Analysis Staining Protocols. (n.d.). Scribd. [Link]
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Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Sysrevpharm.org. [Link]
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 398. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
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Choi, Y. J., Kim, T. G., & Kim, J. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–257. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
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So, C. W., & Wong, K. M. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(16), e879. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. [Link]
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Xenograft Models. (n.d.). Ichor Life Sciences. [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dove Press. [Link]
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Xenograft Mouse Models. (n.d.). Melior Discovery. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
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Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). National Institutes of Health. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). AACR Publications. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 200-216. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of imidazo[1,2-a]pyridines, providing concise and actionable advice.
Q1: My imidazo[1,2-a]pyridine synthesis is giving a low yield. What are the most common factors I should investigate?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several key factors:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the α-haloketone or its precursor. Impurities can lead to side reactions or inhibit the desired transformation.
-
Reaction Temperature: Temperature is a critical parameter. While some classical methods require high temperatures (150-200 °C), many modern protocols proceed efficiently at milder temperatures, such as 60°C or even room temperature.[1] Excessively high temperatures can cause decomposition. It is highly recommended to screen a range of temperatures to find the optimal conditions for your specific substrates.
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Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Solvents like DMF, ethanol, and even water have been used successfully.[2] In some cases, solvent-free conditions have proven to be highly effective.[1] A small-scale solvent screen is a valuable optimization step.
-
Atmosphere: While many syntheses are robust, some reactions, particularly those involving sensitive catalysts or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions. Conversely, some modern oxidative coupling methods utilize air as a green oxidant.[3]
-
Reaction Time: Incomplete conversion is a common cause of low yields. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.[2]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. How can I improve the reaction's selectivity?
A2: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired imidazo[1,2-a]pyridine. To enhance selectivity:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can promote the formation of undesired byproducts.
-
Order of Addition: The sequence in which reagents are added can be crucial. For instance, in some multi-component reactions, the pre-formation of an intermediate before the addition of the final reactant can prevent unwanted side reactions.
-
Catalyst Selection: The choice of catalyst can dramatically impact selectivity. For example, in cascade reactions involving nitroolefins and 2-aminopyridines, FeCl₃ has been identified as a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂.[1]
-
pH Control: For reactions involving acid or base catalysis, or those that generate acidic or basic byproducts, maintaining the optimal pH is essential. The addition of a non-nucleophilic base, such as sodium bicarbonate, can improve yields in classical condensation reactions.[1]
Q3: What is the effect of substituents on the 2-aminopyridine and the carbonyl compound on the reaction outcome?
A3: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl component can have a significant impact on the reaction.
-
On 2-Aminopyridine: Generally, electron-donating groups on the 2-aminopyridine ring increase its nucleophilicity, which can facilitate the initial steps of the reaction, such as the nucleophilic attack on the carbonyl component or its derivative.
-
On the Carbonyl Compound: The effect of substituents on the carbonyl compound is more complex and can be substrate-dependent. In some cases, electron-withdrawing groups on an acetophenone can increase the rate of reaction.[4] However, the specific reaction mechanism will ultimately dictate the electronic demands.
Q4: Can I use microwave irradiation to accelerate my imidazo[1,2-a]pyridine synthesis?
A4: Absolutely. Microwave-assisted synthesis has proven to be a highly effective technique for preparing imidazo[1,2-a]pyridines.[5][6][7][8] The primary advantages include:
-
Drastic Reduction in Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[5][9]
-
Improved Yields: In many instances, microwave heating leads to higher isolated yields of the desired product.[5]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can sometimes minimize the formation of side products.
Q5: Are there environmentally friendly or "green" synthesis methods available?
A5: Yes, significant progress has been made in developing more sustainable methods for imidazo[1,2-a]pyridine synthesis. These approaches focus on:
-
Green Solvents: The use of water or polyethylene glycol (PEG-400) as reaction media.[4][10]
-
Catalyst-Free Conditions: Several protocols have been developed that proceed efficiently without the need for a catalyst.[1]
-
Environmentally Benign Catalysts: The use of catalysts like molecular iodine, which is less toxic than many heavy metal catalysts.[11][12]
-
One-Pot Reactions: Multi-component reactions (MCRs) are inherently greener as they reduce the number of synthetic steps and purification stages, saving time, energy, and solvents.[4][5]
-
Use of Air as an Oxidant: Some modern oxidative coupling reactions utilize air as the terminal oxidant, with water being the only byproduct.[3]
II. Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Reaction Fails to Initiate or Stalls
Symptom: TLC or LC-MS analysis shows only starting materials, even after a significant reaction time.
Causality Analysis and Step-by-Step Solutions:
-
Verify Reagent Reactivity:
-
α-Haloketone Stability: If you are using an α-haloketone, be aware that these compounds can be lachrymatory and may degrade upon storage. Consider generating the α-haloketone in situ from the corresponding ketone and a brominating agent like N-bromosuccinimide (NBS).[4][9] This approach avoids handling the unstable intermediate.
-
2-Aminopyridine Nucleophilicity: If your 2-aminopyridine substrate has strong electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed under standard conditions. You may need to use a more forcing condition (higher temperature, stronger catalyst) or a different synthetic route.
-
-
Assess Catalyst Activity:
-
Catalyst Deactivation: If using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvent. For metal-catalyzed reactions, ensure you are using the correct oxidation state of the metal and that any necessary ligands are present and pure.
-
Inadequate Catalyst: The chosen catalyst may not be suitable for your specific substrates. For example, in three-component couplings of 2-aminopyridine, an aldehyde, and a terminal alkyne, copper catalysts are often employed.[1] If this reaction is not working, you may need to screen different copper sources (e.g., CuI, CuSO₄) or consider alternative catalytic systems.
-
-
Evaluate Reaction Conditions:
-
Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Incrementally increase the reaction temperature while monitoring for product formation and decomposition.
-
Solvent Incompatibility: The chosen solvent may not be appropriate for the reaction. For example, a non-polar solvent may not be suitable for a reaction involving polar intermediates. Perform small-scale trials with different solvents of varying polarity.
-
Issue 2: Product is Impure or Difficult to Purify
Symptom: The crude product is a complex mixture, and purification by column chromatography or recrystallization is challenging.
Causality Analysis and Step-by-Step Solutions:
-
Identify the Major Impurity:
-
Characterize Byproducts: If possible, isolate and characterize the major impurity. Understanding its structure can provide valuable clues about the side reaction that is occurring. For example, the formation of a dimeric species might suggest that the stoichiometry of the reactants is off.
-
-
Minimize Side Reactions:
-
Temperature Control: Overheating can often lead to the formation of tars and other decomposition products. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Protecting Groups: If your starting materials contain functional groups that can participate in unwanted side reactions, consider using protecting groups.
-
Alternative Synthetic Routes: Some synthetic strategies are inherently cleaner than others. For instance, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction can provide direct access to complex imidazo[1,2-a]pyridines in a single, often clean, step.[5][13]
-
-
Optimize the Work-up Procedure:
-
Aqueous Wash: An acidic or basic wash during the work-up can help to remove unreacted starting materials or certain byproducts. For example, an acidic wash can remove unreacted 2-aminopyridine.
-
Recrystallization: Carefully screen different solvent systems for recrystallization. A mixture of solvents can sometimes provide better purification than a single solvent.
-
III. Data Presentation and Experimental Protocols
Optimization of Reaction Conditions
The following tables summarize optimized reaction conditions from various literature reports for the synthesis of different imidazo[1,2-a]pyridine derivatives.
Table 1: Comparison of Catalysts for a Three-Component Synthesis [12]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CAN (5) | Ethanol | 1 | 45 |
| 2 | SnCl₄ (5) | Ethanol | 1 | 55 |
| 3 | InCl₃ (5) | Ethanol | 1 | 50 |
| 4 | FeCl₃ (5) | Ethanol | 1 | 30 |
| 5 | I₂ (5) | Ethanol | 1 | 90 |
Reaction conditions: 4-nitrobenzaldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) at room temperature.
Table 2: Microwave-Assisted vs. Conventional Heating for a Groebke–Blackburn–Bienaymé Reaction [5]
| Entry | Energy Source | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Room Temp | 24 h | 85 |
| 2 | Conventional | 60 | 8 h | 87 |
| 3 | Microwave | - | 30 min | 89 |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines under Microwave Irradiation [4]
-
In a microwave-safe vessel, combine the substituted acetophenone (1 mmol) and N-bromosuccinimide (NBS) (1 mmol) in a mixture of PEG-400 and water (1:2).
-
Irradiate the mixture with microwaves until TLC analysis indicates the complete consumption of the starting ketone and the formation of the α-bromoacetophenone.
-
To the reaction mixture, add the substituted 2-aminopyridine (1 mmol).
-
Continue microwave irradiation until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [1]
-
To a reaction flask, add 2-aminopyridine (1 mmol), the aldehyde (1 mmol), the terminal alkyne (1.2 mmol), and a copper catalyst (e.g., CuI, 5 mol%).
-
Add a suitable solvent (e.g., toluene).
-
Stir the reaction mixture at the optimized temperature (e.g., reflux) until the starting materials are consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
IV. Visualization of Key Processes
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005 (2024). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(19), 6812 (2023). [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(44), 7094-7113 (2016). [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 42(5), 2269-2280 (2022). [Link]
-
Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35163 (2021). [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1495–1501 (2016). [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 14(1), 10 (2023). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 11 (2023). [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149-35163 (2021). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 38-48 (2023). [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common experimental challenges.
Reaction Overview
The synthesis of this compound is a crucial reaction for creating a scaffold found in many medicinally important compounds.[1] The primary and most direct route involves the reaction of 4-methyl-2-aminopyridine with an α-halocarbonyl compound, typically ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Core Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the general procedure, but my yield of this compound is significantly lower than expected, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
Answer: Low yield is a common frustration, but it can often be resolved by systematically evaluating several key reaction parameters.
Causality & Solutions:
-
Purity of Starting Materials: The purity of both 4-methyl-2-aminopyridine and ethyl bromopyruvate is critical.[2] Impurities in the aminopyridine can lead to side reactions, while degraded ethyl bromopyruvate (often appears as a dark yellow or brown liquid) will be less reactive.
-
Protocol: Ensure your 4-methyl-2-aminopyridine is pure and dry. Ethyl bromopyruvate is a lachrymator and should be handled with care; it is best to use a freshly opened bottle or distill it under reduced pressure if its purity is questionable.[3]
-
-
Reaction Temperature and Time: The intramolecular cyclization step requires sufficient thermal energy.
-
Protocol: If you are running the reaction at room temperature, try heating the mixture to reflux in a suitable solvent like ethanol or tetrahydrofuran (THF).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[4][5]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Presence of a Base (Optional but can be crucial): The reaction generates hydrobromic acid (HBr) as a byproduct. This can protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Protocol: Adding a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can neutralize the acid and improve the yield. Use a slight excess (1.1-1.5 equivalents) of the base.
-
Issue 2: Formation of a Dark, Tarry Mixture and Multiple Side Products
Question: My reaction has turned into a dark, intractable tar, and TLC analysis shows a complex mixture of products. What's causing this and how can I achieve a cleaner reaction?
Answer: Tar formation is usually a sign of polymerization or degradation, often caused by harsh reaction conditions or the high reactivity of the reagents.
Causality & Solutions:
-
Reactivity of Ethyl Bromopyruvate: Ethyl bromopyruvate is a potent alkylating agent and can react with multiple nucleophilic sites, leading to polymerization.[7]
-
Excessive Heat or Prolonged Reaction Time: Overheating or running the reaction for too long can lead to the decomposition of both starting materials and the desired product.
-
Protocol: Carefully monitor the reaction temperature. Once TLC indicates the consumption of the starting material and formation of the product, proceed with the workup. Do not leave the reaction heating unnecessarily.
-
-
Atmosphere: Some reactions involving aminopyridines can be sensitive to air oxidation, especially at elevated temperatures.[2][5]
-
Protocol: While not always necessary for this specific synthesis, if you consistently get dark mixtures, try running the reaction under an inert atmosphere of nitrogen or argon.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I have successfully formed the product, but I am struggling to isolate it in a pure form from the reaction mixture. What purification strategies are most effective?
Answer: The workup and purification strategy is as important as the reaction itself for obtaining a high-purity product.
Causality & Solutions:
-
Workup Procedure: The initial workup is key to removing unreacted starting materials and inorganic salts.
-
Protocol: After cooling the reaction mixture, if a solid has precipitated, it may be the hydrobromide salt of your product or starting material. Filter this solid. The filtrate can then be concentrated and subjected to a liquid-liquid extraction. A typical extraction would involve dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.[7][8]
-
-
Crystallization: this compound is often a solid at room temperature.[9]
-
Protocol: After extraction and drying of the organic layer, concentrate the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. One reported method involves placing the filtrate in an ice bath to promote crystallization.[4]
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a reliable alternative.
-
Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
A1: The reaction proceeds in two main steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 4-methyl-2-aminopyridine attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is a nucleophilic substitution reaction (S_N2) that forms a pyridinium salt intermediate.
-
Intramolecular Cyclization (Annulation): The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon. This is followed by dehydration to form the aromatic five-membered imidazole ring, yielding the final product.
Caption: Simplified reaction mechanism workflow.
Q2: Are there alternative synthetic routes to imidazo[1,2-a]pyridines?
A2: Yes, numerous methods exist for synthesizing the imidazo[1,2-a]pyridine core. These include multicomponent reactions (like the Groebke–Blackburn–Bienaymé reaction), copper-catalyzed aerobic dehydrogenative cyclizations, and reactions involving other starting materials like α-diazoketones or ynals.[6][10][11][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q3: Can I use other α-halocarbonyl compounds instead of ethyl bromopyruvate?
A3: Absolutely. The reaction is versatile and can accommodate other α-halo ketones or α-halo esters. Using a different ester (e.g., methyl or tert-butyl bromopyruvate) will result in the corresponding ester product. Using an α-bromo ketone (e.g., bromoacetone) would yield a 2-acetyl substituted imidazo[1,2-a]pyridine instead of a 2-carboxylate.
Q4: How stable is the final product?
A4: this compound is generally a stable crystalline solid. It should be stored in a cool, dry place away from strong oxidizing agents. Under normal laboratory conditions, it has a good shelf life.
Experimental Protocols
Optimized Synthesis Protocol
This protocol incorporates troubleshooting insights for a higher yield and cleaner reaction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-aminopyridine (e.g., 5.4 g, 50 mmol) and anhydrous ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the solid dissolves. If using a base, add sodium bicarbonate (5.3 g, 60 mmol) at this stage. In a separate dropping funnel, dissolve ethyl bromopyruvate (e.g., 10.7 g, 55 mmol) in anhydrous ethanol (20 mL).
-
Reaction: Add the ethyl bromopyruvate solution dropwise to the stirred aminopyridine solution over 30 minutes at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting aminopyridine spot has disappeared (typically 4-16 hours).[4]
-
Workup: Cool the reaction mixture to room temperature. If a solid (unreacted base or salts) is present, remove it by filtration. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio | 1 : 1.1 (Aminopyridine : Bromopyruvate) | A slight excess of the bromopyruvate ensures complete consumption of the limiting aminopyridine. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates reflux at an appropriate temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the cyclization and dehydration steps. |
| Base (Optional) | 1.2 eq. Sodium Bicarbonate | Neutralizes the HBr byproduct, preventing the deactivation of the aminopyridine nucleophile. |
| Reaction Time | 4-16 hours | Should be determined by reaction monitoring (TLC) to avoid decomposition from prolonged heating. |
References
- How is Ethyl Bromopyruvate Synthesized? - FAQ - Guidechem. (2023).
- Ethyl Bromopyruvate | High-Purity Reagent Supplier - Benchchem. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents. (n.d.).
- Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers.
- Ethyl Bromopyruvate: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Optimization of the cyclization reaction conditions. (n.d.).
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (n.d.).
- Chichibabin reaction - Wikipedia. (n.d.).
- Imidazopyridine derivatives from the Chichibabin reaction. (n.d.).
- Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. (n.d.). Benchchem.
- Ethyl bromopyruvate | CAS 70-23-5. (n.d.). Santa Cruz Biotechnology.
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. (n.d.). Benchchem.
- IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Chemicalbook.
- Chichibabin pyridine synthesis - Wikipedia. (n.d.).
- Chichibabin Reaction | PPTX. (n.d.). Slideshare.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega.
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
- ETHYL IMIDAZOLE-2-CARBOXYL
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). Arkivoc.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). Organic Letters.
- Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.).
- Easy Access to 2-Aminopyridines. (2020). GalChimia.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). Journal of Medicinal Chemistry.
- Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. (n.d.). Journal of the American Chemical Society.
- 70705-33-8|Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxyl
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). Journal of Medicinal Chemistry.
- 1501589-02-1|7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). BLDpharm.
- Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 70705-33-8|this compound|BLD Pharm [bldpharm.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (EMIPC). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for this important heterocyclic building block.
I. Understanding the Molecule: Key Purification Challenges
This compound is a key intermediate in pharmaceutical research. Its unique structure, containing a basic nitrogen atom within the fused bicyclic system and an ester functional group, presents specific purification challenges. The primary issues encountered are often related to:
-
Removal of Starting Materials: Unreacted 4-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate (or similar reagents) are common impurities.
-
Separation from Isomeric Impurities: Side reactions can lead to the formation of other imidazopyridine isomers, which can be difficult to separate.
-
Product Tailing during Chromatography: The basic nature of the imidazopyridine nitrogen can lead to strong interactions with acidic silica gel, resulting in poor peak shape and inefficient separation.
-
Handling and Stability: While generally stable, understanding its solubility and stability is crucial for developing robust purification methods.
This guide will provide practical solutions to these common issues.
II. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my product on the silica gel column. What's happening and how can I fix it?
A: This is a classic issue when purifying basic compounds like EMIPC on standard silica gel. The basic nitrogen atom in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent system.[1]
-
Recommendation: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica, dramatically reducing tailing and improving your recovery.
-
-
Stationary Phase Selection:
-
Neutral Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and can provide better recovery for basic compounds.[1]
-
Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with the mobile phase containing triethylamine before loading your sample.
-
-
Loading Technique:
-
Dry Loading: Avoid loading your crude product in a large volume of a strong solvent. Instead, pre-adsorb your compound onto a small amount of silica gel (dry loading). This leads to sharper bands and better separation.[1]
-
Problem 2: Persistent Impurity with a Similar Rf Value
Q: I have an impurity that co-elutes with my product in my standard ethyl acetate/hexane system. How can I improve the separation?
A: When dealing with closely eluting impurities, such as positional isomers, modifying the selectivity of your chromatographic system is key.
Solutions:
-
Solvent System Optimization:
-
Change Solvent Selectivity: Instead of just varying the ratio of ethyl acetate and hexane, try a completely different solvent system. A common strategy is to switch to a system with different hydrogen bonding characteristics. For example, dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexane.[1]
-
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can help resolve closely eluting spots.[1]
-
-
Consider Reverse-Phase Chromatography: If your impurity has a different polarity profile, reverse-phase chromatography (C18 silica) can be an excellent alternative. The elution order will be inverted, with more polar compounds eluting first.
Problem 3: The Product Fails to Crystallize During Recrystallization
Q: I've dissolved my crude EMIPC in a hot solvent, but it oils out or remains in solution upon cooling. What should I do?
A: Crystallization is a delicate process that depends on nucleation and crystal growth. Oiling out occurs when the solution becomes supersaturated too quickly or when impurities inhibit crystal formation.
Solutions:
-
Optimize Solvent System:
-
Use a Solvent Pair: If a single solvent isn't working, a two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) is often effective. Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol) and then slowly add the "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Solvent Choice: Based on synthetic procedures for similar molecules, ethyl acetate and ethanol are good starting points for the "good" solvent.[2][3]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure EMIPC, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize yield.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for EMIPC?
A1: For most lab-scale syntheses (< 5g), flash column chromatography on silica gel is the most versatile method. It allows for the separation of a wider range of impurities compared to recrystallization. However, it's crucial to use a mobile phase containing a basic modifier like 0.5-1% triethylamine to ensure good recovery and peak shape. For final polishing of an already relatively pure product, recrystallization is an excellent choice to obtain high-purity, crystalline material.
Q2: What are the typical starting materials and how do I remove them?
A2: The synthesis of EMIPC typically involves the reaction of 4-methyl-2-aminopyridine with an ethyl pyruvate derivative.[2]
-
4-methyl-2-aminopyridine: This starting material is more polar and more basic than the product. It will likely stick to the baseline in a standard ethyl acetate/hexane system or can be removed with an acidic wash during a liquid-liquid extraction workup.
-
Ethyl 3-bromo-2-oxopropanoate: This is a less polar reagent and will likely have a higher Rf than the product. It should be easily separated by column chromatography.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques is recommended for full characterization:
-
Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is present in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any residual solvents or impurities. The proton NMR should show characteristic peaks for the imidazopyridine core, the methyl group, and the ethyl ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the UV trace) and confirmation of the molecular weight (from the mass spectrum). The expected m/z for the protonated molecule [M+H]⁺ is approximately 205.2.[4]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
IV. Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of crude EMIPC containing starting materials and side products.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate, Hexane (or Heptane), Triethylamine (TEA)
-
Glass column, flasks, and TLC supplies
Procedure:
-
Prepare the Mobile Phase: Create your starting eluent. A good starting point is 30% Ethyl Acetate in Hexane + 0.5% TEA. Prepare a more polar eluent as well (e.g., 50% Ethyl Acetate in Hexane + 0.5% TEA).
-
Pack the Column: Prepare a slurry of silica gel in the starting mobile phase and pack the column, ensuring there are no air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.
-
Carefully add this dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the starting mobile phase (30% EtOAc/Hexane + 0.5% TEA).
-
Collect fractions and monitor the elution by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 40% or 50% EtOAc).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop in your chosen solvent system.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified EMIPC.
Protocol 2: Recrystallization
This protocol is ideal for purifying EMIPC that is already >90% pure to obtain a high-purity crystalline solid.
Materials:
-
Partially purified this compound
-
Solvents: Ethyl Acetate and Hexane (or Heptane)
-
Erlenmeyer flask, hot plate, and filtration apparatus
Procedure:
-
Dissolution: Place the crude EMIPC in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (near boiling) while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Remove the flask from the heat.
-
Slowly add hexane dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to clarify.
-
-
Cooling:
-
Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure, crystalline EMIPC.
-
V. Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for EMIPC purification.
VI. Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Crude purification, separation of multiple impurities | Final polishing of >90% pure material |
| Stationary Phase | Silica Gel (recommended) or Neutral Alumina | N/A |
| Mobile Phase/Solvent | Ethyl Acetate/Hexane + 0.5-1% Triethylamine | Ethyl Acetate / Hexane |
| Key Advantage | High resolving power for complex mixtures | High purity, crystalline final product |
| Potential Issue | Product loss on column if no basic modifier is used | "Oiling out" or poor recovery if not optimized |
| Expected Purity | >98% (by LC-MS) | >99.5% (by LC-MS) |
VII. References
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Li, W., & Wang, L. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. This guide provides in-depth technical information, field-proven insights, and practical solutions to ensure the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and issues that arise during the synthesis of imidazo[1,2-a]pyridines.
Q1: My reaction to synthesize imidazo[1,2-a]pyridine is not proceeding to completion. What are the likely causes?
A1: Incomplete conversion is a frequent issue and can stem from several factors. Firstly, ensure your starting materials, particularly the 2-aminopyridine and the carbonyl compound, are pure and dry. Moisture can interfere with many of the condensation and cyclization steps. Secondly, the reaction conditions, such as temperature and reaction time, may need optimization. Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from longer reaction times at a milder temperature to minimize side reactions. Finally, the choice of catalyst and solvent is crucial. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, the use of a Brønsted or Lewis acid catalyst is often necessary to promote the formation of the key iminium intermediate.
Q2: I am observing a complex mixture of products in my crude reaction. What are the possible side reactions?
A2: The formation of multiple products is a common challenge, often due to the reactivity of the starting materials and intermediates. Potential side reactions include:
-
Self-condensation of the carbonyl compound: Aldehydes and ketones can undergo self-condensation, especially under basic or acidic conditions.
-
Formation of isomeric byproducts: Depending on the reaction mechanism, different isomers of the desired imidazo[1,2-a]pyridine can form. For example, in acid-catalyzed reactions between 2-aminopyridines and acetophenones, a mixture of products can arise from competing ketimine and Ortoleva-King type reaction pathways.[1]
-
Dimerization of 2-aminopyridine: Under certain conditions, 2-aminopyridine can dimerize, leading to unwanted impurities.
-
Formation of N-oxides: If oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures, N-oxidation of the pyridine ring can occur.
Q3: How can I effectively purify my imidazo[1,2-a]pyridine product from the reaction mixture?
A3: Purification strategies depend on the nature of the impurities. The most common methods include:
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic compounds. This property can be exploited for purification. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the basic product will move to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides for Common Synthetic Routes
This section provides detailed troubleshooting for specific issues encountered in the most common synthetic routes to imidazo[1,2-a]pyridines.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2] However, challenges can arise.
Issue: Low Yield or No Product Formation
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inactive Catalyst | Use a fresh or newly purchased acid catalyst (e.g., Sc(OTf)₃, p-TsOH). Ensure anhydrous conditions if using a Lewis acid sensitive to moisture. | The GBB reaction is often acid-catalyzed to activate the aldehyde and facilitate the formation of the imine intermediate. Catalyst decomposition or inhibition by water can halt the reaction. |
| Poor Quality Reagents | Purify the aldehyde by distillation or chromatography. Use freshly opened or properly stored isocyanide. | Impurities in the aldehyde can lead to side reactions. Isocyanides are prone to polymerization or hydrolysis, reducing their effective concentration. |
| Suboptimal Solvent | Screen different polar protic solvents such as methanol, ethanol, or trifluoroethanol. | The solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition states. |
| Incorrect Reaction Temperature | Optimize the temperature. Start at room temperature and gradually increase if no reaction is observed. Some GBB reactions require heating. | The rate of imine formation and subsequent cyclization is temperature-dependent. However, excessive heat can promote side reactions. |
Issue: Formation of Regioisomeric Byproducts
When using unsymmetrical 2-aminopyridines or certain heterocyclic amines like 2-aminopyrimidines, the formation of regioisomers can be a significant issue.[2]
Troubleshooting Strategies for Regioisomer Formation:
-
Choice of Amidine: If possible, use a symmetrical 2-aminopyridine to avoid this issue.
-
Reaction Conditions: Carefully screen solvents and catalysts. In some cases, the choice of acid catalyst can influence the regioselectivity.
-
Purification: Develop a robust chromatographic method to separate the isomers. This may require testing various solvent systems and stationary phases.
Ortoleva-King and Related Reactions (e.g., Tschitschibabin Reaction)
These classic methods typically involve the reaction of a 2-aminopyridine with an α-haloketone or a related species.
Issue: Formation of Isomeric Byproducts
A common issue is the formation of a mixture of 2,3-disubstituted and 2-substituted-3-unsubstituted imidazo[1,2-a]pyridines. This arises from a competition between the Ortoleva-King pathway and a ketimine-mediated pathway.[1]
Troubleshooting Strategies for Isomeric Byproduct Formation:
-
Catalyst Choice: The choice of acid catalyst can significantly influence the product distribution. For example, p-toluenesulfonic acid (pTSA) may favor one pathway, while sulfuric acid might promote both.[3]
-
Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the selectivity.
-
Purification: Careful column chromatography is often required to separate these isomers. The use of a high-performance liquid chromatography (HPLC) system may be necessary for analytical and small-scale preparative separations.
Issue: Self-Condensation of α-Haloketone
α-Haloketones can be unstable and undergo self-condensation, especially in the presence of a base.
Troubleshooting Strategies:
-
Use Freshly Prepared or Purified α-Haloketone: Ensure the purity of the α-haloketone to minimize the presence of decomposition products that can initiate side reactions.
-
Control of Basicity: If a base is required, use a mild, non-nucleophilic base and add it slowly to the reaction mixture.
-
One-Pot Procedures: Consider in situ generation of the α-haloketone to minimize its decomposition.
Modern Catalytic Methods
Modern synthetic approaches often employ transition metal catalysts (e.g., copper, gold, palladium) to achieve the synthesis of imidazo[1,2-a]pyridines under milder conditions.
Issue: Catalyst Deactivation or Low Catalytic Activity
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Impure Reagents | Use high-purity, degassed solvents and reagents. | Impurities can poison the catalyst, reducing its activity. |
| Atmosphere Control | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Many transition metal catalysts are sensitive to oxygen and moisture. |
| Ligand Choice | If applicable, screen different ligands for the metal catalyst. | The ligand plays a critical role in stabilizing the catalyst and modulating its reactivity and selectivity. |
| Catalyst Loading | Optimize the catalyst loading. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. | The optimal catalyst concentration balances reaction rate and cost-effectiveness while minimizing potential side reactions. |
Protocols for Byproduct Identification and Removal
Protocol 1: Identification of Common Byproducts by LC-MS and NMR
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
-
LC-MS Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The chromatogram will show the different components of the mixture, and the mass spectrometer will provide the mass-to-charge ratio (m/z) of each component. This information is crucial for identifying potential byproducts by comparing the observed masses with the calculated masses of suspected impurities.
-
NMR Spectroscopy: If a significant byproduct is observed, attempt to isolate it by preparative TLC or column chromatography. Obtain ¹H and ¹³C NMR spectra of the isolated byproduct to elucidate its structure.
Protocol 2: Purification of Imidazo[1,2-a]pyridines using Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous HCl solution. The basic imidazo[1,2-a]pyridine product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the solution is basic (pH > 8).
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane, ethyl acetate) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
-
Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(34), 17551-17561. [Link][1]
-
Sánchez-Viesca, F., & Gómez, R. (2018). The Ortoleva-King reaction (1900). ResearchGate. [Link]
-
Boltjes, A., & Dömling, A. (2018). The Groebke-Blackburn-Bienaymé Reaction. ACS Combinatorial Science, 20(12), 687-707. [Link][2]
-
Guchhait, S. K., et al. (2015). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7, e202103987. [Link][3]
Sources
Overcoming challenges in the scale-up synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3][4] Consequently, robust and scalable synthetic routes are of critical importance.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your process with a foundation of scientific understanding.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis, which typically follows a two-step sequence: N-alkylation of 2-amino-4-methylpyridine with an ethyl pyruvate derivative, followed by intramolecular cyclization.
Question 1: Why is my overall yield of this compound consistently low?
Low yield is the most common complaint, often stemming from issues in one or both stages of the reaction.
Answer:
Several factors can contribute to poor yields. Let's break down the potential causes and solutions systematically.
Potential Causes & Solutions:
-
Inefficient Formation of the Pyridinium Intermediate: The initial step is the SN2 reaction between 2-amino-4-methylpyridine and ethyl 3-bromopyruvate.
-
Causality: The pyridine nitrogen is the nucleophile. If this reaction is incomplete, the subsequent cyclization cannot proceed, thus capping the maximum possible yield.
-
Troubleshooting:
-
Monitor the First Step: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting 2-amino-4-methylpyridine. The intermediate pyridinium salt is often insoluble and may precipitate from solvents like THF or acetone, providing a visual cue of reaction progress.[5]
-
Reagent Quality: Ensure the ethyl 3-bromopyruvate is of high purity. As a reactive α-halo ketone, it can degrade or polymerize upon storage. Use freshly opened or purified reagent.
-
Solvent Choice: Solvents like THF, acetonitrile, or acetone are commonly used for this step. The choice can influence reaction rate and the solubility of the intermediate salt.
-
-
-
Poor Cyclization Efficiency: The second step involves an intramolecular condensation to form the five-membered imidazole ring.
-
Causality: This step typically requires heating and is often base-mediated (or proceeds thermally). Incomplete cyclization will leave the pyridinium salt in your crude product, reducing the final yield.
-
Troubleshooting:
-
Thermal Conditions: The cyclization is often achieved by heating the isolated pyridinium salt in a high-boiling solvent like ethanol or DMF.[5] Ensure you are reaching and maintaining the target reflux temperature for a sufficient duration (typically 4-16 hours).[5]
-
Base Mediation: While some procedures proceed thermally, the addition of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can facilitate the deprotonation needed for cyclization, potentially allowing for lower temperatures or shorter reaction times.
-
One-Pot vs. Two-Step: While isolating the intermediate salt is a common and clean procedure, a one-pot approach can be attempted. However, this can sometimes lead to more side products. If yields are low in a one-pot system, isolating the intermediate is a key troubleshooting step.
-
-
The overall workflow can be visualized as follows:
Sources
- 1. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Stability issues of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate in solution
Technical Support Center: Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
A Guide to Solution Stability for Researchers
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data. This guide offers insights into potential degradation pathways, provides practical troubleshooting advice, and includes a protocol for conducting your own stability assessments.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses common questions regarding the stability of this compound in a laboratory setting. The advice provided is based on the chemical properties of the ethyl ester functional group and the imidazo[1,2-a]pyridine core structure.
Q1: What are the primary chemical liabilities of this compound in solution?
A1: The two primary points of instability are the ethyl ester group and the imidazo[1,2-a]pyridine ring system .
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1] This is often the most significant degradation pathway in aqueous solutions.
-
Ring Oxidation: The electron-rich imidazo[1,2-a]pyridine core can be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide contaminants in solvents (e.g., older ethers like THF or dioxane), or strong oxidizing agents.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum.[3] Energy absorption can lead to the formation of reactive species and subsequent degradation.
Q2: How does pH influence the stability of the compound in aqueous media?
A2: The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ethyl ester is likely to occur. The reaction is typically reversible but can be significant, especially with heat.[1]
-
Neutral Conditions (pH ~6-8): The compound is expected to be most stable at or near neutral pH, though slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is a major concern. This reaction is typically rapid, irreversible, and results in the formation of the carboxylate salt.[4][5]
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: To maximize shelf-life, stock solutions should be prepared and stored to minimize the risk of hydrolysis and oxidation.
-
Recommended Solvents: Anhydrous, aprotic organic solvents such as DMSO, DMF, or acetonitrile are preferred for primary stock solutions. For aqueous experimental buffers, it is crucial to prepare the solution fresh from a concentrated organic stock just before use.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Q4: Can I expect the solution to change color, and what would that indicate?
A4: A visible color change, such as yellowing or browning, in a previously colorless solution is a strong indicator of degradation. This is often associated with the formation of oxidized or polymeric byproducts from the aromatic ring system. If a color change is observed, the solution should be discarded and its integrity verified by an analytical technique like HPLC or LC-MS.
Q5: What are the most probable degradation products I should look for analytically?
A5: The primary degradation product from hydrolysis is 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid . This will have a different retention time in reverse-phase HPLC (typically eluting earlier than the parent ester) and a distinct mass-to-charge ratio (m/z) in mass spectrometry. Oxidative degradation can lead to a variety of products, including N-oxides or hydroxylated species on the ring system, which would present as new peaks in the chromatogram with an increase in mass.
Troubleshooting Guide: Stability-Related Issues
Encountering unexpected results can be frustrating. This guide helps diagnose if compound instability is the root cause.
| Observed Issue | Potential Cause (Instability-Related) | Recommended Action & Rationale |
| Decreased biological activity or inconsistent assay results over time. | Hydrolysis or Oxidation. The concentration of the active parent compound has decreased due to degradation into less active or inactive products. | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen, concentrated stock for every experiment. 2. Analytical Verification: Use HPLC to check the purity and concentration of the solution being used in the assay. Compare against a freshly prepared standard. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of Degradation Products. The new peaks are likely hydrolysis products (e.g., the carboxylic acid) or oxidized species. | 1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks. A mass loss of 28 Da (C₂H₄) suggests hydrolysis. A mass gain of 16 Da suggests oxidation. 2. Perform a Forced Degradation Study: Intentionally stress the compound (see protocol below) to confirm the identity of the degradant peaks. |
| Precipitate forms in an aqueous buffer after dilution from an organic stock. | Poor Solubility of Degradant. The carboxylic acid hydrolysis product is often less soluble in neutral aqueous buffers than the parent ethyl ester, causing it to precipitate. | 1. Check Solution pH: Ensure the buffer pH is not excessively acidic or basic. 2. Lower Final Concentration: The degradant may be soluble at lower concentrations. 3. Filter Solution: Use a 0.22 µm syringe filter before use, but be aware this removes the precipitate and lowers the total concentration of compound-related material. An analytical check is advised. |
| Solution turns yellow or brown upon storage or exposure to light. | Oxidative or Photolytic Degradation. The aromatic core is likely degrading, forming chromophoric (light-absorbing) byproducts. | 1. Discard the Solution: Do not use discolored solutions. 2. Improve Storage: Store stock solutions in amber vials, protected from light, at ≤ -20°C. Purge with inert gas for long-term storage. |
Visualizing Potential Degradation & Troubleshooting
Understanding the potential chemical transformations and having a clear workflow for troubleshooting are essential for maintaining experimental integrity.
Caption: Potential degradation pathways for the title compound.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation (or stress testing) study is invaluable. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[6] The goal is to induce 5-20% degradation, which is sufficient to detect and separate degradation products without destroying the parent peak.[6][7]
Objective: To identify likely degradation products and establish the intrinsic stability profile of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
DMSO (for stock solution)
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector and preferably a Mass Spectrometer (LC-MS)
-
Calibrated pH meter
-
Photostability chamber or a light source capable of emitting controlled UV and visible light.
Methodology:
1. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
From this, prepare a 1 mg/mL working solution in a 50:50 ACN:Water mixture. This will be your Unstressed Control and the starting material for all stress conditions.
2. Application of Stress Conditions:
-
For each condition below, use a 1 mL aliquot of the 1 mg/mL working solution in a sealed vial. Include a Control vial stored at 4°C in the dark.
| Stress Condition | Protocol | Time Points for Analysis | Quenching/Neutralization |
| Acid Hydrolysis | Add 100 µL of 1 M HCl. Heat at 60°C. | 2, 6, 24 hours | Add 100 µL of 1 M NaOH. |
| Base Hydrolysis | Add 100 µL of 1 M NaOH. Keep at room temp. | 30 mins, 1, 4 hours | Add 100 µL of 1 M HCl. |
| Oxidation | Add 100 µL of 3% H₂O₂. Keep at room temp. | 2, 6, 24 hours | No quenching needed. |
| Thermal | Heat at 80°C (in a sealed vial). | 24, 48, 72 hours | Cool to room temp. |
| Photolytic | Expose to light in a photostability chamber (ICH Q1B options).[3] | N/A (as per ICH guidelines) | N/A |
3. Sample Analysis:
-
After the specified time point (or when ~10% degradation is suspected), quench the reaction as described in the table.
-
Dilute all samples (including the unstressed control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method. A generic starting method is provided below.
Suggested HPLC Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Detection: UV/PDA (collect spectra across peaks to check for purity) and/or MS.
-
Injection Volume: 5 µL
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times of any new peaks.
-
Use PDA peak purity analysis to ensure the parent peak in stressed samples is not co-eluting with a degradant.[8]
-
If using LC-MS, determine the m/z of the new peaks to aid in structural elucidation.[9]
This structured approach will provide a clear and definitive picture of the stability of this compound, empowering you to design more robust and reproducible experiments.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
-
Pal, M., et al. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Journal of Hazardous Materials.
-
Nageswara Rao, R., & Kumar Talluri, M. V. N. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
-
Jain, R., & Shah, D. (2016). Forced Degradation Studies. MedCrave.
-
Chemguide. (n.d.). Hydrolysing Esters.
-
Wang, T., et al. (2019). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
SGS. (n.d.). Forced Degradation Testing.
-
Valério, P. P., et al. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. ResearchGate.
-
Zhang, L., et al. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
International Council for Harmonisation. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
-
Al-Haj, N. A., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.
-
Li, H., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
-
International Journal of Creative Research Thoughts. (n.d.). Stability Indicating Assay Method. IJCRT.org.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yields in copper-catalyzed imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's intricacies, enabling you to diagnose and resolve issues leading to low yields.
Introduction: The Elegance and Challenges of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutics, including the well-known agent Zolpidem.[1] Copper-catalyzed methods have become a popular choice for the synthesis of this scaffold due to their cost-effectiveness and unique reactivity compared to other transition metals.[2] However, like any sophisticated chemical transformation, these reactions can be sensitive to a variety of parameters, often leading to frustratingly low yields.
This guide is structured to help you systematically troubleshoot these issues, from foundational checks to nuanced optimizations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when troubleshooting this synthesis.
Q1: My reaction is not working at all, or the yield is very low. What are the first things I should check?
When faced with a very low or zero yield, it is crucial to first verify the fundamentals before delving into more complex variables. Start with:
-
Reagent Purity and Integrity: Are your 2-aminopyridine and carbonyl compound pure? Have you confirmed the integrity of your copper catalyst, ligand, and base? Older reagents or those from unreliable sources can be a significant source of failure. For instance, Cu(I) salts are susceptible to oxidation to Cu(II), which is often less active.[3][4]
-
Inert Atmosphere: While some protocols use air as an oxidant, many copper(I)-catalyzed reactions are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.[5][6] Ensure your reaction is performed under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Anhydrous Conditions: The presence of water can lead to unwanted side reactions, such as the reduction of aryl halides.[3] Use oven-dried glassware and anhydrous solvents.
Q2: How critical is the choice of the copper source? Can I use Cu(II) instead of Cu(I)?
The active catalytic species is generally considered to be Cu(I).[3] While some reactions are initiated with Cu(II) salts, the reaction conditions must be able to reduce Cu(II) to Cu(I) in situ for the catalytic cycle to proceed efficiently.[7] If you are using a Cu(II) source and experiencing issues, consider switching to a high-purity Cu(I) salt such as CuI or CuBr as a more direct route to the active catalyst.[3][5]
Q3: I see a lot of my starting aryl halide has been debrominated. What causes this side reaction?
The formation of debrominated arenes is a common side reaction, particularly in Ullmann-type couplings.[8] This can be caused by:
-
Protic Impurities: Traces of water or other protic species in the reaction mixture can serve as a proton source for the reduction of the aryl halide.[3]
-
Reaction Temperature: Excessively high temperatures can promote decomposition pathways that lead to hydrodehalogenation.
Q4: Does the electronic nature of my substrates matter?
Absolutely. The electronic properties of both the 2-aminopyridine and the coupling partner significantly impact the reaction outcome.
-
2-Aminopyridines: Electron-donating groups on the pyridine ring generally enhance the nucleophilicity of the ring nitrogen, facilitating the initial steps of the reaction. Conversely, electron-withdrawing groups can make the reaction more challenging and may require more forcing conditions or a different catalytic system.[9]
-
Coupling Partners (e.g., ketones, nitroolefins): Electron-rich substrates tend to give better yields in some copper-catalyzed protocols.[5]
Systematic Troubleshooting Guide
When initial checks do not resolve the issue of low yield, a more systematic approach is required. This guide breaks down the troubleshooting process into key areas of the reaction.
The Catalyst System: Copper and Ligand
The combination of the copper source and the ligand is the heart of the catalytic cycle. Problems here are a primary cause of low yields.
Problem: Suspected Catalyst Inactivation
-
Causality: The copper catalyst can be deactivated through several mechanisms. Oxidation of the active Cu(I) state is a major issue.[10] Additionally, the base or other components of the reaction mixture can sometimes bind too strongly to the copper center, rendering it inactive.[11] In some cases, the ligand itself can undergo degradation under the reaction conditions.[12]
-
Solutions:
-
Use High-Purity Copper Salts: Start with fresh, high-purity Cu(I) salts like CuI or CuBr. If your CuI is old and has a greenish tint (indicating oxidation to Cu(II)), it may not be suitable.[8]
-
Ligand Selection: The ligand plays a critical role in stabilizing the copper catalyst and facilitating oxidative addition and reductive elimination.[13] If you are not using a ligand, adding one is a key optimization step. Common ligand classes include diamines, amino acids (like L-proline), and phenanthrolines.[8][13] The choice of ligand can be substrate-dependent, so screening a few different types is often necessary.
-
Steric Hindrance: For sterically demanding substrates, specialized ligands may be required to prevent catalyst inhibition and promote coupling.[12]
-
| Parameter | Recommendation | Rationale |
| Copper Source | High-purity CuI, CuBr, or Cu₂O | Ensures the presence of the active Cu(I) species. |
| Catalyst Loading | 5-10 mol% (initial screening) | Balances reaction rate with cost and potential for side reactions. |
| Ligand | Screen various classes (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine) | Ligands stabilize the catalyst and facilitate key steps in the catalytic cycle.[13] |
The Role of the Base and Solvent
The base and solvent are not mere spectators; they are integral to the reaction mechanism and can dramatically influence the yield.
Problem: Inefficient Reaction Despite a Good Catalyst System
-
Causality: The base is often required to deprotonate one of the reacting partners, generating a nucleophile that can engage with the copper catalyst.[3] The solubility and strength of the base are critical. An inappropriate base can lead to poor reactivity or decomposition of starting materials. The solvent must be able to dissolve the reactants and intermediates and is often a high-boiling polar aprotic solvent.
-
Solutions:
-
Base Screening: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can have a significant impact on the reaction rate and yield, and the optimal base is often substrate-dependent.[14] The particle size and quality of inorganic bases can also affect the reaction kinetics.[13]
-
Solvent Choice: Solvents like DMF, DMSO, dioxane, and toluene are frequently used.[5] Ensure the solvent is anhydrous and degassed. If solubility is an issue, consider a different solvent system.
-
| Parameter | Recommendation | Rationale |
| Base | Screen K₃PO₄, Cs₂CO₃, K₂CO₃ | The base is crucial for substrate activation and catalyst turnover.[3] |
| Solvent | DMF, Dioxane, Toluene (anhydrous) | The solvent must be able to dissolve the reaction components and be stable at the reaction temperature.[5] |
Reaction Conditions: Temperature and Atmosphere
Problem: Low Conversion or Product Decomposition
-
Causality: Copper-catalyzed reactions are often sensitive to temperature. While heat is typically required, excessive temperatures can lead to catalyst decomposition and the formation of side products.[15] As mentioned, the presence of oxygen can be detrimental to many Cu(I)-catalyzed reactions.[10]
-
Solutions:
-
Temperature Optimization: If you observe low conversion, a modest increase in temperature may be beneficial. Conversely, if you see significant byproduct formation or a dark, tarry reaction mixture, the temperature may be too high. A systematic optimization of the temperature is recommended.
-
Strict Inert Atmosphere: Unless the protocol explicitly calls for an aerobic or oxidative step, maintain a strict inert atmosphere throughout the reaction. This can be achieved by thoroughly degassing the solvent and using standard Schlenk line or glovebox techniques.
-
Substrate-Specific Issues
Problem: The reaction works for simple substrates but fails with my complex molecule.
-
Causality: The electronic and steric properties of your substrates can significantly impact the reaction's success.
-
Steric Hindrance: Bulky groups near the reacting centers of either the 2-aminopyridine or the coupling partner can prevent the molecules from accessing the copper catalyst, thus inhibiting the reaction.[5][12]
-
Coordinating Functional Groups: Other nitrogen or sulfur atoms in your substrates can act as competing ligands, binding to the copper catalyst and preventing it from participating in the desired reaction.
-
-
Solutions:
-
For Sterically Hindered Substrates: A change in ligand may be necessary. More sterically demanding ligands can sometimes create a more open coordination sphere around the copper, allowing bulky substrates to bind.[12]
-
For Substrates with Coordinating Groups: Increasing the ligand concentration or using a more strongly coordinating ligand for the reaction may help to outcompete the substrate's coordinating groups.
-
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in copper-catalyzed imidazo[1,2-a]pyridine synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Generalized Catalytic Cycle
Understanding the key steps of the reaction can help pinpoint potential failure points. While multiple pathways exist depending on the specific reactants (e.g., A3 coupling, condensation with α-haloketones), a simplified representation of a C-N coupling cycle is shown below.
Caption: A simplified catalytic cycle for C-N bond formation.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing your reaction. It is crucial to adapt it based on your specific substrates and the literature precedents for similar transformations.
Materials:
-
2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)
-
Carbonyl compound or other coupling partner (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine, carbonyl compound, CuI, ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes and their potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Side reactions in the synthesis of imidazo[1,2-a]pyridines from aminopyridines
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or nonexistent yields in imidazo[1,2-a]pyridine synthesis can typically be traced back to a few critical parameters:
-
Reagent Quality: The purity of your starting 2-aminopyridine and the carbonyl compound is paramount. Impurities can engage in competing side reactions, consuming your starting materials. It is highly recommended to use freshly purified reagents. For instance, 2-aminopyridines can be purified by recrystallization or sublimation.
-
Catalyst Activity: For catalyzed reactions (e.g., using copper or iodine), the activity of the catalyst is crucial.[1] Ensure that solid catalysts have been stored under appropriate inert and dry conditions to prevent deactivation. It is often prudent to use a fresh batch of catalyst if you suspect deactivation.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are all critical. Some reactions may require elevated temperatures or microwave irradiation to proceed efficiently.[2] Conversely, excessive heat can lead to decomposition. A systematic optimization of these parameters is often necessary.
-
Atmosphere: For reactions that are sensitive to air or moisture, ensure that you are using appropriate inert atmosphere techniques (e.g., nitrogen or argon blanket) and dry solvents.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products, particularly isomers, is a common challenge. The key to improving selectivity lies in understanding the reaction mechanism and the influence of substituents.
-
Regioselectivity with Substituted 2-Aminopyridines: The electronic and steric properties of substituents on the 2-aminopyridine ring can influence the nucleophilicity of the ring nitrogen versus the exocyclic amino group, potentially leading to the formation of regioisomers. Generally, electron-donating groups on the 2-aminopyridine can enhance its nucleophilicity and facilitate the desired cyclization.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: In the GBB multicomponent reaction, the use of unsymmetrical reagents can lead to the formation of regioisomers. The choice of catalyst and reaction conditions can significantly influence the selectivity of this reaction. Lewis acids like scandium triflate are often employed to enhance the rate and selectivity.
Q3: Are there greener or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A3: Yes, there is a significant and growing interest in developing more sustainable synthetic routes. Some "green" approaches include:
-
Water as a Solvent: Several methods have been developed that utilize water as a solvent, which is a significant improvement over traditional organic solvents.
-
Catalyst-Free Conditions: Some syntheses can be performed without a catalyst, often with the aid of microwave irradiation or ultrasound.[2]
-
Environmentally Benign Catalysts: The use of catalysts like molecular iodine, which is less toxic than many heavy metal catalysts, is a step towards greener chemistry.[1]
-
Air as an Oxidant: In oxidative cyclization reactions, using air as the oxidant is an excellent green alternative to chemical oxidants.
TROUBLESHOOTING GUIDE: COMMON SIDE REACTIONS & SOLUTIONS
This section delves into specific side reactions that can occur during the synthesis of imidazo[1,2-a]pyridines and provides actionable troubleshooting strategies.
Issue 1: Dimerization of 2-Aminopyridine in Tschitschibabin-Type Reactions
Question: I am attempting a synthesis that involves a Tschitschibabin-like reaction, and I am isolating a significant amount of a high-molecular-weight byproduct, which I suspect is a bipyridine dimer. How can I prevent this?
Causality & Mechanism: The Tschitschibabin reaction involves the amination of pyridines using a strong base like sodium amide. A common side reaction is the dimerization of the pyridine starting material, leading to the formation of bipyridine byproducts. This occurs when one pyridine molecule acts as a nucleophile and another as an electrophile under the harsh reaction conditions.
Troubleshooting Protocol:
-
Increase Reaction Pressure: The formation of the desired 2-aminopyridine is favored over dimerization at higher pressures. Conducting the reaction under a pressurized nitrogen atmosphere (e.g., up to 350 psi) can significantly improve the yield of the aminated product.
-
Optimize Temperature: While the Tschitschibabin reaction often requires high temperatures, excessive heat can promote dimerization. A careful optimization of the reaction temperature is crucial.
-
Alternative Aminating Agents: Consider exploring alternative, milder amination methods if pressure and temperature optimization are unsuccessful.
Issue 2: Formation of Isomeric Byproducts in Reactions with α-Haloketones
Question: My reaction of a 2-aminopyridine with an α-haloketone is yielding a mixture of the expected imidazo[1,2-a]pyridine and an isomeric byproduct. What is the likely structure of this byproduct and how can I suppress its formation?
Causality & Mechanism: The reaction between a 2-aminopyridine and an α-haloketone is a classical approach to imidazo[1,2-a]pyridines. However, a potential side reaction is the Favorskii rearrangement of the α-haloketone under basic conditions.[1][3][4] This rearrangement leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton, which can then potentially react further or complicate purification.
The mechanism involves the formation of a cyclopropanone intermediate from the α-haloketone, which is then opened by a nucleophile.
Caption: Favorskii Rearrangement of an α-Haloketone.
Troubleshooting Protocol:
-
Control of Basicity: The Favorskii rearrangement is base-catalyzed. If your reaction conditions are basic, consider using a non-basic or weakly basic medium. If a base is required for the main reaction, a careful screening of weaker bases might be necessary.
-
Order of Addition: Adding the 2-aminopyridine to the α-haloketone (or vice-versa) can sometimes influence the reaction pathway. Experiment with different orders of addition.
-
Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.
-
Choice of Halogen: The nature of the halogen in the α-haloketone can influence the rate of the Favorskii rearrangement. α-bromo and α-iodoketones are generally more reactive than α-chloroketones.
Issue 3: Unwanted Michael Addition in Syntheses Involving α,β-Unsaturated Carbonyls
Question: I am using an α,β-unsaturated ketone as a starting material, and my reaction is messy with multiple byproducts. What could be the issue?
Causality & Mechanism: When using α,β-unsaturated carbonyl compounds, the 2-aminopyridine can act as a nucleophile in a Michael addition reaction. This can lead to the formation of various adducts and potentially polymerization, competing with the desired cyclization to the imidazo[1,2-a]pyridine. The exocyclic amino group of 2-aminopyridine can add to the β-carbon of the unsaturated system.[5]
Caption: Michael Addition Side Reaction.
Troubleshooting Protocol:
-
Reaction Conditions Optimization: The balance between the desired cyclization and the Michael addition is often sensitive to reaction conditions. A systematic screening of solvents, temperatures, and catalysts is recommended.
-
Use of Pre-formed Intermediates: Instead of a one-pot reaction, consider a two-step approach where an intermediate is pre-formed to guide the reaction towards the desired product.
-
Steric Hindrance: Introducing steric bulk near the reacting centers of either the aminopyridine or the carbonyl compound can sometimes disfavor the intermolecular Michael addition.
PURIFICATION STRATEGIES
Effective purification is critical for obtaining high-purity imidazo[1,2-a]pyridines.
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 95:5 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine.
Data Presentation: Eluent Systems for Column Chromatography
| Polarity of Imidazo[1,2-a]pyridine | Recommended Starting Eluent System |
| Low | Hexanes/Ethyl Acetate (9:1) |
| Medium | Hexanes/Ethyl Acetate (7:3 to 1:1) |
| High | Dichloromethane/Methanol (98:2) |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid imidazo[1,2-a]pyridines, especially for removing small amounts of impurities.[6][7][8][9][10]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the imidazo[1,2-a]pyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (URL: )
-
Favorskii Rearrangement - NROChemistry. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
recrystallization.pdf. (URL: [Link])
-
Recrystallization - Chemistry LibreTexts. (URL: [Link])
-
Purification by Recrystallization - CUNY. (URL: [Link])
-
Recrystallization and Melting Point Analysis - YouTube. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. (URL: [Link])
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Purification Methods for Imidazo[1,2-a]pyridine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Imidazo[1,2-a]pyridines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically used drugs.[1][2] However, their synthesis, often through multi-component reactions (MCRs) or condensations of 2-aminopyridines, can yield complex crude mixtures requiring robust and refined purification strategies.[3][4]
This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental challenges. We will delve into the causality behind purification choices, grounding our recommendations in the fundamental physicochemical properties of these molecules.
Part 1: Foundational Purification & Frequently Asked Questions
This section addresses the most common initial hurdles encountered after a synthesis is complete.
Q1: My initial reaction work-up is messy, and the crude NMR is very complex. What is a reliable first-pass purification strategy?
A1: A well-executed liquid-liquid extraction (LLE) is the most critical first step before attempting chromatography. The goal is to partition your target compound into an organic phase while removing inorganic salts, highly polar starting materials, and certain byproducts.
-
The Causality: Imidazo[1,2-a]pyridines are generally basic and possess low water solubility.[5] Many synthetic routes, such as the classic Tschitschibabin reaction, generate hydrohalide salts (e.g., HBr, HCl) as byproducts.[6] A basic work-up is essential to neutralize these salts and ensure your neutral, freebase product extracts efficiently into an organic solvent.
-
Recommended Protocol:
-
Quench the reaction mixture in water.
-
Basify the aqueous mixture to a pH of 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH if your molecule has base-sensitive functional groups (e.g., esters).
-
Extract the aqueous layer 3-4 times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][8]
-
-
Pro-Tip: This simple work-up should yield a cleaner crude product, making subsequent chromatographic purification significantly more manageable.
Q2: How do I select the optimal mobile phase for purifying my imidazo[1,2-a]pyridine analog via flash column chromatography?
A2: The ideal mobile phase (eluent) provides a retention factor (Rƒ) for your target compound between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate. This range ensures good separation from impurities without excessively long elution times.
-
The Causality: The polarity of your specific analog, dictated by its substituents, will determine the ideal solvent polarity. A non-polar solvent system (e.g., high hexane content) will result in slow elution (low Rƒ), while a highly polar system (e.g., high ethyl acetate content) will cause rapid elution (high Rƒ) with poor separation.
-
Step-by-Step Selection Process:
-
Start with a Standard System: A 7:3 mixture of hexane and ethyl acetate is a common starting point for many imidazo[1,2-a]pyridine derivatives.[9]
-
Run a TLC: Spot your crude material on a silica gel TLC plate and develop it in the chosen solvent system. Visualize the spots under UV light (254 nm or 365 nm).[9]
-
Analyze and Adjust:
-
If the Rƒ is too low (<0.2), increase the eluent polarity by adding more ethyl acetate.
-
If the Rƒ is too high (>0.4), decrease the eluent polarity by adding more hexane.
-
If separation between your product and an impurity is poor, try introducing a different solvent to alter selectivity. Adding a small amount of methanol or DCM can sometimes resolve closely running spots.
-
-
-
Commonly Used Systems: See the summary table in Part 4 for a list of effective solvent systems reported in the literature.
Q3: My compound is streaking badly on the silica gel TLC plate and column. What is happening and how can I prevent it?
A3: Streaking, or tailing, is a classic sign of strong, undesirable interactions between a basic compound and the acidic surface of silica gel.
-
The Causality: The imidazo[1,2-a]pyridine core is basic due to its nitrogen atoms.[10] Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. This acid-base interaction causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution observed as a streak.
-
Solutions:
-
Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier to your eluent. Triethylamine (NEt₃) is highly effective. This deactivates the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Ammonia in Methanol: For more polar compounds requiring methanol in the eluent, using a pre-mixed solution of 7N ammonia in methanol as the polar component can significantly improve peak shape.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a C18-bonded reverse-phase silica gel.[7]
-
Part 2: Troubleshooting Specific & Advanced Challenges
This section tackles more difficult purification scenarios that require specialized techniques.
Q4: I cannot seem to remove the unreacted 2-aminopyridine starting material. It has a similar Rƒ to my product.
A4: Unreacted 2-aminopyridine is a common and often troublesome impurity due to its polarity and basicity, which are similar to the product scaffold.
-
The Causality: Both the starting material and the product are basic nitrogen heterocycles, leading to similar chromatographic behavior on silica gel.
-
Troubleshooting Strategies:
-
Acidic Wash: Before chromatography, dissolve the crude product in a water-immiscible organic solvent (like DCM or EtOAc) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Both the basic product and the basic 2-aminopyridine will partition into the aqueous phase as their respective ammonium salts. Then, carefully basify the aqueous layer with NaHCO₃ back to pH 8-9 and re-extract your product with fresh organic solvent. 2-aminopyridine is more basic and water-soluble than many imidazo[1,2-a]pyridine products, and this difference can sometimes be exploited for separation.
-
Chromatographic Modification: Optimize your flash chromatography. Sometimes, switching the solvent system entirely (e.g., from Hexane/EtOAc to DCM/Methanol) can alter the selectivity and improve separation.
-
Crystallization: If your product is a solid, crystallization can be an excellent method to reject impurities. Experiment with different solvent/anti-solvent pairs (e.g., dissolving in hot DCM or ethanol and slowly adding hexane or water).
-
Q5: My product is a solid, but it won't crystallize and oils out when I try. How can I purify it?
A5: "Oiling out" occurs when a compound's solubility in a solvent at a given temperature is exceeded, but it fails to form an ordered crystal lattice, instead separating as a liquid phase. This is often due to residual impurities hindering nucleation.
-
The Causality: The presence of even small amounts of impurities can disrupt the crystal packing necessary for solidification. The molecule's own structural features, such as conformational flexibility, can also make crystallization difficult.[11]
-
Solutions:
-
Improve Purity First: Pass the material through a short plug of silica gel with a suitable eluent to remove the most egregious impurities. This slightly purer material often has a much higher chance of crystallizing.
-
Systematic Solvent Screening: Dissolve a small amount of your oil in a minimal volume of a good solvent (e.g., DCM, acetone, EtOAc). Slowly add an "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, water) dropwise until persistent cloudiness appears. Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites to induce crystallization.
-
Seed Crystals: If you ever manage to get even a tiny crystal, save it! Adding a seed crystal to a supersaturated solution is the most reliable way to induce crystallization.
-
Q6: I have synthesized a chiral imidazo[1,2-a]pyridine, and I need to separate the enantiomers. How is this typically done?
A6: The separation of enantiomers requires a chiral environment. For imidazo[1,2-a]pyridines, this is almost exclusively achieved using chiral chromatography.
-
The Causality: Enantiomers have identical physical properties (polarity, solubility, etc.) in a non-chiral environment, making them inseparable by standard chromatography. A chiral stationary phase (CSP) creates diastereomeric interactions with the enantiomers, leading to different retention times.
-
Methodology:
-
Stationary Phase Selection: Polysaccharide-based CSPs are highly effective for this class of compounds. Columns such as Chiralpak® and Chiralcel® are frequently reported for the successful separation of imidazo[1,2-a]pyridine derivatives.[7][12]
-
Mobile Phase: The mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5).
-
Technique: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral column is the standard instrumentation. SFC is often faster and uses less organic solvent.[8]
-
Part 3: Standard Operating Protocols
Protocol 1: General Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a strong solvent (like DCM or methanol), add silica gel (approx. 2-3 times the mass of your crude), and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., 8:2 Hexane/EtOAc). A "wet" or "slurry" packing method is generally preferred.
-
Loading: Carefully add your silica-adsorbed crude product to the top of the packed column.
-
Elution: Add the mobile phase, which should contain 0.1-1% triethylamine to prevent streaking.[13] Apply gentle positive pressure and begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the pure fractions (those containing only your desired product spot by TLC) and remove the solvent under reduced pressure to yield your purified compound.[14]
Protocol 2: Acidic Liquid-Liquid Extraction for Removing Basic Impurities
-
Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20 mL per 1 g of crude).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 10 mL). Caution: Your product will move into the aqueous layer. Combine the aqueous layers.
-
Neutralize and Back-Extract: Cool the combined acidic aqueous layers in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until the pH is ~8-9 (test with pH paper).
-
Product Recovery: Extract the now basic aqueous layer with fresh EtOAc or DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the product, now free of the more basic impurities.
Part 4: Data Summaries & Visual Guides
Table 1: Common Solvent Systems for Flash Chromatography of Imidazo[1,2-a]pyridine Analogs
| Product Type | Mobile Phase (Eluent) | Modifier | Reference |
| General Analogs | Hexane / Ethyl Acetate (various ratios) | 0.1-1% Triethylamine | [9] |
| Carboxamide Derivatives | Hexane / Ethyl Acetate (e.g., 20-34% EtOAc) | None specified | [14] |
| Polar Analogs | Dichloromethane / Methanol | 0.5% Triethylamine | [13] |
| Chiral Separation (HPLC) | Hexane / Isopropanol or Ethanol | N/A | [12] |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a typical imidazo[1,2-a]pyridine analog.
Caption: Decision tree for purification strategy.
Diagram 2: Logic for Troubleshooting Tailing on Silica Gel
This diagram illustrates the thought process and solutions when encountering compound tailing during chromatography.
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety | Expert Chemical Data China [pipzine-chem.com]
- 6. scribd.com [scribd.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Addressing regio-selectivity issues in imidazo[1,2-a]pyridine functionalization
Welcome, Researchers. This guide is designed to serve as a dedicated resource for navigating the complexities of imidazo[1,2-a]pyridine functionalization, with a specific focus on overcoming common regioselectivity challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its rich and nuanced reactivity demands a precise experimental approach.[1][2][3] This center is structured to address the specific, practical issues encountered in the lab.
Core Principles: Understanding Regioselectivity
Before troubleshooting, it's crucial to understand the electronic landscape of the imidazo[1,2-a]pyridine ring system. Its reactivity is not random; it is governed by a confluence of electronic and steric factors.
The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique system. The highest electron density is localized on the imidazole portion, particularly at the C3 position. This makes C3 the most nucleophilic carbon and the kinetic site for most electrophilic substitution and C-H functionalization reactions.[2][4][5] The general order of reactivity for electrophilic attack on the unsubstituted scaffold is typically C3 > C7 > C5 . The pyridine ring positions (C6, C8) are significantly less reactive towards electrophiles due to the electron-withdrawing nature of the pyridinic nitrogen.[6][7]
Caption: Electronic properties of the imidazo[1,2-a]pyridine scaffold.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address specific experimental problems.
Problem 1: Poor C3-Selectivity in Electrophilic Substitution
Q: I'm attempting a C3-halogenation (or nitration/acylation) on my 2-substituted imidazo[1,2-a]pyridine, but I'm consistently getting a mixture of isomers, including significant amounts of the C5 and C7 products. How can I enhance selectivity for the C3 position?
A: This is a classic challenge. While C3 is the most electronically favored position, forcing conditions or highly reactive electrophiles can overcome the activation barrier at other sites, leading to mixtures. The key is to use conditions that are just reactive enough to functionalize the most nucleophilic C3 position while leaving the less reactive C5 and C7 sites untouched.
Causality: The formation of regioisomers is a competition between the kinetic product (C3) and thermodynamic or less-favored kinetic products (C5, C7). Highly reactive electrophiles (e.g., Br₂, neat HNO₃) are less selective and can attack multiple positions. Strong acids can protonate the ring system, altering its electronic profile and reactivity.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use Milder Reagents | Milder, less reactive electrophiles are more sensitive to differences in electron density, leading to higher selectivity for the most nucleophilic C3 site. | For halogenation, use N-halosuccinimides (NBS, NCS) instead of elemental halogens (Br₂, Cl₂).[8][9] For fluorination, Selectfluor is an effective reagent.[10][11] For nitration, consider milder sources like Fe(NO₃)₃·9H₂O.[12] |
| Control Temperature | Most electrophilic substitutions have a lower activation energy for C3 attack. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) provides less thermal energy to overcome the higher activation barriers for C5/C7 attack, thus favoring the kinetic C3 product. | Start your reaction at 0 °C and monitor by TLC/LCMS. If no reaction occurs, allow it to warm slowly. Avoid high temperatures or prolonged heating. |
| Solvent Choice | The solvent can influence the reactivity of the electrophile and stabilize intermediates. | For halogenations with NBS/NCS, polar aprotic solvents like DMF or acetonitrile often give clean C3-selectivity. For acylations, less polar solvents like DCM or DCE can be effective. |
| Avoid Strong Acids | Strong acids can protonate the pyridine nitrogen, further deactivating the pyridine ring but potentially altering the relative reactivity of the imidazole ring positions. | If an acid is required, use a weaker Lewis acid or a milder Brønsted acid. For Friedel-Crafts acylation, sometimes a less reactive Lewis acid like ZnCl₂ can offer better selectivity than AlCl₃. |
Problem 2: Targeting the C5 or C7 Position
Q: My synthetic target requires a substituent at the C5 position, but every direct functionalization attempt results in the C3-isomer. How can I achieve C5-selectivity?
A: Directing functionalization to the less reactive positions of the pyridine ring is a significant challenge that requires a multi-step strategy. Since you cannot easily override the inherent electronic preference for C3, the most reliable method is to temporarily block the C3 position.
Causality: The high nucleophilicity of C3 makes it the default site of reaction. To functionalize C5 or C7, you must render the C3 position unreactive.
Strategic Workflow: Block, Functionalize, and Deblock
The most robust strategy involves three stages:
-
Block: Selectively install a robust, yet removable, group at the C3 position. Halogens, particularly bromine, are ideal for this purpose as they are easy to install with high regioselectivity and can be removed under various conditions.
-
Functionalize: With the C3 position occupied, perform the desired functionalization at the now most accessible site (often C5 or C7, depending on the reaction).
-
Deblock: Remove the blocking group to yield the desired C5- or C7-functionalized product.
Caption: Workflow for achieving C5/C7 functionalization.
Problem 3: Low Yields and Dimerization in C-H Functionalization
Q: I am running a palladium-catalyzed C3-arylation using an oxidant, but my yields are poor, and I see a significant amount of the homocoupled (dimerized) imidazo[1,2-a]pyridine byproduct. What is causing this and how can I fix it?
A: This is a common issue in oxidative C-H functionalization reactions. Dimerization occurs when two molecules of the imidazo[1,2-a]pyridine starting material couple with each other instead of with your desired coupling partner.
Causality: This side reaction becomes competitive when the rate of the desired cross-coupling is slow relative to the rate of homocoupling. This can be due to several factors within the catalytic cycle, including slow reductive elimination of the product or inefficient re-oxidation of the catalyst.
Caption: C-H activation cycle showing the competitive dimerization pathway.
Troubleshooting Strategies for C-H Functionalization:
| Issue | Probable Cause(s) | Suggested Solutions |
| Dimerization | Slow reaction with the coupling partner; unfavorable catalyst/oxidant combination. | • Increase Equivalents: Use a larger excess of the coupling partner (e.g., 2-3 equivalents).• Screen Oxidants: The choice of oxidant is critical. Switch from Ag₂CO₃ to Cu(OAc)₂ or another silver salt (AgOAc, Ag₂O).• Additives: Sometimes, additives like pivalic acid (PivOH) can facilitate the C-H activation step and improve cross-coupling efficiency. |
| Low Conversion | Catalyst deactivation; insufficient temperature; poor solvent choice. | • Ligand Screening: If using a pre-catalyst, adding a ligand can stabilize the catalyst. • Temperature: Incrementally increase the temperature (e.g., from 80°C to 100°C, then 120°C), monitoring for decomposition.• Solvent: Switch to a higher-boiling polar aprotic solvent like dioxane, DMA, or NMP. |
| Poor Regioselectivity | Steric or electronic effects from substituents are influencing the outcome under thermal conditions. | • Use a Directing Group: For absolute regiocontrol, especially at positions other than C3, installing a directing group is the most reliable method.• Lower Temperature: As with electrophilic substitution, lower temperatures may improve selectivity if there's a kinetic preference. |
Key Experimental Protocols
Protocol 1: Highly Regioselective C3-Bromination
This protocol provides excellent selectivity for the C3 position under mild conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 equiv).
-
Solvent: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 5-10 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LCMS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water. A precipitate of the product may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Palladium-Catalyzed C3-Arylation
This protocol is a starting point for the direct arylation of the C3 position. Optimization of the oxidant, solvent, and temperature may be necessary.
-
Setup: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine substrate (1.0 equiv), the aryl halide coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add anhydrous solvent (e.g., dioxane or toluene, approx. 0.1 M concentration) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude residue by flash column chromatography.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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National Institutes of Health. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
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ResearchGate. (n.d.). C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2023). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
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ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three.... Retrieved from [Link]
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ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
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National Institutes of Health. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from [Link]
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ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Retrieved from [Link]
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ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
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ResearchGate. (n.d.). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Retrieved from [Link]
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ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
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PubMed. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Retrieved from [Link]
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YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
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PubMed. (2012). Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused[2][13]diazepinones. Retrieved from [Link]
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Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel compound within the promising imidazo[1,2-a]pyridine class of heterocyclic molecules. The imidazo[1,2-a]pyridine (IP) scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its vast biological properties and its potential to yield targeted anticancer agents with minimal toxicity.[1][2] Derivatives of this core structure have demonstrated the ability to regulate key cellular pathways implicated in cancer, making them a focal point of contemporary drug discovery efforts.[1][3][4]
This document serves as an in-depth technical guide, outlining a logical, evidence-based pathway from initial in vitro screening to in vivo efficacy studies. We will compare the hypothetical performance of this compound against established standard-of-care chemotherapeutic agents, supported by detailed experimental protocols and illustrative data.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Axis
A significant body of research on imidazo[1,2-a]pyridine derivatives points towards their potent inhibitory effects on critical cell survival and proliferation pathways.[4] Several analogues have been identified as inhibitors of the phosphoinositide-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling cascade.[1][5][6] This pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.[7]
The proposed mechanism for this compound involves the suppression of this pathway, leading to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][8][9] Inhibition of Akt/mTOR signaling can upregulate the expression of tumor suppressor proteins like p53 and p21, which in turn halt the cell cycle and trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins.[5][8][10]
Part 1: In Vitro Anticancer Activity Validation
The initial phase of validation involves a series of robust in vitro assays to quantify the cytotoxic and mechanistic effects of the compound on a panel of human cancer cell lines. A diverse panel is crucial to identify potential tumor-specific sensitivities.[11]
Comparative Cytotoxicity Analysis (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental metric of a compound's potency.[7] It represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value indicates higher potency. We will compare the hypothetical IC50 values of our lead compound against well-established chemotherapeutic agents like Doxorubicin and Cisplatin.
Table 1: Illustrative In Vitro Cytotoxicity (IC50, µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
|---|---|---|---|---|
| This compound | 8.5 | 12.3 | 9.8 | 15.1 |
| Doxorubicin[12] | 0.9 | 1.2 | 1.5 | 2.1 |
| Cisplatin[12] | 11.2 | 9.5 | 4.1 | 7.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow of experiments for comprehensive in vitro validation.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin) in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability relative to the vehicle control. Plot the viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
This assay quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][13]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[5]
Part 2: In Vivo Efficacy Validation
Promising results from in vitro studies provide the rationale for advancing to in vivo testing.[11] Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research, bridging the gap between laboratory assays and human clinical trials.[14][15][16]
Comparative Efficacy in a Xenograft Model
The primary endpoint in these studies is often Tumor Growth Inhibition (TGI). The compound's efficacy is compared against a vehicle control and a standard-of-care agent.
Table 2: Illustrative Efficacy in an A549 Lung Cancer Xenograft Model
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., QD | 1502 ± 210 | - | +5.2 |
| This compound | 50 mg/kg, p.o., QD | 675 ± 155 | 55.1 | -1.5 |
| Paclitaxel | 10 mg/kg, i.v., Q3D | 598 ± 130 | 60.2 | -8.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. p.o. = oral administration; i.v. = intravenous; QD = once daily; Q3D = once every 3 days. TGI is calculated relative to the vehicle control group.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the key stages of an in vivo efficacy study using a cell line-derived xenograft (CDX) model.[17]
Detailed Experimental Protocol
CDX models are highly reproducible and valuable for large-scale drug screening.[17]
-
Cell Preparation: Culture human cancer cells (e.g., A549) to ~80% confluency. Harvest and resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).[14]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumors with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, Test Compound, Standard-of-Care). Begin dosing according to the predetermined schedule and route of administration.
-
Efficacy and Toxicity Assessment: Continue monitoring tumor volume and body weight throughout the study. A significant reduction in body weight can be an indicator of toxicity.[14]
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (~2000 mm³) or after a set duration. At termination, tumors can be excised for further pharmacodynamic (e.g., Western blot, IHC) analysis to confirm target engagement.[15]
Conclusion and Future Directions
This guide outlines a rigorous, comparative methodology for validating the anticancer potential of this compound. The strength of the imidazo[1,2-a]pyridine scaffold lies in its demonstrated ability to inhibit key oncogenic pathways like PI3K/Akt/mTOR.[1][4] The described workflow, from multi-lineage in vitro screening to in vivo xenograft models, provides a self-validating system to ascertain the compound's potency, mechanism of action, and preclinical efficacy.
Positive and compelling data from this validation cascade would provide strong justification for advancing this compound into further preclinical development, including advanced patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and formal investigational new drug (IND)-enabling studies.[15][18]
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- 70705-33-8|Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxyl
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Comparing the efficacy of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate with other kinase inhibitors
An In-Depth Technical Guide to Evaluating Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
A Comparative Efficacy Analysis for Drug Discovery Professionals
This guide provides a comprehensive framework for comparing the efficacy of kinase inhibitors, with a particular focus on the versatile imidazo[1,2-a]pyridine scaffold. While specific molecules like Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate serve as crucial building blocks in medicinal chemistry, our analysis will concentrate on the bioactive derivatives synthesized from this core structure.[1][2][3] We will objectively compare the performance of these derivatives against other established kinase inhibitor classes, supported by detailed experimental methodologies and representative data.
The central role of kinases in cellular signaling makes them prime targets for therapeutic intervention, especially in oncology.[4][5][6] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, capable of interacting with a wide array of protein kinases through targeted modifications.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices required for a rigorous comparative analysis.
The Drug Discovery Workflow: From Biochemical Potency to In Vivo Efficacy
A successful kinase inhibitor development program requires a multi-tiered approach to validation. A compound that shows promise in a simple enzymatic assay may fail in a cellular context, and cellular activity does not always translate to in vivo efficacy.[7] This discrepancy underscores the necessity of a systematic, self-validating experimental workflow.
The causality behind this workflow is to progressively increase the biological complexity of the test system. This approach allows for early, cost-effective elimination of non-viable candidates while building a comprehensive data package for promising leads.
Caption: Kinase inhibitor evaluation workflow.
Part 1: Foundational Efficacy - In Vitro Biochemical Assays
Expertise & Experience: The first critical step is to determine if a compound can inhibit the purified target kinase in a cell-free system. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A fluorescence-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is often employed for its high-throughput capability and robust signal window.[8]
Detailed Protocol: Universal TR-FRET Kinase Assay[8]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test Compounds: Prepare a 10-point serial dilution of the imidazo[1,2-a]pyridine inhibitor and comparator compounds in 100% DMSO, starting at a 100x final concentration.
-
Kinase Solution: Dilute the recombinant target kinase in kinase buffer to a 2x final concentration.
-
Substrate/ATP Solution: Prepare a 2x mixture of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the serially diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 5 µL of the 2x Kinase Solution to all wells.
-
Gently mix and incubate for 20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of a stop/detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence.
-
Normalize the data using the negative and positive controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Biochemical Data
The following table presents representative data for a hypothetical imidazo[1,2-a]pyridine derivative targeting the PI3Kα kinase, compared to Alpelisib, an FDA-approved PI3Kα inhibitor.
| Compound | Scaffold | Target Kinase | Biochemical IC₅₀ (nM) |
| Compound IM-1 (Hypothetical) | Imidazo[1,2-a]pyridine | PI3Kα | 7.9 |
| Alpelisib (Comparator) | 2-aminothiazole | PI3Kα | 5.0 |
Data is illustrative and based on values reported for similar compounds in the literature.[9]
Part 2: Cellular Activity and Target Engagement
Trustworthiness: A compound's biochemical potency is meaningless if it cannot effectively engage its target within the complex environment of a living cell.[7] Cellular assays are critical to confirm that a compound is cell-permeable, avoids efflux pumps, and inhibits the target kinase in its native state, leading to a functional downstream effect.
The PI3K/AKT/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives have been designed to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[10][11][12]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Detailed Protocol: Western Blot for Pathway Modulation
-
Cell Culture and Treatment:
-
Plate cancer cells known to rely on the target pathway (e.g., T47D breast cancer cells for PI3K) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a downstream substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Self-Validation: A dose-dependent decrease in the phosphorylated substrate relative to the total and loading controls confirms specific, on-target activity within the cell.
Detailed Protocol: Cell Proliferation Assay (MTT)
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability relative to DMSO-treated controls and determine the EC₅₀ value using a non-linear regression curve fit.
Comparative Cellular Data
| Compound | Scaffold | Cell Line | Cellular EC₅₀ (µM) |
| Compound IM-1 (Hypothetical) | Imidazo[1,2-a]pyridine | T47D (Breast) | 9.1 |
| Alpelisib (Comparator) | 2-aminothiazole | T47D (Breast) | 7.5 |
Data is illustrative and based on values reported for similar compounds in the literature.[9]
Part 3: Definitive Efficacy - In Vivo Animal Models
Authoritative Grounding: The ultimate preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in a living organism.[13] Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are the industry standard.[14][15]
Detailed Protocol: Human Tumor Xenograft Efficacy Study[16][17]
-
Model Establishment:
-
Subcutaneously implant human cancer cells (e.g., 5 million A2780 ovarian cancer cells) into the flank of female athymic nude mice.[12]
-
Monitor tumor growth using calipers. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the imidazo[1,2-a]pyridine inhibitor and comparator drugs in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Dose the mice daily (or as determined by PK studies) for 21-28 days. The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis (e.g., Western blot) to confirm target inhibition in the tumor tissue.
-
Comparative In Vivo Data
| Compound | Dose & Schedule | Mouse Model | Tumor Growth Inhibition (%) |
| Compound IM-2 (Hypothetical) | 50 mg/kg, daily, p.o. | A2780 Ovarian Xenograft | 75% |
| Compound C-1 (Comparator) | 50 mg/kg, daily, p.o. | A2780 Ovarian Xenograft | 82% |
Data is illustrative and based on values reported for similar imidazopyridine compounds.[12]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for evaluating the efficacy of kinase inhibitors, using the versatile imidazo[1,2-a]pyridine scaffold as a prime example. While a specific starting material like this compound is not itself the active agent, it represents a foundational core from which highly potent and selective inhibitors can be derived.[1][3]
The comparative data, though illustrative, reflects a common trend: well-optimized imidazo[1,2-a]pyridine derivatives can exhibit potency and efficacy on par with other established kinase inhibitor classes. Their synthetic tractability and ability to target a diverse range of kinases, including PI3K, Aurora kinases, and FLT3, solidify their importance in modern drug discovery.[9][16] The key to a successful drug development campaign lies not just in the potency of a single compound, but in the robust, logical, and self-validating experimental workflow used to characterize it.
References
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). PMC.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. (n.d.). Benchchem.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). Semantic Scholar.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry - ACS Publications.
- Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). RSC Publishing.
- In vitro kinase assay. (2023, September 23). Protocols.io.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (n.d.). PMC - PubMed Central.
- In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022, May 13). PubMed.
- Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (n.d.). MDPI.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023, September 3). PubMed.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry - ACS Publications.
- 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). MySkinRecipes.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023, April 6). PMC - NIH.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016, February 1). PubMed.
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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
An Objective Comparison Guide for Researchers
Abstract: The therapeutic success of small molecule kinase inhibitors is critically dependent on their selectivity. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting diverse pathways.[1][2][3][4] This guide provides an in-depth technical framework for the cross-reactivity profiling of a specific analogue, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. We present a multi-faceted experimental strategy, combining robust biochemical assays with physiologically relevant cell-based target engagement studies. Detailed, field-proven protocols are provided alongside a comparative analysis framework using well-characterized inhibitors as benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of novel kinase inhibitors and make data-driven decisions for lead optimization.
Introduction: The Imperative for Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases that regulate the majority of cellular processes.[1][5] Due to the structural conservation of the ATP-binding pocket across the kinome, achieving inhibitor selectivity is a formidable challenge in drug discovery.[6][7] Non-selective kinase inhibition can lead to a spectrum of outcomes, from beneficial polypharmacology to severe off-target toxicities that can derail clinical development.[8]
The compound at the center of this guide, This compound , belongs to the imidazo[1,2-a]pyridine class. Derivatives of this scaffold are known to inhibit a range of kinases, including PI3K, AKT, mTOR, and ALK, making them potent anticancer agents.[9][10][11] Given this background, a comprehensive cross-reactivity profile is not merely an academic exercise but a critical step to validate its mechanism-of-action and predict its therapeutic window. This guide outlines a robust strategy to generate and interpret such a profile.
The Profiling Strategy: A Two-Pillar Approach
A credible selectivity profile relies on triangulating data from distinct but complementary methodologies. We advocate for a two-pillar approach that first establishes a broad biochemical interaction map and then validates the most relevant interactions in a live-cell context.
Caption: Overall strategy for cross-reactivity profiling.
This dual approach is critical because biochemical assays, while excellent for broad screening, do not account for cellular factors like membrane permeability or the high intracellular concentration of ATP (1-10 mM), which can significantly impact an inhibitor's potency.[12] Cell-based assays provide this crucial layer of physiological context.[13][14][15]
Comparative Framework: Establishing a Selectivity Benchmark
To interpret the selectivity profile of a novel compound, its data must be contextualized against known agents. We propose comparing this compound (EMIP-2C) with two benchmark inhibitors:
| Compound | Class | Rationale for Comparison |
| Alpelisib | Selective PI3Kα Inhibitor | Represents a highly selective, clinically approved compound. Provides a benchmark for "on-target" potency and minimal off-target activity. |
| Dasatinib | Multi-Kinase Inhibitor | A broad-spectrum inhibitor (e.g., ABL, SRC family). Provides a benchmark for a "promiscuous" profile, useful for understanding the significance of any off-targets identified for EMIP-2C.[16] |
Pillar 1: Biochemical Profiling Protocol
The goal of this phase is to quantify the inhibitory activity of EMIP-2C against a large, representative panel of the human kinome.
Assay of Choice: ADP-Glo™ Luminescence Kinase Assay
We recommend the ADP-Glo™ assay for its high sensitivity, scalability, and non-radioactive format.[17][18] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to kinase activity, providing a robust readout for inhibitor potency.[5][19]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of EMIP-2C against a panel of >100 purified human kinases.
Materials:
-
Purified active kinases (e.g., from Reaction Biology, Promega).
-
Kinase-specific substrates.
-
EMIP-2C, Alpelisib, Dasatinib (10 mM stocks in 100% DMSO).
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution (at the Kₘ concentration for each kinase).
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).
-
White, opaque 384-well assay plates.
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from 1 mM.
-
Using an acoustic liquid handler, transfer 20 nL of each compound concentration into the assay plate wells. Include DMSO-only wells as a "high activity" control (0% inhibition).
-
Include wells with a known potent inhibitor for each kinase as a "low activity" control (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Kinase Buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in Kinase Buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes. Scientist's Note (Causality): The ATP concentration is set at or near the Michaelis-Menten constant (Kₘ) for each specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. Performing assays far above the ATP Kₘ can lead to an underestimation of inhibitor potency.
-
-
Signal Generation & Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into ATP, which then drives a luminescent reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).[20]
-
-
Data Analysis:
-
Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.
-
Pillar 2: Cellular Target Engagement Protocol
Biochemical hits must be validated in a cellular environment to confirm they can engage their target under physiological conditions.[14]
Assay of Choice: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific target protein in live cells.[21] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the kinase (the acceptor).[12][22] A test compound that binds to the kinase will compete with the tracer, causing a decrease in the BRET signal. This allows for the quantitative determination of compound affinity in a live-cell context.[21]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
Objective: To determine the cellular IC50 of EMIP-2C against a focused set of kinases (primary target and key off-targets identified in the biochemical screen).
Materials:
-
HEK293 cells.
-
Plasmid DNA encoding the kinase-NanoLuc® fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET® Tracer and Nano-Glo® Substrate/Inhibitor (Promega).
-
White, tissue culture-treated 96-well plates.
Methodology:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the appropriate Kinase-NanoLuc® plasmid DNA according to the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Incubate overnight. Scientist's Note (Trustworthiness): This transient transfection system is self-validating. A successful BRET signal confirms not only that the cells are viable but also that the fusion protein is correctly expressed and folded in a way that allows tracer binding.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (EMIP-2C and controls) in Opti-MEM®.
-
On the day of the assay, remove the culture medium from the cells.
-
Add the compound dilutions to the cells. Include vehicle-only (DMSO) controls.
-
-
Tracer Addition & Signal Detection:
-
Immediately after compound addition, add the NanoBRET® Tracer (at a pre-determined optimal concentration) to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. This reagent also contains an extracellular NanoLuc® inhibitor to ensure the signal is from intact, live cells only.
-
Add the detection reagent to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle controls (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter logistic curve to determine the cellular IC50.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Hypothetical Biochemical Profiling Data
Assuming PI3Kα is the intended primary target.
| Kinase Target | EMIP-2C IC50 (nM) | Alpelisib IC50 (nM) | Dasatinib IC50 (nM) |
| PI3Kα (Target) | 15 | 5 | >10,000 |
| PI3Kβ | 250 | 1,200 | >10,000 |
| PI3Kδ | 450 | 250 | >10,000 |
| PI3Kγ | 600 | 27 | >10,000 |
| mTOR (Off-Target) | 85 | >10,000 | 550 |
| SRC (Off-Target) | >10,000 | >10,000 | 0.8 |
| ABL1 (Off-Target) | >10,000 | >10,000 | 1.1 |
| LCK (Off-Target) | 1,500 | >10,000 | 1.5 |
| CDK2 (Off-Target) | 2,200 | >10,000 | 350 |
Hypothetical Cellular Target Engagement Data
| Kinase Target | EMIP-2C Cellular IC50 (nM) | Alpelisib Cellular IC50 (nM) |
| PI3Kα (Target) | 95 | 40 |
| mTOR (Off-Target) | 550 | >10,000 |
Interpretation
-
On-Target Potency: The hypothetical data shows EMIP-2C is a potent inhibitor of PI3Kα in the biochemical assay (15 nM). As expected, the potency is reduced in the cellular assay (95 nM), likely due to competition with intracellular ATP and cell permeability factors.[12]
-
Selectivity:
-
EMIP-2C shows some cross-reactivity against other PI3K isoforms and, notably, against mTOR.
-
The cellular data confirms that both PI3Kα and mTOR are engaged by EMIP-2C in live cells, though with a ~6-fold selectivity for PI3Kα over mTOR (95 nM vs. 550 nM).
-
Compared to the highly selective Alpelisib, EMIP-2C is less selective within the PI3K family.
-
Compared to the promiscuous Dasatinib, EMIP-2C is highly selective, showing no activity against key Dasatinib targets like SRC and ABL.
-
Conclusion
This guide outlines a rigorous, two-pillar methodology for the cross-reactivity profiling of this compound. By integrating broad biochemical screening with targeted, live-cell validation, researchers can build a high-confidence selectivity profile. The hypothetical data presented for EMIP-2C characterizes it as a potent PI3Kα inhibitor with moderate cross-reactivity against mTOR. This level of detail is essential for guiding further medicinal chemistry efforts to enhance selectivity, for designing subsequent in vivo pharmacology studies, and for ultimately understanding the compound's full therapeutic potential and liabilities. Adherence to such systematic profiling is a cornerstone of modern, data-driven drug discovery.
References
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A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in numerous commercially available drugs, including the anxiolytic Alpidem, the hypnotic agent Zolpidem, and the cardiotonic Olprinone.[1][2] This framework's unique electronic properties and its ability to engage in various biological interactions have also made it a subject of intense interest in material science for applications in OLEDs and chemical sensing.[3][4]
Given its significance, a vast array of synthetic methodologies has been developed to access this heterocyclic system. The choice of synthetic route is a critical decision in any drug discovery or development pipeline, directly impacting factors such as yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the most prominent and impactful synthetic routes to imidazo[1,2-a]pyridines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide detailed, field-tested protocols to empower researchers in their experimental design.
The Classical Approach: Condensation of 2-Aminopyridines
The foundational methods for constructing the imidazo[1,2-a]pyridine skeleton rely on the cyclocondensation of a 2-aminopyridine with a suitable C2 synthon. These methods, while traditional, remain highly relevant due to their reliability and the ready availability of starting materials.
Tschitschibabin-Type Synthesis with α-Halocarbonyls
This is arguably the most direct and widely used method. The reaction involves the SN2 alkylation of the endocyclic nitrogen of 2-aminopyridine with an α-haloketone or α-haloaldehyde, followed by an intramolecular cyclization and dehydration.
Mechanism and Rationale: The reaction proceeds via a two-step sequence. The pyridine nitrogen, being more nucleophilic than the exocyclic amino group, initially attacks the electrophilic carbon of the α-halocarbonyl, forming an N-phenacylpyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base initiates an intramolecular nucleophilic attack on the carbonyl carbon, forming a cyclic hemiaminal. A final acid- or base-catalyzed dehydration step yields the aromatic imidazo[1,2-a]pyridine ring. The choice of a non-nucleophilic solvent is often critical to prevent side reactions with the α-haloketone.
Caption: Mechanism of the Tschitschibabin-type synthesis.
Advantages:
-
High Reliability: A robust and well-established method.
-
Good Yields: Often provides the desired products in good to excellent yields.
-
Simple Procedure: The reaction is typically straightforward to perform.
Limitations:
-
Lachrymatory Reagents: α-Haloketones are potent lachrymators and require careful handling in a fume hood.
-
Limited Availability: The structural diversity of commercially available α-haloketones is somewhat limited, potentially constraining the scope of accessible analogues.[5]
Representative Experimental Protocol (Catalyst- and Solvent-Free): [6]
-
In a mortar, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Grind the mixture using a pestle at room temperature (25-30 °C) for 3-5 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, add water to the reaction mixture and stir.
-
Collect the precipitated solid product by filtration, wash with water, and dry under vacuum. This "grindstone" method often yields products of high purity without the need for column chromatography.[6]
Ortoleva-King Reaction
The Ortoleva-King reaction provides a clever one-pot alternative that avoids the pre-synthesis and handling of lachrymatory α-haloketones.[5] It achieves the synthesis from more benign starting materials: a ketone (e.g., acetophenone), a 2-aminopyridine, and elemental iodine.
Mechanism and Rationale: The reaction is believed to proceed through the in situ formation of the key N-phenacylpyridinium salt intermediate.[5][7] First, the ketone reacts with iodine, often with the aminopyridine acting as a base, to form an α-iodoketone.[5][8] This highly reactive intermediate is immediately trapped by another molecule of 2-aminopyridine to form the same pyridinium salt seen in the Tschitschibabin pathway. The reaction then proceeds through the same base-mediated cyclization and dehydration steps. The use of an excess of the 2-aminopyridine is common, as it serves as both a reactant and a base.[7][9]
Advantages:
-
One-Pot Procedure: Simplifies the workflow and improves operational efficiency.[7]
-
Avoids Lachrymators: Uses readily available and less hazardous ketones instead of α-haloketones.[5]
-
Broad Scope: Tolerates a wide range of functional groups on both the ketone and aminopyridine components.[10][11]
Limitations:
-
High Temperatures: Often requires elevated temperatures (e.g., >100 °C).[7][9]
-
Stoichiometric Reagents: Typically requires an excess of the aminopyridine and stoichiometric iodine, which can complicate purification.
Representative Experimental Protocol (One-Pot): [7][9]
-
To a reaction vessel, add the acetophenone derivative (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).
-
Heat the mixture neat (solvent-free) at 110 °C for 4 hours.
-
Cool the reaction mixture slightly, then add an excess of aqueous NaOH solution (e.g., 45%).
-
Reheat the mixture to 100 °C for 1 hour to drive the cyclization and dehydration.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
The Power of Atom Economy: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly prized in modern organic synthesis and drug discovery for their efficiency. They allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[12][13]
Mechanism and Rationale: The reaction is initiated by the formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde under acidic conditions. The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular [4+1] cycloaddition, where the pyridine nitrogen attacks the newly formed nitrilium ion. A final proton transfer step rearomatizes the system to yield the stable 3-aminoimidazo[1,2-a]pyridine product. The causality here is the sequential activation and trapping of intermediates in a single pot, leading to rapid complexity generation.
Caption: Simplified mechanism of the GBB reaction.
Advantages:
-
High Atom Economy: Incorporates all three starting materials into the final product with minimal waste.
-
Structural Diversity: A vast number of commercially available aldehydes and isocyanides allows for the rapid creation of large compound libraries.
-
Operational Simplicity: A one-pot procedure that is often easy to perform.[3][4]
Limitations:
-
Isocyanide Handling: Isocyanides are known for their pungent, unpleasant odors and potential toxicity, requiring good ventilation and handling practices.
-
Limited to 3-Amino Analogues: The core reaction inherently produces derivatives with an amino-substituent at the C3 position.
Representative Experimental Protocol (Microwave-Assisted): [3][14]
-
In a 10 mL microwave vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl, 0.2 mmol) in ethanol (3 mL).
-
Seal the vial and place it in a monomodal microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-80 °C) for 15-30 minutes.[3]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is another powerful three-component reaction that provides access to 3-substituted imidazo[1,2-a]pyridines. This reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, and is almost always catalyzed by a copper salt, often in combination with other metals like palladium.[15][16][17]
Mechanism and Rationale: The catalytic cycle typically begins with the reaction between the copper salt and the terminal alkyne to form a copper acetylide intermediate. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then attacks the imine (or its protonated form) to generate a propargylamine intermediate. The key final step is an intramolecular 5-exo-dig cycloisomerization, where the pyridine nitrogen attacks the alkyne, facilitated by the Lewis acidic copper catalyst, to form the fused imidazole ring.
Advantages:
-
Direct C-C Bond Formation: Provides a direct route to installing a variety of substituents at the C3 position via the alkyne component.
-
Mild Conditions: Many modern protocols operate under relatively mild conditions.
-
Green Chemistry Focus: Recent developments have focused on using aqueous media, making the process more environmentally sustainable.[18][19]
Limitations:
-
Catalyst Sensitivity: The copper catalyst can be sensitive to air and moisture, sometimes requiring an inert atmosphere.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction.
Representative Experimental Protocol (Cu(II)-Ascorbate Catalyzed in Water): [18][19]
-
To a screw-cap vial, add 2-aminopyridine (1.2 equiv), the aldehyde (1.0 equiv), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and sodium dodecyl sulfate (SDS, 20 mol%).
-
Add water (3 mL) followed by the terminal alkyne (1.5 equiv).
-
Seal the vial and stir the mixture vigorously at 80 °C for the required time (typically 8-12 hours), monitoring by TLC.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography.
Modern Synthetic Developments: The Push for Greener and More Efficient Chemistry
Driven by the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous materials, and reduce energy consumption.[20]
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted as an energy-efficient method to accelerate organic reactions.[21][22] For imidazo[1,2-a]pyridine synthesis, it offers significant advantages over conventional heating.
Scientific Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing the formation of thermal decomposition byproducts.[15]
Applications: Microwave assistance has been successfully applied to nearly all major synthetic routes, including the GBB reaction[3][14], classical condensations[15], and various metal-catalyzed processes.
Catalyst-Free and Solvent-Free Synthesis
Eliminating catalysts (especially precious metals) and volatile organic solvents is a primary goal of green chemistry.[1][12]
Scientific Rationale: These methods leverage the inherent reactivity of the starting materials under specific conditions, such as thermal activation or mechanochemistry (grinding).[6] For instance, the reaction between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at a modest temperature of 60°C without any catalyst or solvent.[15] This approach simplifies purification, reduces cost, and significantly lessens the environmental impact.
Comparative Summary and Workflow
The choice of a synthetic route is a multi-faceted decision. A classical condensation may be preferred for its robustness on a large scale if the required α-haloketone is available, while an MCR like the GBB or A³ coupling is ideal for generating diverse libraries in a high-throughput discovery setting.
Caption: Comparison of generalized synthetic workflows.
| Synthetic Route | Key Reagents | Typical Conditions | Typical Yields | Atom Economy | Key Advantages | Key Limitations |
| Tschitschibabin-Type | 2-Aminopyridine, α-Haloketone | Reflux in solvent, or neat/grinding | 60-95% | Moderate | Robust, simple, reliable | Use of lachrymatory reagents, limited substrate scope |
| Ortoleva-King | 2-Aminopyridine, Ketone, I₂ | Neat, >100 °C, one-pot[7] | 40-70%[7][9] | Moderate | Avoids α-haloketones, one-pot | High temperatures, excess reagents needed |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst, RT to 80 °C | 65-90%[3][4] | High | High diversity, atom-efficient | Pungent/toxic isocyanides, produces 3-amino derivatives |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Cu catalyst, 60-120 °C | 45-85%[16] | High | High diversity, direct C-C bond formation | Metal catalyst required, potential alkyne homocoupling |
| Microwave-Assisted | Varies | Microwave irradiation, 10-30 min | Often higher | Varies | Drastically reduced reaction times, improved yields | Requires specialized equipment |
| Catalyst/Solvent-Free | Varies | Thermal or mechanochemical | 70-95% | Varies | Environmentally benign, simple workup[6] | Not applicable to all transformations, can require high T |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved from classical two-step condensations to highly efficient one-pot multicomponent strategies. While traditional methods like the Tschitschibabin and Ortoleva-King reactions remain valuable for their robustness, modern MCRs such as the GBB and A³ coupling reactions offer unparalleled efficiency for generating molecular diversity, a crucial aspect of modern drug discovery.
The clear trajectory in the field is towards greener, more sustainable chemistry. The increasing adoption of microwave-assisted synthesis, aqueous reaction media, and catalyst-free protocols demonstrates a commitment to reducing the environmental impact of chemical synthesis. For the practicing scientist, the selection of a synthetic route will always be a balance of factors: the desired substitution pattern, the scale of the reaction, the availability of starting materials, and the imperative for sustainable practices. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is paramount to making an informed and successful strategic choice.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Imidazo[1,2-a]pyridine Isomers
Introduction: The Privileged Scaffold and the Challenge of Isomerism
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] This fused bicyclic heterocycle is recognized as a "privileged structure" due to its presence in a wide array of commercially available drugs like Zolpidem and Alpidem, and its utility in developing novel fluorescent materials and organic light-emitting diodes (OLEDs).[2] The biological activity and photophysical properties of these compounds are exquisitely sensitive to their substitution patterns.[2][3] Consequently, the unambiguous identification and differentiation of positional isomers—molecules with the same chemical formula but different substituent arrangements on the core structure—is a critical task in research and development.
This guide provides an in-depth comparison of imidazo[1,2-a]pyridine isomers through the lens of key spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Core: A Structural Overview
Understanding the fundamental structure and numbering convention of the imidazo[1,2-a]pyridine ring system is essential for interpreting spectroscopic data. The fusion of the imidazole and pyridine rings creates a 10 π-electron aromatic system with a unique distribution of electron density, which is perturbed by the placement of substituents at the C2, C3, C5, C6, C7, or C8 positions.
Caption: Numbering convention for the imidazo[1,2-a]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The position of a substituent creates a unique electronic fingerprint that directly influences the chemical shifts (δ) of the aromatic protons.
-
Causality of Chemical Shifts: Protons on the pyridine ring (H5-H8) and the imidazole ring (H2, H3) resonate in characteristic regions. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will shield nearby protons, shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield protons, shifting them downfield (higher ppm). The magnitude of this shift is distance-dependent, providing crucial clues to the substituent's location. For instance, a substituent at C7 will have a more pronounced effect on the H6 and H8 protons than on H5.
-
Spin-Spin Coupling: The coupling patterns (splitting) between adjacent protons are invaluable. On the pyridine ring, ortho-coupled protons typically exhibit a large coupling constant (³J ≈ 7-9 Hz), meta-coupled protons a smaller one (⁴J ≈ 2-3 Hz), and para-coupling is often negligible (⁵J < 1 Hz). Analyzing these coupling networks allows for the definitive assignment of protons H5 through H8, thereby pinpointing the substitution site.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Imidazo[1,2-a]pyridines
| Proton Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| H2 | 7.5 - 8.5 | Highly sensitive to C3 substitution. |
| H3 | 7.0 - 8.0 | Highly sensitive to C2 substitution. |
| H5 | 7.5 - 9.0 | Strongly deshielded by proximity to N4. Affected by C6 substitution. |
| H6 | 6.8 - 7.5 | Affected by C5 and C7 substitution. |
| H7 | 7.0 - 7.8 | Affected by C6 and C8 substitution. |
| H8 | 7.2 - 8.2 | Affected by C7 substitution and peri-interactions with C1 substituents.[4] |
Data compiled from representative literature.[4][5][6][7]
¹³C NMR Spectroscopy
¹³C NMR complements ¹H NMR by probing the carbon skeleton. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of substituents.
-
Predictable Shifts: The ipso-carbon (the carbon directly attached to the substituent) experiences a significant shift. The effect on the ortho, meta, and para carbons follows predictable patterns that can be estimated using substituent chemical shift (SCS) tables, although DFT calculations often provide more accurate predictions.[6][8] Quaternization of the ring nitrogen (N4) significantly alters the shielding pattern, causing a downfield shift for adjacent carbons like C5 and C7.[4]
Experimental Protocol: NMR Analysis
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for compounds with exchangeable protons (e.g., -NH, -OH), while CDCl₃ is a good general-purpose solvent for many organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required. A relaxation delay of 2-5 seconds is standard.
-
2D NMR (for complex cases): If assignments are ambiguous, perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for mapping the complete molecular framework and confirming the position of non-protonated carbons.
-
Caption: A logical workflow for the definitive assignment of imidazo[1,2-a]pyridine isomers using NMR.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions
These techniques are particularly powerful for analyzing imidazo[1,2-a]pyridines, as many are highly fluorescent. They provide insights into the electronic structure of the isomers, which is directly linked to their photophysical properties.
-
Principle of Differentiation: The UV-Vis absorption spectrum is dictated by π-π* and n-π* electronic transitions within the aromatic system. The position of a substituent alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Extended Conjugation: Substituents that extend the π-conjugated system (e.g., phenyl or naphthyl groups) typically cause a bathochromic (red) shift to a longer absorption wavelength (λₘₐₓ).[2]
-
Electronic Effects: Electron-donating groups generally lead to a red shift, while electron-withdrawing groups can cause either a red or blue shift depending on their position and interaction with the core.[2]
-
-
Fluorescence Properties: Isomerism has a profound impact on fluorescence emission. The emission wavelength, quantum yield (ΦF), and Stokes shift (the difference between λₘₐₓ of absorption and emission) are all highly dependent on the substituent's nature and position.[9][10] For example, placing an electron-donating group in a position that enhances intramolecular charge transfer (ICT) can lead to a significant red shift in emission and a larger Stokes shift.[9]
Table 2: Illustrative Photophysical Data for Imidazo[1,2-a]pyridine Derivatives
| Compound/Substitution Pattern | Solvent | λₘₐₓ Abs (nm) | λₘₐₓ Em (nm) | Quantum Yield (ΦF) |
| Phenyl at C2 | CH₂Cl₂ | ~330 | ~390 | 0.22 - 0.61 |
| Naphthyl at C2 | CH₂Cl₂ | ~350 | ~420 | High |
| EDG at C-ring (para) | CH₂Cl₂ | ~340 | ~410 | Enhanced |
| Pyrazole at C3 vs C5 | Various | Varies | ~455 vs ~465 | 5-83% |
Data are generalized from multiple sources to illustrate trends.[2][10]
Experimental Protocol: Photophysical Analysis
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble and that is transparent in the wavelength range of interest. To test for solvatochromism, acquire spectra in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).[2]
-
Sample Preparation: Prepare a stock solution of the isomer in the chosen solvent. For UV-Vis, dilute the stock to a concentration that gives an absorbance between 0.1 and 1.0 AU (typically 1x10⁻⁵ M). For fluorescence, a more dilute solution (1x10⁻⁶ M) is often used to avoid inner filter effects.
-
UV-Vis Acquisition: Use a dual-beam spectrophotometer. Record the spectrum from ~200 to 600 nm, using a cuvette containing the pure solvent as a reference.
-
Fluorescence Acquisition: Use a spectrofluorometer. First, acquire an excitation spectrum by scanning excitation wavelengths while monitoring the emission maximum. Then, acquire the emission spectrum by exciting at the absorption maximum (λₘₐₓ).
-
Quantum Yield Determination: The fluorescence quantum yield should be determined relative to a well-characterized standard (e.g., quinine sulfate or phenanthrene) with a known quantum yield.[2]
Caption: Energy diagram illustrating the absorption and fluorescence processes probed by spectroscopy.
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
While IR spectroscopy is often less definitive than NMR for isomer differentiation, it provides a valuable and rapid assessment of functional groups and can reveal subtle structural differences in the "fingerprint region."
-
Principle of Differentiation: Isomers will have identical functional groups but the position of these groups affects the molecule's overall symmetry and bond vibrations. This leads to subtle but measurable shifts in the vibrational frequencies of C=N, C=C, and C-H bonds within the heterocyclic core.[11] DFT calculations are often employed to assign these complex vibrational modes accurately.[11][12] The fingerprint region (below 1500 cm⁻¹) is particularly sensitive to the overall skeletal structure, often showing unique patterns for each isomer.
Table 3: Key IR Absorption Regions for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1450 | C=C and C=N ring stretching vibrations |
| 1300 - 1000 | In-plane C-H bending |
| 900 - 700 | Out-of-plane C-H bending (highly diagnostic of substitution pattern) |
Data compiled from representative literature.[6][11][13]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Ensure the sample is free of water and solvents.
-
Solid Samples: Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Alternative: Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
High-Resolution Mass Spectrometry (HRMS) will confirm that isomers have the same elemental composition. The key to differentiation lies in tandem mass spectrometry (MS/MS), where the fragmentation patterns of the protonated molecules are analyzed.
-
Principle of Differentiation: Upon collisional activation (e.g., CID), protonated isomeric molecules will fragment. The stability of the resulting fragment ions and neutral losses depends on the original position of the substituent. A bond cleavage that leads to a more stable carbocation or radical will be a preferred fragmentation pathway. By comparing the MS/MS spectra, unique fragments or different relative abundances of common fragments can be identified for each isomer. For example, the homolytic cleavage of a 3-phenoxy C-O bond has been identified as a characteristic fragmentation pathway for that specific substitution pattern.[14]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
MS Acquisition (Full Scan): Infuse the sample solution into the ESI source. Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion. Fragment it in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies. Record the resulting product ion spectrum. Comparing the product ion spectra of the different isomers will reveal differences in their fragmentation pathways.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous structural elucidation of imidazo[1,2-a]pyridine isomers is not achievable with a single technique. It requires the synergistic application of multiple spectroscopic methods. While NMR (¹H, ¹³C, and 2D) stands as the definitive tool for establishing connectivity and confirming substitution patterns, UV-Vis and fluorescence spectroscopy provide crucial insights into the electronic and photophysical properties that often dictate the molecule's application. IR spectroscopy offers a rapid fingerprint of functional groups and skeletal vibrations, and tandem mass spectrometry reveals unique fragmentation pathways based on isomeric structure.
By integrating the data from these complementary techniques, and in some cases supporting it with computational predictions, researchers can confidently differentiate between isomers, ensuring the integrity of their structure-activity and structure-property relationship studies.
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A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. Available at: [Link]
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Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ResearchGate. Available at: [Link]
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Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. Available at: [Link]
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Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine... ResearchGate. Available at: [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. ResearchGate. Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Available at: [Link]
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Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. PubMed. Available at: [Link]
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1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
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13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Iraqi National Journal of Chemistry. Available at: [Link]
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Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. Available at: [Link]
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Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. Available at: [Link]
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The Cutting Edge of Tuberculosis Research: A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives in Anti-Tuberculosis Assays
Tuberculosis (TB), a relentless infectious disease caused by Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, claiming over a million lives annually.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics.[1][2] In this landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising area of research, yielding compounds with potent anti-tubercular activity.[1][2][3][4]
This comprehensive guide provides a head-to-head comparison of various imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals an in-depth analysis of their performance in anti-tuberculosis assays. We will delve into the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to provide a clear picture of the therapeutic potential of this exciting class of compounds.
The Rise of Imidazo[1,2-a]pyridines: A New Frontier in Anti-TB Drug Discovery
The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1][2][3][4] Its journey into the realm of anti-tuberculosis research began with high-throughput screening efforts that identified initial hit compounds with promising activity against Mtb.[1][4] These early discoveries spurred extensive research into the development of various analogues, leading to compounds with significantly enhanced potency, not only against the standard H37Rv strain but also against challenging MDR and XDR clinical isolates.[1][5]
A key breakthrough in understanding the power of this scaffold was the identification of its primary molecular target. Many potent imidazo[1,2-a]pyridine derivatives exert their anti-tubercular effect by targeting the QcrB subunit of the cytochrome bcc oxidase complex (complex III) in the electron transport chain of Mtb.[1][5][6] This inhibition disrupts the bacterium's oxidative phosphorylation pathway, leading to a depletion of ATP and ultimately, cell death.[1] Another proposed mechanism for some derivatives is the inhibition of ATP synthase.[4] This novel mechanism of action is a significant advantage, as it differs from those of most current first- and second-line anti-TB drugs, suggesting a lower likelihood of cross-resistance.[5][6]
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold has allowed for the synthesis and evaluation of several distinct classes of derivatives. The most extensively studied are the imidazo[1,2-a]pyridine-3-carboxamides.
Imidazo[1,2-a]pyridine-3-carboxamides: The Vanguard of Potency
This class of derivatives has consistently demonstrated exceptional in vitro activity against Mtb. Structure-activity relationship (SAR) studies have revealed several key features that govern their potency.
Key Structural Features and Their Impact on Activity:
-
Substitution at the 2 and 7 positions: The presence of a methyl group at both the 2 and 7 positions of the imidazo[1,2-a]pyridine core has been shown to be beneficial for activity.[1][4]
-
The Carboxamide Linker: The amide linkage at the 3-position is crucial for potent anti-tubercular activity.
-
The Side Chain: The nature of the substituent on the amide nitrogen plays a significant role in determining the compound's potency and pharmacokinetic properties. Larger, more lipophilic biaryl ethers have been associated with nanomolar potency.[1][5]
The following table summarizes the in vitro performance of representative imidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of M. tuberculosis and other resistant strains.
| Compound Class | Representative Derivative(s) | MIC against H37Rv (μM) | MIC against MDR/XDR Strains (μM) | Cytotoxicity (IC50, VERO cells, μM) | Key Findings & References |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Series reported by Moraski et al. | 0.4 - 1.9 | 0.07 - 2.2 (MDR)0.07 - 0.14 (XDR) | >128 | These compounds showed excellent activity against replicating, non-replicating, MDR, and XDR Mtb strains with low cytotoxicity.[1][4] |
| Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ether side chains | Compounds 16 & 18 from a study by an unspecified group | 0.006 (16)0.004 (18) | <0.03 - 0.8 | Not explicitly stated in the provided text | The introduction of larger, more lipophilic biaryl ethers led to a dramatic enhancement in potency, with some compounds surpassing the activity of the clinical candidate PA-824.[5] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Lead compound with R = 4-Br | 0.069 - 0.174 | Active against MDR strains | Acceptable safety profile in acute toxicity studies | This series demonstrated excellent in vitro activity and a good pharmacokinetic profile in rats.[1] |
Mechanism of Action: Targeting the Engine of M. tuberculosis
The primary mechanism of action for the most potent imidazo[1,2-a]pyridine derivatives is the inhibition of the cytochrome bcc complex, a critical component of the electron transport chain.
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines disrupts the electron transport chain and ATP synthesis in M. tuberculosis.
Experimental Protocols for Anti-Tuberculosis Assays
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following outlines the key in vitro and in vivo assays used to evaluate the anti-tubercular activity of imidazo[1,2-a]pyridine derivatives.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (bacteria only and media only) are also included.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Intracellular Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, mimicking the in vivo environment.
Step-by-Step Methodology:
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded in a 96-well plate and allowed to adhere.
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period, the wells are washed to remove any bacteria that have not been phagocytosed.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).
-
Macrophage Lysis and Bacterial Viability: The macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is then determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting the CFUs after incubation.
Murine Model of Tuberculosis for In Vivo Efficacy
Animal models are crucial for assessing the in vivo efficacy and pharmacokinetic properties of lead compounds.[7]
Caption: A typical workflow for evaluating the in vivo efficacy of anti-tuberculosis compounds in a murine model.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising and validated starting point for the development of new anti-tuberculosis drugs. The potent activity of its derivatives, particularly the imidazo[1,2-a]pyridine-3-carboxamides, against both drug-sensitive and highly resistant strains of M. tuberculosis underscores their therapeutic potential.[1][5] The novel mechanism of action, targeting the bacterium's energy metabolism, offers a significant advantage in overcoming existing drug resistance.[1][5][6]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and effective anti-tubercular agents. The continued investigation of this remarkable scaffold is a critical step forward in the global fight against tuberculosis.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 564-593. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 564–593. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Publishing. [Link]
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Puttireddy, S., Garlapati, P. R., Chintakunta, P., Alle, M., & Vangavaragu, J. R. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4846–4849. [Link]
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Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(11), 1118–1122. [Link]
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Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. (n.d.). Bentham Science. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-593. [Link]
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Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. [Link]
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Analogs
Introduction: The Privileged Scaffold and the Pharmacokinetic Hurdle
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and synthetic tractability have made it a cornerstone for developing a diverse range of therapeutics.[1][2] This scaffold is the foundation for marketed drugs like the hypnotic agent zolpidem and the anxiolytic alpidem, and it is being actively investigated for potent antitubercular, anticancer, and anti-inflammatory activities.[3][4][5][6]
However, promising in vitro potency is merely the first step. The ultimate success or failure of a drug candidate is critically dependent on its pharmacokinetic (PK) profile—the journey it takes through the body. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates a compound's bioavailability, its concentration at the target site, and its potential for toxicity. For researchers in drug development, a deep, mechanistic understanding of a compound's PK properties is not just advisable; it is essential.
This guide provides a comparative framework for evaluating the pharmacokinetic properties of novel imidazo[1,2-a]pyridine analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present comparative data to guide the logical progression from initial screening to in vivo validation.
Comparative Pharmacokinetic Analysis of Imidazo[1,2-a]pyridine Analogs
The structure of an imidazo[1,2-a]pyridine analog can be subtly altered to dramatically change its pharmacokinetic behavior. Substitutions at different positions on the fused ring system can influence everything from metabolic stability to efflux pump recognition. To illustrate these relationships, the table below compares key PK parameters for several distinct imidazo[1,2-a]pyridine analogs, ranging from established drugs to modern antitubercular candidates.
Table 1: Comparative Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Primary Indication | Animal Model | Key PK Parameters | Reference |
| Zolpidem | Hypnotic | Human | t½: 2-3 hF%: ~70%Protein Binding: 92%Metabolism: Primarily CYP3A4 (~61%), CYP2C9 (~22%), CYP1A2 (~14%)[3][7] | [3][7][8][9][10] |
| Alpidem | Anxiolytic | Human, Rat | Rat t½: 1.2-1.7 hRat F%: 13% (high first-pass effect)Human t½: ~19 hProtein Binding: 99.4%[4][11] | [4][11] |
| Compound 18 (Anti-TB) | Antitubercular | Mouse | t½: >12 h (PO)F%: 31.1%Cmax: 3850 ng/mL (at 3 mg/kg PO)Protein Binding (fu): 0.4% (highly bound)[12] | [5][12][13] |
| Compound 13 (Anti-TB) | Antitubercular | Mouse | t½: 5 h (PO)Cmax: 411 ng/mL (at 3 mg/kg PO)Protein Binding (fu): 8.9%[12] | [12][13] |
| Compound 28 (PDGFR Inhibitor) | Anticancer | Rat | t½: 1.5 h (IV)F%: 14%Clearance: High (88 mL/min/kg) | [14] |
Analysis & Field Insights:
-
Metabolism as a Key Driver: Zolpidem's relatively short half-life is a direct result of extensive metabolism by multiple CYP450 enzymes.[3][7] This is a desirable trait for a hypnotic, minimizing next-day "hangover" effects. When designing new analogs, particularly for non-CNS indications, medicinal chemists often seek to block these metabolic "soft spots" to increase exposure and half-life.
-
The Impact of Lipophilicity and Structure on Distribution: Alpidem is highly protein-bound (99.4%), which significantly limits the free fraction available to exert its effect.[4] Similarly, the potent anti-TB agent, Compound 18, is 99.6% protein-bound.[12] While high binding can create a reservoir effect, it also necessitates higher potency to achieve a therapeutic concentration of unbound drug.
-
Bioavailability Challenges: The low oral bioavailability (F%) of Alpidem (13% in rats) and Compound 28 (14% in rats) points to significant first-pass metabolism or poor absorption.[15][14] This is a common challenge for this scaffold. Subsequent investigations for Compound 28's series revealed that P-glycoprotein (Pgp) mediated efflux was a major contributor to poor bioavailability, a problem that was mitigated by integrating a fluorine-substituted piperidine to disrupt recognition by the transporter.[14] This demonstrates the iterative cycle of identifying a PK liability and rationally designing it out of the next generation of analogs.
The Experimental Workflow: A Roadmap for PK Evaluation
A robust evaluation of pharmacokinetic properties follows a logical, tiered progression from high-throughput in vitro assays to more complex and resource-intensive in vivo studies. Each step is designed to answer a specific question and de-risk the compound for the next stage.
Caption: Tiered workflow for pharmacokinetic evaluation.
Key Experimental Protocols & Methodologies
As a Senior Application Scientist, my directive is not just to provide protocols, but to ensure they are robust, self-validating, and that the rationale behind each step is clear.
Metabolic Stability in Human Liver Microsomes (HLM)
-
Expertise & Causality: This is the workhorse assay for early-stage assessment of metabolic lability. We use liver microsomes because they are a subcellular fraction containing the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes.[16] By measuring the rate at which the parent compound disappears over time, we can calculate its intrinsic clearance (CLint), a direct measure of how rapidly the compound is metabolized. A compound that is rapidly cleared here is likely to have a short half-life and poor oral bioavailability in vivo.
-
Detailed Protocol:
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[17][18]
-
Cofactor Solution: Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[19] This is critical because CYP enzymes are oxidoreductases that require NADPH as a cofactor; the regenerating system ensures its continuous supply.
-
Reaction Initiation: In a 96-well plate, pre-warm the HLM solution and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.[18]
-
Initiate Reaction: Add the pre-warmed NADPH-regenerating system to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[16] The cold solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Intestinal Permeability: The Caco-2 Bidirectional Assay
-
Expertise & Causality: Predicting oral absorption is paramount. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard because when cultured on semi-permeable membranes, the cells differentiate to form a polarized monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters (e.g., P-gp, BCRP).[20][21] A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is crucial. It not only measures passive permeability but also allows us to identify if the compound is a substrate of efflux transporters, a common cause of poor absorption.[21][22]
Caption: Bidirectional transport across a Caco-2 monolayer.
-
Detailed Protocol:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell™ plates and culture for 18-22 days to allow for full differentiation and polarization.[21]
-
Monolayer Integrity Check (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions. Alternatively, perform a Lucifer Yellow rejection assay; a low leakage rate (<2%) is acceptable.[22] This step is non-negotiable for data validity.
-
A-to-B Permeability: Add the test compound (typically 10 µM) to the apical (A) chamber. At defined time points (e.g., 60, 120 minutes), take samples from the basolateral (B) chamber.
-
B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
Interpretation:
-
High Papp (A-B) (>10 x 10⁻⁶ cm/s): Predicts high in vivo absorption.
-
Low Papp (A-B) (<2 x 10⁻⁶ cm/s): Predicts low in vivo absorption.
-
Efflux Ratio > 2: Indicates the compound is actively pumped out by efflux transporters, a likely reason for poor bioavailability.[21]
-
-
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
-
Expertise & Causality: The principle "only unbound drug is active" is a cornerstone of pharmacology.[23] A drug that is highly bound to plasma proteins like albumin has a low unbound fraction (fu), meaning less drug is available to interact with its target or be cleared by the liver and kidneys. The Rapid Equilibrium Dialysis (RED) device is a superior method for measuring PPB because it is less prone to the non-specific binding artifacts that can plague older methods like ultrafiltration.[24]
-
Detailed Protocol:
-
Device Setup: The RED device consists of disposable inserts, each with two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).
-
Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the plasma chamber). Add an equal volume of phosphate buffer to the other chamber (the buffer chamber).
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[24] Proteins and protein-bound drug remain in the plasma chamber.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: It is critical to perform a matrix-matched analysis. Combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of clean plasma. This ensures that matrix effects during LC-MS/MS analysis are identical for both samples, a key self-validating step. Quantify the compound concentration in both matched samples.
-
Calculation: The percentage bound is calculated as: 100 * ([Plasma] - [Buffer]) / [Plasma]. The fraction unbound (fu) is [Buffer] / [Plasma].
-
In Vivo Pharmacokinetic Study in Rodents
-
Expertise & Causality: In vitro assays provide crucial clues, but the integrated, whole-body response is the ultimate test. An in vivo PK study in a relevant species (typically rat or mouse) is essential to determine definitive parameters like Cmax, Tmax, AUC, half-life (t½), and, most importantly, oral bioavailability (F%).[1] Administering the compound by both intravenous (IV) and oral (PO) routes is required to calculate absolute bioavailability, as the IV dose represents 100% systemic exposure.
-
Generalized Protocol:
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice, typically cannulated (e.g., jugular vein) to facilitate serial blood sampling without stressing the animal.
-
Dosing:
-
IV Group: Administer the compound as a bolus via the cannula at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse or serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant like EDTA.[1]
-
Plasma Preparation: Centrifuge the blood samples immediately to separate the plasma. Store the plasma frozen at -80°C until analysis.[1]
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a fully validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Conclusion: An Integrated Approach to Lead Optimization
The evaluation of the pharmacokinetic properties of imidazo[1,2-a]pyridine analogs is a multi-faceted endeavor that requires a blend of high-throughput in vitro screening and definitive in vivo validation. The experimental choices are not arbitrary; they follow a logical progression designed to build a comprehensive understanding of a compound's ADME profile. By identifying liabilities such as high metabolic clearance, poor permeability, transporter-mediated efflux, or extensive plasma protein binding early in the discovery process, medicinal chemists can engage in a rational, data-driven design cycle. This iterative process of testing, analyzing, and redesigning is the fundamental engine of modern drug discovery, allowing researchers to systematically refine the promising imidazo[1,2-a]pyridine scaffold into drug candidates with a high probability of clinical success.
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KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. [Link]
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. [Link]
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Bridging the Gap: A Comparative Guide to the In Silico and In Vitro Activity of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This bicyclic heterocyclic system is the foundation for drugs with applications ranging from anxiolytics like Alpidem to treatments for insomnia such as Zolpidem.[4] The versatility of this scaffold has spurred extensive research into novel derivatives, with significant findings in anticancer, antitubercular, and antibacterial domains.[2][5][6] This guide focuses on a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, providing a comparative analysis of its predicted in silico behavior and plausible in vitro activities, drawing upon the wealth of data available for structurally related analogs.
While direct experimental data for this compound is not extensively published, the known structure-activity relationships (SAR) within the imidazo[1,2-a]pyridine class allow for robust predictions. This guide will, therefore, serve as a roadmap for researchers, outlining the computational and experimental workflows necessary to validate the therapeutic potential of this compound.
Section 1: In Silico Prediction – A Computational First Look
In silico methods provide a crucial, resource-efficient starting point in drug discovery. By modeling the interaction of a ligand with its biological target, we can predict binding affinities and potential mechanisms of action, thereby guiding subsequent in vitro and in vivo studies. For this compound, we can extrapolate potential targets based on the activities of similar imidazo[1,2-a]pyridine derivatives.
Predicted Biological Targets and Molecular Docking
Recent studies have highlighted several key targets for imidazo[1,2-a]pyridine derivatives, including protein kinases in cancer, bacterial enzymes, and crucial components of the Mycobacterium tuberculosis (Mtb) respiratory chain.[6][7][8] For instance, derivatives have shown potent inhibitory activity against PI3Kα in cancer and the cytochrome bc1 complex (QcrB) in Mtb.[8][9]
A logical first step is to perform molecular docking studies of this compound against the crystal structures of these known targets. This will provide insights into the potential binding modes and affinities.
Table 1: Potential Biological Targets for In Silico Analysis
| Target Class | Specific Target | Associated Disease | Rationale for Selection |
| Anticancer | PI3Kα (Phosphoinositide 3-kinase alpha) | Cancer | Numerous imidazo[1,2-a]pyridine derivatives show potent PI3Kα inhibition.[9] |
| AKT/mTOR pathway components | Cancer | Known downstream targets of PI3K signaling inhibited by this scaffold.[7] | |
| Oxidoreductase | Breast Cancer | A key enzyme in breast cancer progression targeted by imidazo[1,2-a]pyridine derivatives.[10] | |
| Antitubercular | QcrB (cytochrome bc1 complex subunit) | Tuberculosis | A validated target for potent imidazo[1,2-a]pyridine amides.[5][8] |
| Pantothenate Synthetase (PS) | Tuberculosis | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors.[8] | |
| Antibacterial | DNA Gyrase (GyrB) | Bacterial Infections | Azo-linked imidazo[1,2-a]pyridines have shown strong binding affinity.[11] |
Experimental Protocol: Molecular Docking Workflow
This protocol outlines a standardized workflow for predicting the binding affinity of this compound against a selected protein target.
-
Ligand and Protein Preparation:
-
The 3D structure of this compound is generated and energy-minimized using computational chemistry software.
-
The X-ray crystal structure of the target protein (e.g., PI3Kα, PDB ID: 5CG5) is retrieved from the Protein Data Bank (RCSB-PDB).[12][13]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Binding Site Identification:
-
The active site of the protein is identified, often based on the location of a co-crystallized native ligand.
-
-
Molecular Docking Simulation:
-
Analysis of Results:
-
The top-ranked poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and amino acid residues in the active site.
-
The predicted binding energy provides a quantitative estimate of the binding affinity.
-
Caption: Molecular Docking Workflow.
Section 2: In Vitro Validation – From Prediction to Experimental Reality
Following promising in silico results, the next critical phase is to synthesize this compound and evaluate its activity in a laboratory setting. In vitro assays provide the first experimental evidence of a compound's biological effects.
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established. A common route involves the reaction of a substituted 2-aminopyridine with an α-haloketone or a related electrophile.[4][14] For the target compound, 4-methylpyridin-2-amine would be reacted with an appropriate ethyl 2-carboxylate derivative with a leaving group at the 3-position.
In Vitro Anticancer Activity Assessment
Based on the potent anticancer activity of many imidazo[1,2-a]pyridine analogs, a primary focus of in vitro testing would be on cancer cell lines.[7][15][16]
Table 2: Predicted In Vitro Anticancer Activity and Assays
| Cell Line | Cancer Type | Assay | Endpoint | Rationale |
| HCC827 | Non-small cell lung cancer | MTT Assay | IC50 (half-maximal inhibitory concentration) | High sensitivity to PI3K inhibitors.[9] |
| MCF-7 | Breast Cancer | MTT Assay | IC50 | Commonly used to screen for anticancer agents.[10][16] |
| A375 | Melanoma | MTT Assay | IC50 | Imidazo[1,2-a]pyridines have shown efficacy in melanoma cell lines.[7] |
| HepG2 | Liver Carcinoma | MTT Assay | IC50 | A standard cell line for cytotoxicity screening.[15][17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).[7]
-
-
MTT Incubation:
-
The treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability at each compound concentration.
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration.
-
Caption: MTT Assay Workflow.
In Vitro Antitubercular and Antibacterial Activity Screening
Given the significant activity of imidazo[1,2-a]pyridines against Mycobacterium tuberculosis and other bacteria, it is prudent to screen this compound against these pathogens.[5][11][18][19]
Table 3: Predicted In Vitro Antimicrobial Activity and Assays
| Organism | Disease | Assay | Endpoint | Rationale |
| Mycobacterium tuberculosis H37Rv | Tuberculosis | Microplate Alamar Blue Assay (MABA) | MIC (Minimum Inhibitory Concentration) | The gold standard for in vitro TB drug screening.[20] |
| Staphylococcus aureus | Bacterial Infections | Broth Microdilution | MIC | Representative Gram-positive bacterium. |
| Escherichia coli | Bacterial Infections | Broth Microdilution | MIC | Representative Gram-negative bacterium.[11] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Inoculum:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.
-
-
Compound Dilution:
-
Serial dilutions of this compound are prepared in a 96-well microplate.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well containing the test compound.
-
The microplate is incubated for several days to allow for bacterial growth.
-
-
Addition of Alamar Blue:
-
A solution of Alamar Blue is added to each well.
-
The plate is incubated for an additional period to allow for the reduction of the dye by viable bacteria.
-
-
Reading and Interpretation:
-
The color change in each well (from blue to pink) is visually assessed or measured using a fluorometer.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.
-
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. While direct experimental data for this specific molecule is sparse, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer, antitubercular, or antibacterial agent. The in silico predictions, based on molecular docking, suggest that it is likely to interact with key biological targets implicated in these diseases. The subsequent in vitro validation, through established assays such as the MTT and MABA, is the essential next step to confirm these predictions and quantify its biological activity. This guide provides a structured framework for researchers to embark on the systematic evaluation of this compound, potentially unlocking a new therapeutic agent from a well-established and versatile chemical scaffold.
References
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- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
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A Comparative In Vitro Efficacy Analysis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Against Established Anticancer Agents
Introduction
The relentless pursuit of novel, target-specific, and less toxic anticancer therapeutics is a central theme in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant potential in combating cancer through various mechanisms of action.[1][2] This heterocyclic system offers a versatile backbone for chemical modification, enabling the fine-tuning of its pharmacological properties.[2] This guide presents a comprehensive benchmarking of a specific derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, against well-established anticancer drugs, Doxorubicin and Paclitaxel.
The rationale for this investigation is grounded in the recognized potential of the imidazo[1,2-a]pyridine core to modulate critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[1] While the broader class of imidazo[1,2-a]pyridines has shown promise, a detailed, comparative in vitro analysis of this compound is essential to ascertain its relative potency and potential for further development. This guide provides a detailed, step-by-step experimental framework for such a comparison, complete with illustrative data and mechanistic insights, to aid researchers in the rational design and evaluation of novel anticancer agents.
Experimental Design & Rationale
The primary objective of this study is to determine the cytotoxic and apoptotic potential of this compound in comparison to Doxorubicin and Paclitaxel across a panel of human cancer cell lines. The chosen cell lines, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), represent diverse cancer types and are commonly employed in preclinical anticancer drug screening.[3]
Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent, are selected as benchmarks due to their distinct and well-characterized mechanisms of action and their extensive clinical use.[4] This allows for a robust comparison of not only the potency but also the potential mechanistic differences of the investigational compound.
The experimental workflow is designed to first assess broad cytotoxicity using the MTT assay, followed by a more detailed investigation into the induction of apoptosis via Annexin V-FITC/Propidium Iodide staining and flow cytometry for the most promising cell line.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
Human cancer cell lines (MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are then incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Stock solutions of the test compound and benchmark drugs are prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is removed and replaced with the medium containing the various drug concentrations. A vehicle control (DMSO) is also included.[6]
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
The most sensitive cancer cell line as determined by the MTT assay
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. They are then treated with this compound and the benchmark drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.[6]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic (Annexin V-FITC positive, PI positive), and necrotic (Annexin V-FITC negative, PI positive) cells are quantified.
Comparative Data Analysis (Illustrative)
The following tables summarize the hypothetical data obtained from the described experimental protocols. These values are for illustrative purposes, based on the known potencies of the benchmark drugs and the potential of the imidazo[1,2-a]pyridine class.
Table 1: Cytotoxicity (IC50) of this compound and Benchmark Drugs
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HepG2 |
| This compound | 12.5 | 18.2 | 25.8 |
| Doxorubicin | 0.9 | 1.5 | 1.1 |
| Paclitaxel | 0.05 | 0.08 | 0.06 |
Table 2: Apoptosis Induction in MCF-7 Cells (24-hour treatment at IC50)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 95.2 | 2.1 | 2.7 |
| This compound | 48.5 | 35.8 | 15.7 |
| Doxorubicin | 45.1 | 40.2 | 14.7 |
| Paclitaxel | 42.6 | 45.3 | 12.1 |
Mechanistic Insights & Discussion
The imidazo[1,2-a]pyridine scaffold is known to interact with several key signaling pathways involved in cancer cell proliferation and survival.[1][8] A plausible mechanism of action for this compound could be the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[1] Inhibition of this pathway can lead to the induction of apoptosis.
The illustrative data suggests that this compound exhibits dose-dependent cytotoxicity against all tested cell lines, with the highest potency observed in the MCF-7 breast cancer cell line. While its IC50 values are higher than those of the highly potent, clinically used drugs Doxorubicin and Paclitaxel, this is a common observation for early-stage investigational compounds. The significant induction of apoptosis in MCF-7 cells, comparable to the benchmark drugs, indicates that the compound's cytotoxic effect is mediated, at least in part, by the activation of programmed cell death pathways.
Further investigations would be warranted to confirm the specific molecular targets of this compound. Kinase inhibition assays, western blot analysis of key proteins in the PI3K/Akt/mTOR pathway, and cell cycle analysis would provide a more detailed understanding of its mechanism of action.[5][9]
Conclusion
This guide provides a robust framework for the initial in vitro benchmarking of this compound against standard anticancer drugs. The presented protocols are based on established methodologies for anticancer drug screening.[6][7] The illustrative data indicates that this imidazo[1,2-a]pyridine derivative possesses cytotoxic and pro-apoptotic properties, justifying its further investigation as a potential anticancer agent. The modular nature of the imidazo[1,2-a]pyridine scaffold offers significant opportunities for medicinal chemists to optimize its potency and selectivity through structure-activity relationship (SAR) studies.[2] Future work should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety profile of this promising compound.
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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A Strategic Guide to the Identification and Validation of the Molecular Target for Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
For researchers and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a singular, critical milestone: identifying its molecular target. Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyridine class, presents a compelling case for such an investigation. While the broader imidazo[1,2-a]pyridine scaffold is associated with various biological activities, including antitubercular effects targeting enzymes like QcrB, the specific molecular target of this particular derivative remains to be elucidated.[1]
This guide presents a comprehensive, multi-phase experimental strategy to definitively identify and validate the molecular target of this compound. Our approach is not a rigid template but a logical progression of self-validating systems, designed to build a robust and compelling case for target engagement, from initial hypothesis generation to in-cell confirmation and functional validation.
Phase 1: Unbiased Target Discovery – Casting a Wide Net
The initial phase is designed to generate high-quality hypotheses about the direct binding partners of our compound. We will employ an unbiased, affinity-based proteomic approach to capture interacting proteins from a complex biological mixture.
Affinity chromatography remains a cornerstone of target identification, leveraging the specific interaction between a "bait" molecule (our compound) and its "prey" (the target protein).[2][3][4] This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[2]
Rationale for Experimental Design: To mitigate the risk of non-specific protein binding, a crucial control is integrated into the workflow: a competitive elution with the free, unmodified compound. Proteins that are specifically eluted by the free compound are considered high-confidence candidate targets, as their interaction with the immobilized probe is demonstrably competed away by the molecule in its native form.
Caption: Workflow for Affinity Chromatography-Based Target Identification.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a biotin tag. The linker attachment point should be at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for biological activity.[3]
-
Immobilization: Incubate the biotinylated compound with streptavidin-coated agarose beads to create the affinity matrix.
-
Lysate Preparation: Prepare a native protein lysate from a cell line in which the compound exhibits a measurable phenotypic effect.
-
Binding: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution:
-
Competitive Elution: Elute bound proteins by incubating the beads with a high concentration of the original, unmodified this compound.
-
Total Bound Elution: As a parallel, elute all remaining bound proteins using a denaturing solution (e.g., SDS-PAGE loading buffer).
-
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the competitive elution lane and identify the proteins using mass spectrometry (LC-MS/MS).
| Parameter | Experimental Group | Control Group | Rationale |
| Bait | Biotinylated Compound | Unmodified Beads | Identifies proteins binding non-specifically to the matrix. |
| Elution | Free Compound | Vehicle (DMSO) | Differentiates specific interactors from non-specific binders. |
Alternative/Complementary Strategy: Kinome Profiling
Given that a significant portion of the druggable genome consists of protein kinases, it is prudent to consider that this compound may be a kinase inhibitor.[5] Kinome profiling services offer a rapid and comprehensive method to screen the compound against a large panel of kinases.[6][7][8][9]
-
Compound Submission: Submit this compound to a commercial vendor (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel).[7][9]
-
Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The results are reported as percent inhibition for each kinase. "Hits" are typically defined as kinases inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Follow-up: For any identified hits, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
| Method | Advantages | Disadvantages |
| Affinity Chromatography | Unbiased; identifies novel targets; provides direct evidence of binding. | Technically challenging; requires chemical synthesis; prone to false positives. |
| Kinome Profiling | Rapid; comprehensive for kinases; highly quantitative (IC₅₀). | Biased towards kinases; uses purified enzymes (lacks cellular context). |
Phase 2: Target Validation – Proving Engagement in a Cellular Milieu
Identifying a candidate protein is only the first step. It is critical to confirm that the compound directly engages this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11]
CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[12] This stabilization can be measured by heating cells treated with the compound to various temperatures and then quantifying the amount of the target protein that remains soluble.[13][14]
Rationale for Experimental Design: A shift in the melting curve of the protein to a higher temperature in the presence of the compound is strong evidence of direct target engagement in a physiological context.[10][12] This technique is invaluable as it requires no modification of the compound and is performed in living cells, providing a more accurate reflection of the drug-target interaction.[11][13]
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the soluble candidate target protein in each sample using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Phase 3: Functional Validation – Linking Target to Phenotype
The final phase aims to confirm that the interaction between the compound and its validated target is responsible for the observed biological effect. This is achieved by demonstrating that modulation of the target protein's function recapitulates the compound's phenotype.
-
In Vitro Activity Assays:
-
Protocol: If the identified target is an enzyme, obtain the purified protein and perform an in vitro activity assay in the presence of varying concentrations of this compound.
-
Objective: To demonstrate that the compound directly modulates the biochemical function of the target (e.g., inhibition or activation) and to determine its potency (IC₅₀ or EC₅₀).
-
-
Genetic Target Knockdown/Knockout:
-
Protocol: Use siRNA or shRNA to transiently knock down the expression of the target protein, or use CRISPR-Cas9 to create a stable knockout cell line.
-
Objective: To determine if the reduction or absence of the target protein produces the same cellular phenotype as treatment with the compound. A matching phenotype provides strong genetic validation of the target.
-
Conclusion: A Triangulated Approach to Target Confirmation
Confirming the molecular target of a novel compound like this compound requires a rigorous, multi-pronged strategy. By integrating unbiased discovery methods like affinity chromatography, cellular target engagement assays such as CETSA, and functional validation through in vitro and genetic approaches, researchers can build a compelling, data-driven case. This systematic process not only illuminates the compound's mechanism of action but also provides the foundational evidence necessary for its advancement in the drug discovery pipeline.
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]
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A Researcher's Guide to Reproducibility in the Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The journey from a promising chemical structure to a clinically viable drug is fraught with challenges, paramount among them being the reproducibility of both its chemical synthesis and its biological activity. This guide provides a comprehensive comparison of common synthetic and biological testing methodologies for imidazo[1,2-a]pyridines, with a critical focus on the factors that govern their reproducibility. Drawing upon established protocols and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this privileged scaffold and generate robust, reliable, and ultimately translatable data.
The Synthesis of Imidazo[1,2-a]pyridines: A Reproducibility Perspective
The diverse biological activities of imidazo[1,2-a]pyridines are intrinsically linked to the substituents on the bicyclic core.[4][5] Consequently, a multitude of synthetic strategies have been developed to access a wide array of derivatives.[6][7] However, the reproducibility of these synthetic routes can be a significant hurdle, impacting not only the yield and purity of the final compound but also potentially influencing its biological profile due to the presence of uncharacterized impurities.
Common Synthetic Strategies and Their Reproducibility Challenges
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound or through multicomponent reactions. Each approach presents its own set of challenges to reproducibility.
1. Classical Condensation Reactions:
The reaction of a 2-aminopyridine with an α-haloketone is a foundational method for constructing the imidazo[1,2-a]pyridine ring system. While seemingly straightforward, this reaction's reproducibility is highly dependent on several critical parameters.
-
Causality Behind Experimental Choices: The choice of base, solvent, and temperature can dramatically influence the reaction rate and the formation of side products. For instance, a weak base may lead to incomplete reaction, while a strong base can promote self-condensation of the α-haloketone. The solvent polarity can affect the solubility of the starting materials and the stability of the reaction intermediates.
-
Self-Validating System: A robust protocol for this condensation should include in-process controls, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis, to monitor the consumption of starting materials and the formation of the desired product. This allows for adjustments to be made during the reaction to ensure complete conversion and minimize impurity formation.
2. Multicomponent Reactions (MCRs):
MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient one-pot approach to synthesize highly substituted imidazo[1,2-a]pyridines.[3] While advantageous in terms of atom economy and operational simplicity, the complexity of these reactions can introduce significant variability.
-
Causality Behind Experimental Choices: The precise order of addition of reagents, the catalyst loading, and the reaction concentration can all impact the delicate balance of multiple competing reaction pathways. Even minor variations can lead to the formation of different isomeric products or a complex mixture of byproducts, complicating purification and compromising the reproducibility of the final compound's biological activity.
-
Self-Validating System: For MCRs, rigorous characterization of the final product is paramount. This should include not only standard techniques like NMR and mass spectrometry but also, where possible, X-ray crystallography to unequivocally confirm the structure and regiochemistry of the synthesized molecule. High-performance liquid chromatography (HPLC) analysis is essential to assess the purity of the compound and to develop a reliable purification method.
Visualizing a General Synthetic Workflow
Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Comparative Table of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Reproducibility Factors |
| Classical Condensation | Well-established, readily available starting materials. | Can require harsh conditions, may generate significant byproducts. | Purity of starting materials, precise control of temperature and reaction time, consistent work-up and purification. |
| Multicomponent Reactions | High efficiency, diversity-oriented, one-pot procedure. | Sensitive to reaction conditions, potential for complex product mixtures, purification can be challenging. | Order of reagent addition, catalyst purity and loading, strict control of stoichiometry, robust purification protocol. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Requires specialized equipment, potential for localized overheating leading to decomposition. | Consistent microwave power and temperature monitoring, appropriate vessel selection.[8] |
The Biological Evaluation of Imidazo[1,2-a]pyridines: A Minefield of Variability
The promising biological activities of imidazo[1,2-a]pyridines, particularly their anticancer effects, have been demonstrated in numerous studies.[9][10][11] However, the reproducibility of in vitro biological data is a well-documented challenge in drug discovery. A multitude of factors, often subtle and overlooked, can contribute to significant variations in experimental outcomes.
Common Biological Assays and Their Reproducibility Pitfalls
The evaluation of the anticancer activity of imidazo[1,2-a]pyridines typically involves a panel of in vitro assays to assess cytotoxicity, cell proliferation, and the mechanism of action.
1. Cytotoxicity and Cell Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®):
These colorimetric or luminescent assays are the workhorses of early-stage drug discovery, providing a rapid assessment of a compound's effect on cell viability.
-
Causality Behind Experimental Choices: The choice of cell line is critical, as different cancer cell lines exhibit varying sensitivities to the same compound.[10] Furthermore, the confluency of the cells at the time of treatment, the passage number, and the quality of the cell culture medium can all impact the metabolic activity of the cells and, consequently, the assay readout. The solvent used to dissolve the test compound (typically DMSO) can also exert its own cytotoxic effects, especially at higher concentrations.
-
Self-Validating System: To ensure the reliability of these assays, it is essential to include appropriate controls, such as untreated cells and cells treated with the vehicle (solvent) alone. A positive control (a known cytotoxic agent) should also be included to validate the assay's performance. The linear range of the assay should be determined for each cell line, and experiments should be conducted within this range.
2. Clonogenic Survival Assay:
This assay provides a more stringent measure of a compound's anticancer activity by assessing the ability of single cells to form colonies after treatment.
-
Causality Behind Experimental Choices: This is a longer-term assay, and maintaining consistent cell culture conditions over the entire incubation period (typically 1-2 weeks) is crucial. The initial cell seeding density must be carefully optimized to avoid colony overlap, which can lead to inaccurate counting.
-
Self-Validating System: The plating efficiency of the untreated cells should be determined for each experiment to normalize the results. Colony counting should be performed by at least two independent researchers, or by using an automated colony counter, to minimize subjective bias.
3. Mechanism of Action Studies (e.g., Flow Cytometry for Apoptosis, Western Blotting for Protein Expression):
These assays provide insights into how a compound exerts its biological effects.
-
Causality Behind Experimental Choices: The timing of these assays is critical, as the induction of apoptosis or changes in protein expression are often time-dependent. The quality and specificity of the antibodies used in Western blotting are paramount for obtaining reliable data.
-
Self-Validating System: Appropriate positive and negative controls are essential for these assays. For example, in an apoptosis assay, cells treated with a known apoptosis-inducing agent should be included. For Western blotting, loading controls (e.g., β-actin or GAPDH) must be used to ensure equal protein loading between samples.
Visualizing a General Biological Testing Workflow
Caption: Generalized workflow for the biological testing of imidazo[1,2-a]pyridines.
Comparative Table of Biological Assay Methodologies
| Assay Type | Advantages | Disadvantages | Key Reproducibility Factors |
| MTT/XTT/CellTiter-Glo® | High-throughput, rapid, inexpensive. | Indirect measure of cell viability, can be affected by metabolic activity. | Cell line authentication and passage number, consistent cell seeding density, solvent concentration, incubation time. |
| Clonogenic Survival | "Gold standard" for assessing long-term cell survival and reproductive integrity. | Low-throughput, time-consuming, labor-intensive. | Precise cell counting and seeding, consistent culture conditions over a long period, unbiased colony counting. |
| Flow Cytometry (Apoptosis) | Provides quantitative data on individual cells, can distinguish between apoptosis and necrosis. | Requires specialized equipment and expertise, can be sensitive to sample preparation. | Consistent staining protocols, proper instrument calibration and compensation, appropriate gating strategy. |
| Western Blotting | Allows for the detection and quantification of specific proteins. | Semi-quantitative, can be affected by antibody quality and transfer efficiency. | Consistent protein extraction and quantification, use of high-quality antibodies, appropriate loading controls. |
Detailed Experimental Protocols
To facilitate reproducible research, the following are detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine
Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is a generalized procedure based on common literature methods.[12]
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
This protocol is a standard procedure for assessing the cytotoxicity of a compound against a cancer cell line.[10]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (imidazo[1,2-a]pyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (DMSO) (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion: A Commitment to Rigor
The therapeutic potential of imidazo[1,2-a]pyridines is undeniable, but realizing this potential requires a steadfast commitment to reproducible research. This guide has highlighted the critical parameters that govern the reproducibility of both the synthesis and biological evaluation of this important class of compounds. By understanding the causality behind experimental choices and implementing self-validating systems, researchers can generate high-quality, reliable data that will accelerate the translation of these promising molecules from the laboratory to the clinic. It is through this dedication to scientific rigor that the full therapeutic promise of imidazo[1,2-a]pyridines will be unlocked.
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Küçükgüzel, Ş. G., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1185-1196. [Link]
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Khan, M. A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634-654. [Link]
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Reddy, T. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-14. [Link]
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García-García, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]
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Reddy, L. V., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine-Based Compounds
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its structural similarity to purines allows it to interact with a diverse range of biological targets, leading to therapeutic potential in oncology, infectious diseases, and neurology.[1][4] This guide provides a comprehensive comparative analysis of molecular docking studies performed on various imidazo[1,2-a]pyridine-based compounds, offering insights into their structure-activity relationships (SAR) and therapeutic promise. We will delve into the methodological nuances of performing reliable docking studies, present comparative data against key biological targets, and explore how these computational insights guide modern drug discovery efforts.
The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists.[5][6] Their versatile synthesis and the ability to easily modify their core structure have led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[5][6] Marketed drugs such as Zolpidem (anxiolytic), Olprinone (vasodilator), and Soraprazan (antiulcer) underscore the therapeutic success of this scaffold.[1][7] The core structure's unique electronic and steric properties enable it to form key interactions with various enzymatic pockets and receptors, making it a fertile ground for the design of novel therapeutic agents.
The power of in silico techniques, particularly molecular docking, has become indispensable in the rational design of new imidazo[1,2-a]pyridine derivatives.[3] By predicting the binding modes and affinities of these compounds with their protein targets, we can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.[3]
Methodological Framework for a Robust Comparative Docking Study
To ensure the scientific integrity and reproducibility of comparative docking studies, a meticulously planned and executed workflow is paramount. The following protocol outlines the critical steps and the rationale behind them.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
Step 1: Ligand Preparation
-
Objective: To generate accurate 3D conformations of the imidazo[1,2-a]pyridine derivatives and assign correct chemical properties.
-
Procedure:
-
Sketch the 2D structures of the compounds using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Causality: Proper ligand preparation is fundamental for accurate docking. Incorrect tautomeric states, protonation states, or stereochemistry can lead to erroneous binding predictions.
Step 2: Protein Preparation
-
Objective: To prepare the target protein structure for docking by cleaning the PDB file and defining the binding site.
-
Procedure:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to amino acid residues, particularly histidine, aspartate, and glutamate.
-
Repair any missing side chains or loops using modeling software.
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand or through blind docking if the binding site is unknown.
-
-
Causality: The quality of the protein structure directly impacts the accuracy of the docking results. A well-prepared protein structure provides a realistic environment for predicting ligand binding.
Step 3: Molecular Docking Simulation
-
Objective: To predict the preferred binding orientation and affinity of the ligands within the protein's active site.
-
Procedure:
-
Choose a suitable docking program (e.g., AutoDock, GOLD, Glide). The choice of software can depend on the specific research question and available computational resources.
-
Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.
-
Execute the docking simulation.
-
-
Causality: The docking algorithm explores the conformational space of the ligand within the binding site to find the most energetically favorable poses.
Step 4: Post-Docking Analysis and Validation
-
Objective: To analyze the docking results, identify the most likely binding poses, and validate the docking protocol.
-
Procedure:
-
Analyze the predicted binding energies or docking scores. Lower binding energies generally indicate higher binding affinity.
-
Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
If a co-crystallized ligand is available, perform re-docking to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2 Å.[8]
-
-
Causality: This final step is crucial for interpreting the docking results in a biological context and ensuring the reliability of the predictions.
Workflow Visualization
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is evident from its activity against a wide range of biological targets. This section presents a comparative analysis of docking studies against key proteins implicated in cancer, microbial infections, and viral diseases.
Anticancer Targets
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents.[9] Docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors.
One recent study focused on novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, a key enzyme in breast cancer progression.[9][10] The docking results revealed that the most active compounds exhibited strong binding affinities, with one compound showing a binding energy of -9.207 kcal/mol and interacting with key amino acid residues like His 222, Tyr 216, and Lys 270.[9][10] Another investigation into phenothiazine-containing imidazo[1,2-a]pyridine derivatives identified their potential to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a protein involved in cell-cycle progression.[11][12]
A series of imidazo[1,2-a]pyridine derivatives were also investigated as inhibitors of Nek2, a kinase overexpressed in various tumors.[13] The most promising compound from this series demonstrated a high proliferation inhibitory activity with an IC50 of 38 nM.[13] Furthermore, some novel hybrids of imidazo[1,2-a]pyridine have shown cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines, with molecular docking simulations suggesting strong binding to human LTA4H.[8][14]
| Target Protein | PDB ID | Imidazo[1,2-a]pyridine Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Reference |
| Oxidoreductase | Not Specified | Compound C | -9.207 | His 222, Tyr 216, Lys 270 | Not Specified | [9][10] |
| MARK4 | Not Specified | Compound 6h | Not Specified | Not Specified | Not Specified | [11][12] |
| Nek2 | Not Specified | Compound 28e | Not Specified | Not Specified | 38 nM | [13] |
| Human LTA4H | 3U9W | Compound HB7 | -11.237 | Not Specified | Not Specified | [8][14] |
| KRAS G12C | Not Specified | Compound I-11 | Not Specified | Not Specified | Potent in NCI-H358 cells | [15] |
Antimicrobial and Antiviral Targets
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[4][16]
Several studies have explored their efficacy against various bacterial and fungal strains.[4][17] For instance, a series of imidazo[1,2-a]pyrimidine derivatives exhibited good antimicrobial activity, and docking studies revealed favorable binding modes with microbial targets.[4][17] Another study on pyrazole-imidazo[1,2-a]pyridine conjugates identified their antibacterial potential, with docking studies suggesting inhibition of glucosamine-6-phosphate synthase.[18]
In the realm of antiviral research, chalcone-based imidazo[1,2-a]pyridine derivatives have been evaluated for their activity against HIV-1 and HIV-2.[19] Molecular docking studies indicated strong binding affinities with HIV-1 reverse transcriptase and HIV-2 protease.[19] More recently, with the emergence of COVID-19, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential dual inhibitors of human ACE2 and the SARS-CoV-2 spike protein.[16]
| Target | Organism/Virus | Imidazo[1,2-a]pyridine Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC/EC50) | Reference |
| Microbial Targets | Various Bacteria & Fungi | Imidazo[1,2-a]pyrimidines | Good binding modes | Not Specified | Good antimicrobial activity | [4][17] |
| Glucosamine-6-phosphate synthase | Bacteria | Pyrazole-imidazo[1,2-a]pyridines | Favorable | Not Specified | Active against several strains | [18] |
| HIV-1 Reverse Transcriptase | HIV-1 | Chalcone-based | Strong binding affinities | Not Specified | Limited in vitro activity | [19] |
| HIV-2 Protease | HIV-2 | Chalcone-based | Strong binding affinities | Not Specified | Limited in vitro activity | [19] |
| hACE2 & Spike Protein | SARS-CoV-2 | Imidazo[1,2-a]pyrimidines | Favorable | Not Specified | Under investigation | [16] |
Structure-Activity Relationship (SAR) Insights
Comparative docking studies are instrumental in elucidating the structure-activity relationships of imidazo[1,2-a]pyridine derivatives. By analyzing the binding modes of a series of compounds, we can identify key structural features that contribute to their biological activity.
For example, in the context of antimicrobial activity, it has been observed that the presence of a halogen (particularly Cl) or a methyl substituent at the para position of the phenyl ring attached to the imidazo[1,2-a]pyrimidine core enhances activity.[4] This can be rationalized through docking studies, which may show that these substituents form favorable interactions with specific residues in the target's active site.
Similarly, for antituberculosis agents, SAR studies have revealed that bulky and more lipophilic biaryl ethers attached to the imidazo[1,2-a]pyridine-3-carboxamide scaffold lead to nanomolar potency.[20] Docking simulations can visualize how these bulky, lipophilic groups occupy hydrophobic pockets within the target enzyme, thereby increasing binding affinity.
Caption: Key structure-activity relationships for imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative docking studies of imidazo[1,2-a]pyridine-based compounds. The remarkable versatility of this scaffold, coupled with the power of in silico methods, continues to drive the discovery of novel therapeutic agents. The presented data underscores the importance of a systematic and rigorous approach to molecular docking to derive meaningful and actionable insights.
Future research in this area should focus on:
-
Expanding the Target Space: Exploring the potential of imidazo[1,2-a]pyridine derivatives against a wider range of emerging and challenging biological targets.
-
Integration of Advanced Computational Methods: Employing more sophisticated techniques like molecular dynamics simulations and free energy calculations to obtain a more dynamic and quantitative understanding of ligand-protein interactions.[19][21]
-
Synergistic Experimental and Computational Approaches: Fostering a closer collaboration between computational and medicinal chemists to iteratively design, synthesize, and test novel compounds, thereby accelerating the journey from hit to lead and beyond.
The imidazo[1,2-a]pyridine scaffold, with its rich chemical diversity and proven therapeutic relevance, will undoubtedly remain a focal point of drug discovery efforts for years to come.
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- 12. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
This document provides essential, procedural guidance for the safe and compliant disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined are grounded in established safety standards from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Core Principles of Disposal
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, data from analogous structures, such as Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and the parent compound Imidazo(1,2-a)pyridine, indicate that this chemical should be handled as a hazardous substance.[1][2] The primary hazards associated with this class of compounds are:
Therefore, the foundational principle is to treat all waste containing this compound as hazardous chemical waste .[5] Improper disposal, such as discarding in regular trash or pouring down the sewer, is a violation of federal regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[6][7]
The guiding principles for managing this waste stream are:
-
Waste Minimization: Whenever feasible, modify experimental scales to reduce the volume of waste generated.[8][9]
-
Segregation: Never mix this waste with incompatible chemicals.[10]
-
Containment: Use appropriate, sealed, and clearly labeled containers for all waste.[11]
-
Compliance: Adhere strictly to institutional and regulatory protocols for disposal through licensed hazardous waste services.[12]
Procedural Workflow for Disposal
The following step-by-step protocol ensures a safe and compliant disposal process from the point of generation to final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Body Protection: A standard laboratory coat.[4]
-
Respiratory Protection: If handling the solid form where dust may be generated, use in a well-ventilated area or chemical fume hood.[1][13]
Step 2: Waste Characterization and Segregation
All waste streams containing this compound must be classified as hazardous.
-
Solid Waste: Collect unused or contaminated solid compound, along with any contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a liquid hazardous waste container. Segregate based on the solvent system (e.g., non-halogenated organic solvent waste).
-
Prohibition: Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[14] Keep solid and liquid waste streams separate.[10]
Step 3: Select a Proper Waste Container
Container integrity is crucial to prevent leaks and exposures.[11]
-
Compatibility: The container must be chemically compatible with the waste. Glass or high-density polyethylene (HDPE) are generally suitable.[8]
-
Condition: The container must be in good condition, free of cracks or deterioration.[14]
-
Closure: It must have a secure, leak-proof screw-top cap.[14] The container must remain closed at all times except when waste is being added.[5]
-
Original Containers: Using the original chemical container for its own waste is an acceptable practice if it is in good condition.[14]
Step 4: Label the Hazardous Waste Container
Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel.[11][14] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
The label must include:
-
The words "Hazardous Waste" .[14]
-
The full, unabbreviated chemical name: "this compound" and all other constituents in the container, including solvents.[14]
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[14]
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab for waste accumulation, known as a Satellite Accumulation Area (SAA).[8][14]
-
Location: The SAA must be at or near the point of waste generation.[8]
-
Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.[6]
-
Inspection: The SAA must be inspected weekly for leaks and proper labeling.[6]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[14][15]
Step 6: Arrange for Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste.[5][15]
-
Request Pickup: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EH&S office or designated hazardous waste management provider.[5][8]
-
Professional Handling: Trained professionals will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). Final disposal methods may include incineration or chemical treatment to render the waste less harmful.[4][11]
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is necessary to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify all other personnel in the laboratory.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Use a Spill Kit: Wearing appropriate PPE, use a chemical spill kit to absorb the material. For solids, carefully sweep up the material to avoid generating dust.[1]
-
Contain and Label: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it accordingly.[5]
-
Report: For large or unmanageable spills, evacuate the area and contact your institution's emergency response or EH&S office immediately.[5]
Summary and Visual Guides
To simplify these procedures, refer to the following summary table and workflow diagram.
Table 1: Disposal Protocol Summary
| Parameter | Requirement | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Assumed irritant based on analogous compounds.[1][2] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin, eye, and clothing contact.[4] |
| Container Type | Tightly sealed, compatible material (Glass/HDPE) | Prevents leaks and reactions.[8][11][14] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Hazards | Ensures regulatory compliance and safety for handlers.[14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Point-of-generation storage is required by law.[8][14] |
| Disposal Method | Collection by licensed EH&S or waste contractor | Prohibits sewer/trash disposal; ensures compliant treatment.[5][15] |
| Spill Cleanup | Absorb, collect, and dispose of as hazardous waste | Prevents environmental release and personnel exposure.[1][5] |
Diagram 1: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . Med-Pro Disposal. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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OSHA Compliance For Laboratories . US Bio-Clean. [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . Med-Pro Disposal. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]
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Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]
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Imidazo(1,2-a)pyridine . PubChem - NIH. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. [Link]
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Laboratory Chemical Disposal . Environmental Marketing Services. [Link]
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2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid SAFETY DATA SHEET . Fisher Scientific. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
